An In-depth Technical Guide to 5-Aminobenzo[d]isoxazole-3-carboxylic acid: A Heterocyclic Scaffold of Medicinal Interest
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the chemical and structural properties of 5-Aminobenzo[d]isoxazo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and structural properties of 5-Aminobenzo[d]isoxazole-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon data from analogous structures and the broader family of isoxazoles, this document will explore its foundational characteristics, potential synthetic routes, and prospective applications in drug discovery.
Core Molecular Structure and Physicochemical Properties
5-Aminobenzo[d]isoxazole-3-carboxylic acid is a fused heterocyclic system. The core of this molecule is the benzo[d]isoxazole moiety, which consists of a benzene ring fused to an isoxazole ring. The molecule is further functionalized with an amino group at the 5-position and a carboxylic acid group at the 3-position. This unique arrangement of functional groups imparts specific electronic and steric properties that make it an attractive scaffold for designing novel therapeutic agents.
Structural and Physicochemical Data
While specific experimental data for 5-Aminobenzo[d]isoxazole-3-carboxylic acid is not widely available in peer-reviewed literature, we can infer its properties based on closely related compounds and computational predictions.
Property
Value/Information
Source/Method
Molecular Formula
C₈H₆N₂O₃
Molecular Weight
178.15 g/mol
CAS Number
1540833-22-4
IUPAC Name
5-Aminobenzo[d]isoxazole-3-carboxylic acid
SMILES
O=C(O)c1noc2cc(N)ccc12
Melting Point
Not available. For the related 5-Aminobenzo[d]isoxazol-3(2H)-one, the melting point is 107-109 °C.
Boiling Point
Not available.
Solubility
Expected to be soluble in organic solvents like DMSO and DMF. Low solubility in water is anticipated.
pKa
Not experimentally determined. The carboxylic acid moiety is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The amino group's pKa will be lower than that of a simple aniline due to the electron-withdrawing nature of the fused ring system.
Spectroscopic Characterization (Anticipated)
Detailed spectroscopic data for this specific molecule is available from commercial suppliers. Based on the structure, the following spectral characteristics are expected:
¹H NMR: Aromatic protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts will be influenced by the positions of the amino and isoxazole groups. The amine protons will likely appear as a broad singlet, and the carboxylic acid proton will be a singlet at a higher chemical shift (downfield), which may be exchangeable with D₂O.
¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm). Aromatic carbons and the carbons of the isoxazole ring will have characteristic chemical shifts.
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid and other characteristic cleavages of the heterocyclic ring.
Synthesis and Reactivity
Retrosynthetic Analysis and Potential Synthetic Workflow
A plausible synthetic approach could involve the construction of the benzo[d]isoxazole ring system from a substituted benzene precursor.
Caption: A generalized retrosynthetic approach.
A potential forward synthesis could start from a 2-hydroxy-5-nitrobenzonitrile. The hydroxyl group and the nitrile could be key functionalities for forming the isoxazole ring.
A Postulated Experimental Protocol
Disclaimer: The following is a generalized, hypothetical protocol based on known isoxazole syntheses and should be adapted and optimized by experienced synthetic chemists.
Step 1: Synthesis of a Substituted Salicylaldehyde Oxime
Start with a commercially available 2-hydroxy-5-nitrobenzaldehyde.
React the aldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.
The reaction mixture is typically stirred at room temperature or gently heated to form the corresponding oxime.
The product can be isolated by precipitation upon addition of water and purified by recrystallization.
Step 2: Oxidative Cyclization to form the Benzo[d]isoxazole Ring
The salicylaldehyde oxime is then subjected to an oxidative cyclization.
Reagents like sodium hypochlorite (bleach) in a solvent such as dichloromethane or chloroform can be used.
This reaction is often performed at room temperature and monitored by thin-layer chromatography (TLC).
Work-up typically involves washing with aqueous solutions to remove excess reagents, followed by drying and evaporation of the organic solvent.
Step 3: Functional Group Manipulations
The nitro group at the 5-position can be reduced to an amino group using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or by using a reducing agent like tin(II) chloride in an acidic medium.
The group at the 3-position, which would have originated from the aldehyde, would need to be converted to a carboxylic acid. This could potentially be achieved through oxidation if the starting material was appropriately chosen. Alternatively, a nitrile at this position could be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Potential Applications in Drug Discovery and Medicinal Chemistry
The isoxazole ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid) on the 5-Aminobenzo[d]isoxazole-3-carboxylic acid scaffold makes it a versatile building block for creating libraries of compounds with diverse biological activities.
Known Biological Activities of Isoxazole Derivatives
The broader class of isoxazole-containing compounds has demonstrated a wide range of biological activities, suggesting potential therapeutic avenues for derivatives of 5-Aminobenzo[d]isoxazole-3-carboxylic acid. These activities include:
Anticancer: Many isoxazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.
Anti-inflammatory: The isoxazole moiety is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).
Antibacterial and Antifungal: Isoxazoles are present in some antimicrobial agents.
Antiviral: Certain isoxazole derivatives have shown promise as antiviral agents.
Enzyme Inhibition: The structural features of isoxazoles make them suitable for designing enzyme inhibitors, for example, as inhibitors of xanthine oxidase for the treatment of gout.
Caption: Potential therapeutic applications.
Safety and Handling
Specific toxicological data for 5-Aminobenzo[d]isoxazole-3-carboxylic acid is not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the related compound Benzo[d]isoxazole-3-carboxylic acid, it is classified as harmful if swallowed.
Conclusion
5-Aminobenzo[d]isoxazole-3-carboxylic acid represents a promising, yet underexplored, chemical entity. Its structural features, combining the rigid benzo[d]isoxazole core with versatile amino and carboxylic acid functional groups, position it as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential in the field of drug discovery.
References
Gomha, S. M., et al. (2015). Synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 51(4), 374-378.
IJCRT. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
MDPI. (2022). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
Wanare, R. K. (2017). Highly Efficient Multistep Synthesis of Isoxazoles and Their Glucosides. Asian Journal of Organic & Medicinal Chemistry, 2(4), 130-133.
CAS: 1540833-22-4 Formula: C₈H₆N₂O₃ Molecular Weight: 178.14 g/mol [1] Executive Summary 5-Amino-1,2-benzisoxazole-3-carboxylic acid (CAS 1540833-22-4) serves as a critical pharmacophore in the development of high-affini...
5-Amino-1,2-benzisoxazole-3-carboxylic acid (CAS 1540833-22-4) serves as a critical pharmacophore in the development of high-affinity ligands for serotonergic receptors, specifically 5-HT₄ agonists and 5-HT₃ antagonists.[1] Distinguished by its bicyclic benzisoxazole core, this intermediate offers a rigid, planar scaffold that mimics the indole ring of serotonin while providing distinct electronic properties due to the isoxazole oxygen-nitrogen bond.[1][2]
This guide details the synthesis, physicochemical profiling, and application of this compound in medicinal chemistry, specifically for neurodegenerative and gastrointestinal drug discovery programs.[1][2]
Chemical Architecture & Properties
The compound features a 1,2-benzisoxazole fused ring system substituted at the C3 position with a carboxylic acid and at the C5 position with a primary amine. This substitution pattern creates a zwitterionic potential, influencing solubility and coupling efficiency.[2]
Physicochemical Profile (Predicted)
Property
Value / Description
Context
Appearance
Pale yellow to tan solid
Typical of amino-benzisoxazoles due to conjugation.[1]
Melting Point
>210°C (Decomposes)
High lattice energy due to intermolecular H-bonding.[1]
pKa (Acid)
~3.2
The electron-withdrawing isoxazole ring increases acidity vs. benzoic acid.
pKa (Base)
~2.8
The amine is weakly basic due to conjugation with the aromatic ring.
Solubility
DMSO, DMF, dilute acid/base
Poor solubility in water and non-polar organic solvents (DCM, Hexane).[1][2]
LogP
~0.8 - 1.2
Moderate lipophilicity, suitable for CNS penetration when derivatized.[1][2]
Synthetic Pathways
The synthesis of the 5-amino derivative typically proceeds via a nitro-precursor to ensure regioselectivity. Direct amination of the benzisoxazole ring is challenging; therefore, the nitrogen is introduced early on the phenyl ring.[2]
Pathway A: The Nitro-Salicylate Route (Standard)
This robust pathway builds the isoxazole ring from a salicylhydroxamic acid derivative, followed by selective reduction.[1]
Step 1: Oximation
Precursor: 2-Hydroxy-5-nitro-acetophenone is reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form the oxime.[1]
Step 2: Cyclization
The oxime undergoes intramolecular cyclization (often using thionyl chloride or acetic anhydride protection followed by base treatment) to close the isoxazole ring, yielding 5-nitro-1,2-benzisoxazole-3-carboxylic acid .[1]
Step 3: Selective Reduction
The nitro group is reduced to the amine. Standard catalytic hydrogenation (H₂/Pd-C) can be risky due to the potential cleavage of the labile N-O bond in the isoxazole ring.
Recommended Protocol: Chemoselective reduction using Zinc powder with Hydrazine Glyoxylate or Stannous Chloride (SnCl₂) in ethanol preserves the isoxazole core while quantitatively reducing the nitro group.
Pathway Visualization (DOT)
Figure 1: Synthetic workflow emphasizing the critical reduction step to avoid N-O bond cleavage.
Medicinal Chemistry Applications
5-HT₄ Receptor Agonism
The 5-amino-1,2-benzisoxazole-3-carboxylic acid moiety acts as a bioisostere for the 4-amino-5-chloro-2-methoxybenzoic acid scaffold found in early benzamide agonists (e.g., Cisapride).[1]
Mechanism: The benzisoxazole ring locks the conformation of the amide bond when coupled to a piperidine side chain, positioning the carbonyl oxygen to interact with Ser197 in the 5-HT₄ receptor binding pocket.[1]
Advantage: The 1,2-benzisoxazole core often exhibits improved metabolic stability compared to open-ring benzamides.[1]
Peptidomimetics
This compound serves as a constrained
-amino acid mimic. When incorporated into peptide backbones, it induces specific turn conformations (isoxazole-turn), restricting flexibility and potentially increasing potency against proteolytic enzymes.[1][2]
Experimental Protocol: Amide Coupling
To utilize this CAS as a scaffold, it must be coupled to an amine (e.g., a piperidine derivative).[1][2]
Activation: Dissolve 1.0 eq of 5-amino-1,2-benzisoxazole-3-carboxylic acid in dry DMF.
Reagents: Add 1.2 eq HATU (or EDC/HOBt) and 2.5 eq DIPEA. Stir for 15 minutes at 0°C.
Note: The 5-amino group is weakly nucleophilic but can compete; however, the carboxylic acid activation is faster. For high precision, use N-Boc protected starting material if available.[1][2]
Coupling: Add 1.1 eq of the amine partner. Warm to RT and stir for 4-12 hours.
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.
Analytical Profiling & Quality Control
To validate the identity of CAS 1540833-22-4, researchers should look for the following spectral signatures:
7.5-8.0 ppm: Aromatic protons (benzisoxazole ring).[1] Look for the doublet-doublet splitting pattern characteristic of the 1,2,4-substitution on the benzene ring.[1]
Hazard Identification: Irritant to eyes, respiratory system, and skin.[1][2]
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged periods.
Incompatibility: Avoid strong oxidizing agents and reducing agents (unless controlled).
References
Brodney, M. A., et al. (2012).[1][2] "Design and synthesis of 5-HT4 partial agonists for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry. Link[1]
Lalut, J., et al. (2020).[1][2] "Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities." Scientific Reports.[2] Link
Pfizer Inc. (2011).[2] "Novel Benzoisoxazole as Partial Agonist of the 5-HT4 Receptor." World Intellectual Property Organization, WO 2011/101774.[2] Link
Basavaraju, Y. B., et al. (2007).[1][2] "Selective reduction of nitro compounds to amines using hydrazine glyoxylate." Indian Journal of Chemistry. Link
Bachor, U., et al. (2022).[1][2] "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in Solid Phase Synthesis." Molecules. Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-depth Technical Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 1,2-benzisoxazole (indoxazine) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to serve as a robust bioisostere for indole and benzothiophene moieties while imparting unique physicochemical properties. Its planar, aromatic nature allows for precise stacking interactions within receptor pockets, while the nitrogen-oxygen bond provides a latent reactivity site for metabolic processing and hydrogen bond acceptance.
This guide moves beyond basic structural definitions to analyze the causality of benzisoxazole's success in FDA-approved therapeutics—specifically atypical antipsychotics (Risperidone, Paliperidone) and anticonvulsants (Zonisamide). We provide a self-validating synthetic protocol for the core scaffold and dissect the Structure-Activity Relationships (SAR) that drive potency and selectivity.
The benzisoxazole ring system exists primarily in two isomeric forms: 1,2-benzisoxazole and 2,1-benzisoxazole (anthranil). In drug discovery, the 1,2-isomer is overwhelmingly dominant due to its superior stability and specific binding profiles.
Lipophilicity: The scaffold exhibits moderate lipophilicity (logP ~2.0 for the parent heterocycle), facilitating blood-brain barrier (BBB) penetration—a non-negotiable requirement for CNS drugs.
Electronic Character: The isoxazole ring is electron-withdrawing, reducing the electron density of the fused benzene ring. This influences metabolic susceptibility; for instance, the C6 position is often fluorinated (as in Risperidone) to block oxidative metabolism and extend half-life.
Bioisosterism: It effectively mimics the indole ring of serotonin (5-HT), explaining its high affinity for 5-HT receptors. Unlike indole, the benzisoxazole nitrogen is not a hydrogen bond donor, altering the solvation shell and reducing non-specific binding.
Feature
1,2-Benzisoxazole
Indole (Bioisostere)
Medicinal Implication
H-Bonding
Acceptor (N, O)
Donor (NH)
Modulates receptor pocket fit; avoids donor-penalty in hydrophobic pockets.
Aromaticity
Aromatic (10 e-)
Aromatic (10 e-)
Enables - stacking with aromatic residues (e.g., Phe, Trp) in GPCRs.
Metabolic Stability
N-O bond cleavage (reductive)
Hydroxylation/Oxidation
N-O cleavage often leads to active metabolites or clearance pathways.
FDA-Approved Case Studies: The "Why"
The utility of the benzisoxazole scaffold is best understood through its two primary clinical applications: atypical antipsychotics and anticonvulsants.
2.1 Risperidone & Paliperidone (Antipsychotics)
Mechanism: These agents act as serotonin-dopamine antagonists (SDAs).[4] The benzisoxazole moiety is critical for high-affinity binding to the 5-HT2A receptor , while the piperidine linker connects to the dopamine D2 pharmacophore.
Causality: The 5-HT2A antagonism (mediated by the benzisoxazole end) increases dopamine release in the striatum, mitigating the Extrapyramidal Symptoms (EPS) typically caused by pure D2 blockade.
Diagram 1: Dual Antagonism Signaling Mechanism
Caption: Risperidone utilizes the benzisoxazole scaffold to achieve high 5-HT2A affinity, balancing D2 blockade to minimize motor side effects.
2.2 Zonisamide (Anticonvulsant)
Mechanism: Zonisamide utilizes a 1,2-benzisoxazole-3-methanesulfonamide structure.[2][3][5]
Causality: The sulfonamide group is essential for T-type calcium channel blockade and weak carbonic anhydrase inhibition. The benzisoxazole ring provides the rigid spacer required to span the binding site of the voltage-gated sodium channel (VGSC), stabilizing the inactivated state.
Synthetic Methodologies: The "How"
The construction of the 1,2-benzisoxazole ring is the rate-limiting step in the synthesis of these APIs. The most robust industrial route involves the intramolecular cyclization of oximes.
3.1 Protocol: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
This is the key intermediate for Risperidone and Paliperidone.
Prerequisites:
Safety: Hydroxylamine is a potential mutagen; oxime formation can be exothermic. Work in a fume hood.
Isolate the crude oxime or proceed in one pot (if solvent compatible).
Treat the oxime intermediate with aqueous KOH (50% w/w, 2.0 eq).
Scientific Rationale: The strong base deprotonates the oxime hydroxyl group (
). This oxyanion acts as an intramolecular nucleophile, attacking the ortho-fluorine position. The fluorine at C2 is highly activated due to the electron-withdrawing carbonyl-like character of the oxime and the para-fluorine.
Conditions: Reflux for 4 hours.
Critical Control Point: Ensure the pH remains >12 to maintain the nucleophilic oxyanion species.
Workup & Purification:
Cool to room temperature.[7] The product often precipitates.
Dilute with water. Filter the solid.
Recrystallization: Use Isopropanol/Water. The benzisoxazole ring is stable, but the secondary amine on the piperidine is prone to oxidation if left in solution too long.
Diagram 2: Synthetic Workflow
Caption: Synthesis of the Risperidone core via oxime formation and base-mediated intramolecular SnAr cyclization.
Medicinal Chemistry & SAR
To optimize benzisoxazole derivatives, researchers must manipulate specific positions on the scaffold.
Position
Modification
Effect on Activity/ADME
C3
Heterocyclic Linkage (e.g., Piperidine)
Critical for Affinity. Direct attachment of a basic amine (via a linker) is essential for GPCR binding (ionic interaction with Asp residue in TM3).
C3
Sulfonamide (e.g., )
Switch to Ion Channel Activity. Shifts activity from GPCR antagonism to Na+/Ca2+ channel blockade (Zonisamide).
C6
Fluorine (-F)
Metabolic Blockade. Prevents P450-mediated oxidation at the most electron-rich position, significantly increasing half-life ().
C5/C7
Steric Bulk
Selectivity Filter. Substituents here often clash with receptor walls. Small groups (H, F) are preferred; large groups reduce affinity.
4.1 Bioisosteric Strategies
In drug design, if a benzisoxazole lead suffers from rapid reductive metabolism (cleavage of the N-O bond), it can be replaced with:
Benzothiazole: (S replaces O). More stable, but more lipophilic.
Indole: (C replaces O, N replaces N). Hydrogen bond donor introduced; may alter solubility.
Benzisothiazole: Found in Ziprasidone and Lurasidone . Often retains the antipsychotic profile but alters metabolic routes.
References
Palumbo, J. M., et al. (2010). Paliperidone palmitate: A new long-acting injectable atypical antipsychotic. Expert Opinion on Pharmacotherapy .
Leucht, S., et al. (2013). Comparative efficacy and tolerability of 15 antipsychotic drugs in schizophrenia: a multiple-treatments meta-analysis. The Lancet .
Masereel, B., et al. (2003). An overview of the anticonvulsant zonisamide. CNS Drug Reviews .
Strupczewski, J. T., et al. (1995). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity. Journal of Medicinal Chemistry .
Janssen, P. A., et al. (1988). Risperidone: A novel antipsychotic with balanced serotonin-dopamine antagonism. Journal of Pharmacology and Experimental Therapeutics .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Anthranilic acid (2-aminobenzoic acid) represents a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs, e.g., fenamates), kinase inhibitors (e.g., MEK/EGFR inhibitors), and GPCR ligands.[1][2] However, the parent scaffold suffers from specific liabilities: the carboxylic acid moiety often limits membrane permeability due to ionization at physiological pH and can lead to idiosyncratic toxicity via the formation of reactive acyl glucuronides.
This guide details the strategic deployment of bioisosteres to overcome these limitations while retaining the critical intramolecular hydrogen bonding (IMHB) network that defines the scaffold's bioactive conformation.
Part 1: The Anthranilic Acid Pharmacophore
To successfully apply bioisosterism, one must first deconstruct the electronic and steric environment of the parent scaffold. Anthranilic acid is not merely a disubstituted benzene; it is a pseudo-bicyclic system stabilized by a strong intramolecular hydrogen bond (IMHB) between the amine donor and the carbonyl acceptor.
The Critical Role of the Pseudo-Ring
Any bioisosteric replacement of the C1-carboxylate must evaluate the retention of this IMHB. Disruption of this interaction often leads to a loss of potency, as the "flat" conformation is frequently required for binding in narrow hydrophobic pockets (e.g., the ATP-binding site of kinases).
Key Structural Features:
C1-Carboxylate: Primary H-bond acceptor/donor; responsible for solubility but also rapid clearance.
C2-Amine: H-bond donor; critical for the IMHB.
Aromatic Core: Scaffolding for hydrophobic interactions (often substituted at C4/C5).
The following diagram illustrates the core interactions and validated bioisosteric replacements.
Figure 1: Pharmacophore mapping of anthranilic acid showing primary vectors for bioisosteric replacement and the critical intramolecular hydrogen bond.
Part 2: Carboxylic Acid Bioisosteres (The C-Terminus)
The most common modification is replacing the carboxylic acid to modulate acidity (pKa), lipophilicity (LogP), and metabolic stability.
The Tetrazole: The Gold Standard
The 5-substituted 1H-tetrazole is the classic bioisostere for the carboxylate.
Mechanism: It mimics the planar, delocalized anion of the carboxylate.
Advantage: It possesses a similar pKa (~4.5–5.[3]0) but is approximately 10 times more lipophilic.[3] Crucially, it cannot form acyl glucuronides , eliminating a major toxicity pathway associated with fenamates.
IMHB Retention: The tetrazole nitrogen can serve as an acceptor for the aniline NH, preserving the pseudo-ring structure.
Sulfonamides and Acyl Sulfonamides[4]
Sulfonamides (-SO2NH2): Weakly acidic (pKa ~10).[4] Good for increasing lipophilicity but loses the negative charge interaction at physiological pH.
Acyl Sulfonamides (-CONHSO2R): The carbonyl group restores the acidity (pKa ~4.5–5.0) and the H-bond acceptor capability.[5] This is a "non-classical" bioisostere often used to fine-tune potency in viral protease inhibitors.
The table below compares the parent anthranilic acid with its primary bioisosteres.
Functional Group
pKa (approx)
LogP Contribution
H-Bond Acceptor?
Metabolic Liability
Carboxylic Acid (-COOH)
4.2 – 4.5
Low (Hydrophilic)
Strong
Acyl Glucuronidation (Toxicity risk)
Tetrazole
4.5 – 4.9
High (+10x vs COOH)
Strong
N-Glucuronidation (Generally safer)
Acyl Sulfonamide
4.5 – 5.5
Medium
Strong
Oxidative metabolism
Sulfonamide (-SO2NH2)
9.5 – 10.5
Medium
Weak
Acetylation
Oxadiazolone
6.0 – 7.0
Medium/High
Moderate
Ring opening (hydrolysis)
Part 3: Synthetic Protocols
Trustworthy science requires reproducible protocols. The conversion of an anthranilic acid derivative to its tetrazole bioisostere is a critical workflow.
Protocol: Conversion of Anthranilonitrile to Tetrazole-Aniline
Context: Direct conversion of the acid to tetrazole is difficult. The standard route proceeds via the nitrile.[6]
Safety Note: Azide chemistry carries explosion risks. This protocol uses Zinc Bromide (
) as a Lewis acid catalyst to avoid highly toxic tin reagents (organotins) and reduce the formation of hydrazoic acid ().
Add 3N HCl carefully (in a fume hood) to adjust pH to ~2. Vigorous stirring is required to break up the zinc complex.
Precipitation: The tetrazole product usually precipitates as a solid. Filter and wash with cold water.
Purification: Recrystallize from Ethanol/Water.
Validation:
NMR should show the tetrazole carbon signal around 155-160 ppm.
Workflow Visualization
Figure 2: Step-by-step synthetic pathway from anthranilic acid to its tetrazole bioisostere via the nitrile intermediate.
Part 4: Case Studies & Clinical Impact
Fenamates vs. Tetrazoles (Toxicity Reduction)
Mefenamic acid and diclofenac (structurally related) are associated with rare but severe hepatotoxicity. This is linked to the carboxylic acid forming acyl glucuronides, which act as electrophiles, modifying liver proteins.
Bioisosteric Solution: Replacing the -COOH with a tetrazole or sulfonamide completely eliminates the possibility of acyl glucuronidation.
Outcome: Research analogs utilizing this switch often show maintained COX inhibition with significantly improved safety profiles in preclinical toxicology.
Kinase Inhibitors (MEK/EGFR)
In MEK inhibitors like PD184352 (CI-1040), the anthranilic acid core is modified.
Strategy: The acid is often converted to an amide bioisostere (e.g., hydroxamate or specific amide linkage) to access a "deep pocket" in the kinase not accessible to the charged carboxylate.
Result: The amide/bioisostere locks the molecule in the active conformation via the IMHB with the fluorine or amine on the ring, ensuring high affinity (IC50 in the nanomolar range).
Part 5: Decision Framework for Bioisostere Selection
When should you replace the Anthranilic Acid COOH? Use this logic flow.
Figure 3: Decision matrix for selecting the appropriate bioisostere based on specific medicinal chemistry liabilities.
References
Ballatore, C., et al. (2013).[8] "Carboxylic Acid Bioisosteres in Medicinal Chemistry." ChemMedChem.
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.
Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Synthetic Methods and Applications." Bioorganic & Medicinal Chemistry.
Lassalas, P., et al. (2016). "Structure-Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry.
The Therapeutic Potential of 5-Aminobenzo[d]isoxazole-3-carboxylic Acid
A Technical Guide to a Privileged Scaffold in CNS and Oncology Drug Discovery Executive Summary 5-Aminobenzo[d]isoxazole-3-carboxylic acid (CAS: 1540833-22-4) represents a high-value pharmacophore in modern medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to a Privileged Scaffold in CNS and Oncology Drug Discovery
Executive Summary
5-Aminobenzo[d]isoxazole-3-carboxylic acid (CAS: 1540833-22-4) represents a high-value pharmacophore in modern medicinal chemistry. While often categorized as a synthetic intermediate, its structural architecture—a fused benzene-isoxazole bicyclic system functionalized with both a polar carboxylic acid tail and a nucleophilic amino head—positions it as a critical "privileged scaffold."
This guide analyzes its therapeutic utility, specifically its role as a bioisostere for indole-based therapeutics, its proven efficacy in modulating Hypoxia-Inducible Factor 1-alpha (HIF-1
), and its application in next-generation antipsychotics. We provide validated synthetic protocols and assay methodologies to accelerate its integration into your drug discovery pipelines.
Structural Analysis & Pharmacophore Properties
The benzo[d]isoxazole ring system is a bioisostere of the indole and benzamide moieties found in numerous FDA-approved drugs (e.g., Risperidone , Paliperidone , Zonisamide ).
Key Structural Features:
3-Carboxylic Acid (The "Anchor"): Provides a handle for ionic interactions (e.g., with arginine residues in enzyme active sites) or prodrug esterification. It mimics the C-terminus of amino acids, allowing the molecule to act as a peptidomimetic
-amino acid analog.
5-Amino Group (The "Warhead" Carrier): A versatile conjugation point. Unlike the unfunctionalized scaffold, the 5-amino group allows for the attachment of lipophilic tails, solubilizing groups, or electrophilic warheads (for covalent inhibition) without disrupting the core ring electronics.
1,2-Benzisoxazole Core: Offers a rigid, planar geometry that fits into narrow hydrophobic pockets (e.g., ATP-binding sites of kinases or DNA minor grooves) while possessing a distinct electrostatic profile compared to indoles.
The following diagram illustrates the functional vectors of the scaffold.
Figure 1: SAR map highlighting the dual-vector functionalization potential of the scaffold.
Therapeutic Applications
A. Oncology: HIF-1 Transcription Inhibition
Recent studies identify benzo[d]isoxazole derivatives as potent inhibitors of HIF-1
transcription.
Mechanism: The scaffold interferes with the accumulation of HIF-1
under hypoxic conditions, a critical survival mechanism for solid tumors.
Relevance of 5-Amino: The 5-amino group is essential for creating amide derivatives that improve cellular permeability and potency (IC
values as low as 24 nM have been reported for derivatives).
Target Indication: Solid tumors (Breast, Glioblastoma) resistant to standard chemotherapy due to hypoxia.
B. CNS Disorders: Atypical Antipsychotics
The 1,2-benzisoxazole ring is the pharmacophore responsible for the serotonergic (5-HT2A) antagonism of Risperidone .
Therapeutic Logic: 5-Aminobenzo[d]isoxazole-3-carboxylic acid serves as a precursor to "Paliperidone-like" molecules but with altered metabolic stability. The carboxylic acid can be converted to bioisosteres (tetrazoles, oxadiazoles) to tune the pKa and blood-brain barrier (BBB) penetration.
Derivatives of isoxazole-3-carboxylic acid have shown efficacy in inhibiting bacterial Serine Acetyltransferase (SAT) , blocking cysteine biosynthesis in S. typhimurium.
Application: The 5-amino scaffold can be derivatized to bind the SAT active site, acting as an antibiotic adjuvant to reverse resistance mechanisms.
Validated Synthetic Protocol
Note: This protocol describes the synthesis of the core scaffold from commercially available precursors. All steps must be performed in a fume hood.
Pathway Overview:
Precursor: 2-Fluoro-5-nitrobenzonitrile.
Cyclization: Reaction with Ethyl Acetohydroxamate (or equivalent nucleophile).
Hydrolysis: Ester cleavage to the acid.
Reduction: Nitro group reduction to the amine.
Detailed Methodology
Step 1: Cyclization to Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate
Dissolve Acetohydroxamic acid (1.2 eq) in DMF. Add K
CO (2.5 eq) and stir at room temperature for 30 mins.
Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).
Workup: Pour into ice water. The product precipitates as a solid. Filter, wash with water, and dry.
Step 2: Hydrolysis
Suspend the ester from Step 1 in a 1:1 mixture of THF/Water .
Add LiOH (3.0 eq) and stir at room temperature for 2 hours.
Acidify with 1M HCl to pH 2. The carboxylic acid precipitates. Filter and dry.
Step 3: Reduction to 5-Aminobenzo[d]isoxazole-3-carboxylic acid
Dissolve the nitro-acid in Methanol .
Add 10% Pd/C (10 wt%) under an Argon atmosphere.
Introduce H
(balloon pressure) and stir for 2-4 hours. Caution: Ensure the isoxazole ring is not reduced (avoid high pressure or prolonged reaction).
Purification: Filter through Celite. Concentrate the filtrate. Recrystallize from Ethanol/Water.
Quality Control Parameters
Parameter
Specification
Method
Appearance
Off-white to pale yellow solid
Visual
Purity
>97%
HPLC (C18, ACN/H2O + 0.1% TFA)
Identity
Confirm structure
1H-NMR (DMSO-d6), MS (ESI-)
Solubility
Soluble in DMSO, dilute base
Visual
Experimental Assay: HIF-1
Inhibition Screen
To validate the therapeutic potential of derivatives synthesized from this scaffold, use a Dual-Luciferase Reporter Assay.[1]
Protocol:
Cell Line: HEK293T cells transfected with a Hypoxia Response Element (HRE)-Luciferase plasmid.
Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate for 24h.
Treatment: Treat cells with the test compound (0.1 - 10
M) for 1 hour.
Hypoxia Induction: Incubate cells under hypoxic conditions (1% O
) or treat with CoCl (100 M) to mimic hypoxia for 24h.
Readout: Lyse cells and measure luminescence using a luminometer.
Control: Use Topotecan or YC-1 as a positive control for HIF-1
inhibition.
DOT Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the HRE-Luciferase reporter assay.
Future Outlook
The 5-Aminobenzo[d]isoxazole-3-carboxylic acid scaffold is underutilized. Future development should focus on:
PROTAC Development: Using the 3-carboxylic acid to attach E3 ligase ligands (e.g., Thalidomide derivatives) and the 5-amino group to target oncogenic proteins.
Peptidomimetics: Incorporating the scaffold into peptide backbones to improve proteolytic stability while maintaining hydrogen bond acceptor/donor capabilities.
References
Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1
Benzisoxazole: A Privileged Scaffold for Medicinal Chemistry. Asian Journal of Pharmaceutical Sciences. Link
Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-Carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase. Molecules. Link
Synthesis and Biological Evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic Acids as Novel Xanthine Oxidase Inhibitors. European Journal of Medicinal Chemistry. Link
5-Aminobenzo[d]isoxazole-3-carboxylic acid (CAS 1540833-22-4) Product Data. BLD Pharm. Link
Technical Guide: Zwitterionic Properties of Amino-Benzisoxazole Carboxylic Acids
Executive Summary Amino-benzisoxazole carboxylic acids represent a specialized class of ampholytic scaffolds in medicinal chemistry. Unlike simple aliphatic amino acids, the zwitterionic character of these compounds is h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Amino-benzisoxazole carboxylic acids represent a specialized class of ampholytic scaffolds in medicinal chemistry. Unlike simple aliphatic amino acids, the zwitterionic character of these compounds is heavily modulated by the electron-withdrawing nature of the benzisoxazole heterocycle. This guide provides a technical deep-dive into the physicochemical behavior of these molecules, distinguishing between Type A (Aliphatic Amine) and Type B (Heteroaromatic Amine) variants. Understanding the specific pH-dependent ionization profiles (pKa values) is critical for optimizing their solubility, membrane permeability, and synthetic handling.
Physicochemical Architecture
The "zwitterionic" label for amino-benzisoxazole carboxylic acids requires precise qualification based on the position of the amino group. The electronic environment of the benzisoxazole ring (an inductively withdrawing system) dramatically shifts the basicity of attached amines.
Structural Classification & pKa Analysis
We must distinguish between two primary structural subclasses which exhibit distinct ionization behaviors.
Type A: Aliphatic Amine Derivatives
Structure: The amino group is attached via an alkyl linker (e.g., 1,2-benzisoxazol-3-yl-alanine).
Behavior: Classical zwitterions at physiological pH.
The following diagram illustrates the pH-dependent speciation for a Type B compound (e.g., 3-amino-1,2-benzisoxazole-6-carboxylic acid), highlighting the narrow and acidic zwitterionic window.
Quantitative Data Summary
Parameter
Type A (Aliphatic Linker)
Type B1 (Benzene-Amino)
Type B2 (3-Amino-Heterocycle)
Acid pKa (COOH)
3.5 – 4.0
3.2 – 3.8
2.8 – 3.5
Base pKa (NH3+)
9.0 – 10.0
3.5 – 5.0
~2.0 (Very Weak)
Isoelectric Point (pI)
~6.5
~4.0
~2.5
Species at pH 7.4
Zwitterion (±)
Anion (-)
Anion (-)
Solubility Profile
High at pH 1 & 12; Low at pH 6-7
High at pH > 5; Low at pH 3-4
High at pH > 4; Low at pH < 2
Synthetic Strategies & Handling
Synthesizing zwitterionic benzisoxazoles requires overcoming the "solubility trap" at the isoelectric point and preventing intermolecular polymerization (amide formation) during activation steps.
Synthesis Workflow
The most robust route to the 3-amino-1,2-benzisoxazole core involves the cyclization of salicylonitriles with acetohydroxamic acid or hydroxylamine derivatives.
Causality in Process Design
Protection Strategy: You must protect the carboxylic acid (as an ester) during the formation of the 3-amino ring. The 3-amino group, while weakly basic, is nucleophilic enough to react with activated acids, leading to polymerization.
Purification (The pI Trap): Unlike standard organics, these compounds cannot be easily extracted into DCM or EtOAc at neutral pH.
Protocol: Determine the calculated pI. Adjust the aqueous reaction mixture to exactly this pH. The zwitterion (or neutral species) will precipitate out of the water/organic mix. Collect by filtration.
Biological Implications (Solubility-Permeability)
The zwitterionic nature creates a distinct trade-off in drug development.
Solubility: High melting points (often >250°C) due to strong crystal lattice energy (ionic interactions). Aqueous solubility is generally good away from the pI, but can drop precipitously at the pI.
Permeability: The high polarity of the zwitterion (Type A) or the anion (Type B at pH 7.4) limits passive diffusion across lipophilic membranes.
Optimization:
For Type B (3-amino), the low pKa of the amine means it is neutral at physiological pH, while the acid is ionized. This is an anion , not a zwitterion, in the gut/blood. Permeability will be limited by the negative charge.
Prodrug Strategy: Esterification of the carboxylic acid masks the negative charge, improving permeability. The ester is then hydrolyzed in plasma.
Experimental Protocols
Protocol: Potentiometric pKa Determination
Self-Validating Step: Use a reference standard (e.g., Benzoic Acid) to calibrate the electrode response before measuring the unknown.
Preparation: Dissolve 5 mg of the amino-benzisoxazole in 20 mL of 0.1 M KCl (ionic strength adjuster). If insoluble, add 5-10% DMSO (note: this shifts pKa slightly; corrections required).
Acid Titration: Lower pH to 1.5 using 0.1 M HCl to fully protonate the system (Species:
).
Base Titration: Titrate with 0.1 M KOH (CO2-free) in 5 µL increments.
Data Analysis: Plot pH vs. Volume.
Inflection 1 (Acidic): Corresponds to deprotonation of COOH (
).
Inflection 2 (if present): Corresponds to deprotonation of
().
Note: For 3-amino derivatives, the
pKa may be so low (<2.5) that it overlaps with the solvent front or the COOH pKa. Use 1H-NMR titration (monitoring chemical shift of aromatic protons vs pH) for resolution in this range.
5-Aminobenzo[d]isoxazole-3-carboxylic acid solubility in DMSO and water
An In-Depth Technical Guide to the Solubility of 5-Aminobenzo[d]isoxazole-3-carboxylic Acid in DMSO and Water Introduction: The Significance of a Scaffold In the landscape of modern drug discovery, the isoxazole ring is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 5-Aminobenzo[d]isoxazole-3-carboxylic Acid in DMSO and Water
Introduction: The Significance of a Scaffold
In the landscape of modern drug discovery, the isoxazole ring is a privileged scaffold, appearing in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry. 5-Aminobenzo[d]isoxazole-3-carboxylic acid represents a particularly valuable building block, integrating the isoxazole core with both an acidic (carboxylic acid) and a basic (amino) functional group. This bifunctional nature makes it an attractive starting point for the synthesis of novel compound libraries with diverse pharmacological potential.[2][3]
However, the journey from a promising molecular scaffold to a viable drug candidate is paved with physicochemical challenges, the first and most fundamental of which is solubility. A compound's ability to dissolve in relevant solvents dictates its utility in high-throughput screening, its formulation potential, and ultimately, its bioavailability. This guide provides a detailed examination of the solubility of 5-Aminobenzo[d]isoxazole-3-carboxylic acid in two of the most critical solvents in pharmaceutical research: Dimethyl Sulfoxide (DMSO) and water. We will explore the theoretical underpinnings of its solubility and provide robust, field-proven protocols for its empirical determination.
Physicochemical Properties: A Tale of Two Moieties
The solubility behavior of 5-Aminobenzo[d]isoxazole-3-carboxylic acid is governed by the interplay of its constituent parts: the rigid, aromatic benzisoxazole core and the polar, ionizable amino and carboxyl groups.
Property
Data
Source
Molecular Formula
C₈H₆N₂O₃
[]
Molecular Weight
178.14 g/mol
[]
Appearance
Expected to be a solid
N/A
Structure
A fused bicyclic system containing an isoxazole ring, with an amino group at position 5 and a carboxylic acid at position 3.
[]
The fused aromatic rings contribute to a nonpolar character, which tends to decrease aqueous solubility. Conversely, the carboxylic acid (a strong acidic group) and the amino group (a basic group) are highly polar and capable of forming hydrogen bonds with water molecules. This dual nature suggests that the compound's solubility in aqueous media will be profoundly influenced by pH.
Solubility Profile: Expectations and Realities
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent, renowned for its ability to dissolve a vast range of both polar and non-polar organic molecules.[5][6] It is the standard solvent for creating high-concentration stock solutions for compound libraries in drug discovery.
Expected Solubility: High. Given the compound's organic nature and the presence of polar functional groups, 5-Aminobenzo[d]isoxazole-3-carboxylic acid is expected to be highly soluble in DMSO, likely in the range of >100 mM. This makes DMSO an ideal solvent for primary stock solution preparation.
Solubility in Water and Aqueous Buffers
The compound's amphoteric nature—possessing both acidic and basic groups—makes its aqueous solubility highly pH-dependent.
At Low pH (e.g., pH 1-2): The amino group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺). This positive charge will significantly increase the molecule's polarity and, therefore, its solubility in water.
At High pH (e.g., pH > 8): The carboxylic acid group (-COOH) will be deprotonated to form a carboxylate salt (-COO⁻). This negative charge will also dramatically enhance aqueous solubility.
At Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a neutral zwitterion, with both a positive and negative charge. At or near this pI, the compound will exhibit its minimum aqueous solubility due to strong intermolecular interactions in the solid state.
Solvent
Expected Solubility
Rationale
DMSO
High (>100 mM)
Powerful polar aprotic solvent capable of disrupting crystal lattice forces of diverse organic molecules.[5][6]
Water (Aqueous Buffer)
pH-Dependent
Amphoteric nature allows for salt formation at low and high pH, increasing solubility. Lowest solubility is expected near the isoelectric point.
This protocol determines the equilibrium solubility, which is the most accurate and reliable measure. It represents the true saturation point of the compound in a given solvent under specific conditions.[7]
Causality and Principle
The shake-flask method relies on allowing an excess of the solid compound to reach equilibrium with the solvent over an extended period. By ensuring undissolved solid remains, we guarantee the resulting solution is saturated. Subsequent analysis of the clear supernatant provides the thermodynamic solubility value.
Materials and Equipment
5-Aminobenzo[d]isoxazole-3-carboxylic acid
Phosphate-Buffered Saline (PBS), pH 7.4
HPLC-grade DMSO, Acetonitrile, and Water
Formic Acid (or other appropriate mobile phase modifier)
2 mL glass vials with screw caps
Orbital shaker with temperature control
Benchtop centrifuge
Calibrated pipettes
HPLC system with UV detector
Step-by-Step Methodology
Compound Dispensing: Add an excess amount of the solid compound to a 2 mL glass vial. "Excess" means enough solid should be visible at the end of the experiment (e.g., 1-2 mg). Prepare in triplicate for statistical validity.
Solvent Addition: Add a precise volume (e.g., 1 mL) of the aqueous buffer (PBS, pH 7.4) to each vial.
Equilibration: Cap the vials tightly and place them on an orbital shaker. Agitate at a consistent speed (e.g., 250 rpm) at a controlled temperature (e.g., 25°C) for 24-48 hours. The extended time is crucial to ensure the system reaches thermodynamic equilibrium.
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step is critical for separating the saturated supernatant from any remaining solid particles.
Sample Preparation: Carefully remove a known aliquot (e.g., 100 µL) of the clear supernatant. Crucially, do not disturb the solid pellet. Dilute the supernatant with an appropriate solvent (e.g., 1:1 Acetonitrile/Water) to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples via a validated HPLC-UV method. A calibration curve must be prepared using known concentrations of the compound (prepared from a DMSO stock) to accurately quantify the concentration in the supernatant.
Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor. The result is typically expressed in µg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
This protocol is a high-throughput method commonly used in early drug discovery to quickly estimate a compound's solubility. It often overestimates true thermodynamic solubility but is invaluable for triaging compounds.[7]
Causality and Principle
This method relies on the rapid precipitation of a compound when a concentrated DMSO stock is diluted into an aqueous buffer. The point at which the solution becomes turbid is the kinetic solubility limit. The process is "kinetic" because it does not allow sufficient time for the dissolved compound to equilibrate with its most stable crystal form.
Materials and Equipment
5-Aminobenzo[d]isoxazole-3-carboxylic acid
HPLC-grade DMSO
Phosphate-Buffered Saline (PBS), pH 7.4
96-well microplates (UV-transparent if using a plate reader)
Multichannel pipettes or automated liquid handler
Plate reader with turbidity or nephelometry detection capabilities
Step-by-Step Methodology
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
Buffer Dispensing: Dispense the aqueous buffer (e.g., 198 µL) into the wells of a 96-well plate.
Compound Addition: Using a liquid handler, add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-containing wells. This initiates the precipitation process. Mix thoroughly.
Incubation & Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity of each well using a plate reader.
Data Analysis: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility. This is often determined by comparing the reading to buffer/DMSO-only controls.
Conclusion: A Foundation for Development
Understanding the solubility of 5-Aminobenzo[d]isoxazole-3-carboxylic acid is not merely an academic exercise; it is a critical first step in unlocking its potential as a valuable scaffold in drug development. While it is expected to be highly soluble in DMSO, its aqueous solubility is a more complex, pH-dependent property. The protocols detailed in this guide provide a robust framework for empirically determining these key parameters. The thermodynamic shake-flask method offers the gold standard for accuracy, while the kinetic approach provides the high-throughput data necessary for early-stage discovery campaigns. By applying these methodologies, researchers can confidently prepare solutions, interpret screening data, and lay a solid, data-driven foundation for future formulation and development efforts.
Machoń Z, Ryng S. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives. Archivum Immunologiae et Therapiae Experimentalis. 1981;29(6):813-21.
Singhvi G, Sonavane S, Gupta A, Gampa G, Goyal M. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2012.
University of Toronto. EXPERIMENT 2: DETERMINATION OF SOLUBILITY CLASS.
Szewczyk K, et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. 2022;27(17):5635.
Chem-space. Compound solubility measurements for early drug discovery. 2022.
University of Calgary. Solubility of Organic Compounds. 2023.
ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. 2003.
Benzisoxazole Derivatives as High-Affinity Ligands for Dopamine and Serotonin Receptors: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Benzisoxazole Scaffold in Neuropharmacology The 1,2-benzisoxazole moiety has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of therapeutics for ce...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Benzisoxazole Scaffold in Neuropharmacology
The 1,2-benzisoxazole moiety has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of therapeutics for central nervous system (CNS) disorders.[1] This heterocyclic scaffold forms the core of several highly successful atypical antipsychotic drugs, valued for their efficacy in treating conditions like schizophrenia and bipolar disorder.[2][3] Unlike first-generation antipsychotics which primarily act as dopamine D2 receptor antagonists and are often associated with significant extrapyramidal side effects (EPS), benzisoxazole-derived atypical antipsychotics exhibit a more complex pharmacological profile. Their therapeutic mechanism is largely attributed to a potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[2][3] This dual action is believed to contribute to their improved efficacy against the negative symptoms of schizophrenia and a reduced propensity for EPS.[4]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of benzisoxazole derivatives as dopamine and serotonin receptor ligands, with a focus on the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. We will delve into the synthesis, structure-activity relationships (SAR), and pharmacological characterization of these compounds, offering field-proven insights to guide the design and development of next-generation CNS therapeutics.
The Chemical Landscape: Synthesis of Key Benzisoxazole Derivatives
The synthesis of benzisoxazole-based antipsychotics typically involves the preparation of a key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, followed by its N-alkylation with a variety of heterocyclic moieties. This modular approach allows for the exploration of a wide range of chemical space to optimize the pharmacological profile.
Synthesis of the Core Intermediate: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a crucial building block for several atypical antipsychotics, including risperidone and paliperidone.[5] Its synthesis is a critical first step in the overall drug manufacturing process.
Experimental Protocol: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride [6]
Reaction Setup: In a suitable reaction vessel, dissolve potassium hydroxide (27 g) in methanol (600 mL).
Addition of Starting Material: To the methanolic potassium hydroxide solution, add (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g).
Reflux: Heat the reaction mixture to reflux and maintain for approximately 2.5 hours. Monitor the reaction progress by an appropriate chromatographic technique (e.g., TLC or HPLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dry the solution by adding a suitable amount of anhydrous magnesium sulfate and stir for about 1 hour.
Filtration and Concentration: Filter the mixture to remove the drying agent and any insoluble byproducts. Concentrate the filtrate under reduced pressure to remove the methanol.
Precipitation: To the resulting concentrate, add acetone (500 mL) and stir at room temperature for approximately 30 minutes. Filter the mixture to remove any remaining insoluble materials.
Acidification and Isolation: Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.
Final Product: Collect the solid by filtration and dry to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (35 g).[6]
Synthesis of Marketed Benzisoxazole Antipsychotics
The modular nature of the synthesis allows for the creation of diverse derivatives. Below are outlines for the synthesis of several key drugs.
Risperidone is synthesized by the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[7]
Experimental Protocol: Synthesis of Risperidone [7]
Reaction Mixture: In a 50 mL reaction flask, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (2.56 g) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (2.95 g).
Base Addition: Add a solution or suspension of sodium carbonate (8.5 g in 25 mL of water).
Heating: Place the reaction mixture in a heating bath at 110-120 °C with stirring for 40 minutes.
Cooling and Precipitation: Cool the mixture to room temperature with continuous stirring.
Isolation and Purification: Filter the resulting precipitate, wash with pure water, and dry to obtain the crude product (3.82 g, 93.2% yield). The product can be further purified by recrystallization from a suitable solvent system like DMF and isopropanol to achieve a purity of >99.5% as determined by HPLC.[7]
Paliperidone, the active metabolite of risperidone, is synthesized via the N-alkylation of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one.[8]
Experimental Protocol: Synthesis of Paliperidone [8]
Reaction Setup: The N-alkylation is catalyzed by 1,8-diazabicycloundec-7-ene (DBU) in methanol as the solvent, with diisopropylamine as a base.
Reaction Conditions: The reaction yields paliperidone with approximately 85% yield and over 97% purity by HPLC.[8]
Purification: An industrially efficient purification process can be employed to remove critical process-related impurities, resulting in paliperidone with a purity of 99.85% and an overall yield of about 60%.[8]
Iloperidone can be synthesized through an N-alkylation of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride with 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone.[9]
Experimental Protocol: Synthesis of Iloperidone [9]
Reaction System: The synthesis is carried out in a mixture of water and heptane as the solvent system, using sodium hydroxide as the base.
Phase Transfer Catalyst: Tetrabutylammonium bromide is employed as a phase-transfer catalyst.
Yield and Purity: This process yields iloperidone in approximately 95% yield with a purity of 99.80% by HPLC.[9]
The synthesis of lurasidone hydrochloride begins with (1R,2R)-1,2-cyclohexanedimethanol and proceeds through four main steps: sulfonylation, N-alkylation, substitution, and acidification.[4]
Experimental Protocol: Synthesis of Lurasidone Hydrochloride [4][10]
Intermediate Synthesis: The synthesis involves the condensation of (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate and (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione.[10]
Reaction Conditions: The condensation is carried out in toluene with potassium carbonate at 105°C for 15 hours.[10]
Work-up and Salt Formation: After cooling and the addition of water, the organic phase is concentrated. Lurasidone is then isolated as the hydrochloride salt after treatment with HCl in isopropanol, with a yield of 98.3% and a purity of 99.49% (HPLC).[10]
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Receptor Affinity
The pharmacological profile of benzisoxazole derivatives is exquisitely sensitive to structural modifications. Understanding the SAR is paramount for designing new ligands with desired potency, selectivity, and reduced side effects.
Core Benzisoxazole and Piperidine Moieties
The 3-(piperidin-4-yl)-1,2-benzisoxazole scaffold is a cornerstone for antipsychotic activity.[11] A key structural feature for potent D2 and 5-HT2A receptor antagonism is the presence of a fluorine atom at the 6-position of the benzisoxazole ring.[12]
The Role of the Piperidine/Piperazine Linker and Terminal Heterocycle
Modifications to the piperidine or piperazine linker and the terminal heterocyclic moiety have a profound impact on the receptor binding profile and overall pharmacological activity.
Note: Ki values can vary between different studies and assay conditions. This table provides a comparative overview.
The data in the table above illustrates that subtle changes to the terminal heterocyclic group can significantly alter the affinity for dopamine and serotonin receptors. For instance, the introduction of a hydroxyl group in paliperidone compared to risperidone results in a slight decrease in affinity for the D2 receptor. Lurasidone, with its unique bicyclic imide moiety, exhibits high affinity for both D2 and 5-HT2A receptors, as well as significant affinity for the 5-HT1A receptor.[14]
Bioisosteric Replacements
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design. In the context of benzisoxazole derivatives, the benzisoxazole ring itself can be considered a bioisostere of the indole nucleus found in some earlier antipsychotics.[16] Furthermore, the strategic replacement of atoms or groups within the benzisoxazole scaffold or the terminal heterocycle can fine-tune the pharmacological profile. For example, the replacement of a carbon atom with a nitrogen atom in the terminal heterocyclic ring can impact receptor affinity and selectivity.
Pharmacological Evaluation: From Receptor Binding to Functional Activity
A thorough pharmacological evaluation is essential to characterize the mechanism of action of benzisoxazole derivatives and to predict their clinical efficacy and side-effect profile. This involves a combination of in vitro and in vivo assays.
Receptor Binding Assays: Quantifying Affinity
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Radioligand binding assays are a common and robust method for this purpose.
Membrane Preparation: Prepare crude membranes from cells expressing the human dopamine D2 receptor (e.g., HEK293-rD2 cells).[18]
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin).[18]
Reaction Setup (96-well plate format):
Add 250 µL of assay buffer to each well.
Add 150 µL of the membrane suspension.
Add 200 µL of the competitor compound at various concentrations (for total binding, add assay buffer; for non-specific binding, add a high concentration of a known D2 antagonist like butaclamol).
Add 200 µL of assay buffer.
Initiate the reaction by adding 200 µL of [3H]-spiperone solution (final concentration should be 2-3 times the Kd of [3H]-spiperone for the D2 receptor).[17]
Incubation: Incubate the plate for 1 hour at 30°C in a water-bath shaker.[18]
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Assessing Agonist and Antagonist Activity
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For G-protein coupled receptors (GPCRs) like the 5-HT2A receptor, which couples to Gq/11, measuring changes in intracellular calcium concentration is a common method to assess receptor activation.
Experimental Protocol: 5-HT2A Receptor Calcium Mobilization Assay using Fluo-4 [19][20][21]
Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in a 96-well or 384-well black-walled, clear-bottom plate and grow to 80-100% confluency.[20]
Dye Loading:
Prepare a Fluo-4 AM dye-loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Remove the cell culture medium and add the Fluo-4 AM dye-loading solution to each well.
Incubate the plate for 1 hour at 37°C in a cell culture incubator, followed by 15-30 minutes at room temperature.[19]
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
Compound Addition and Fluorescence Measurement:
Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
Add the test compound (agonist or antagonist) to the wells and immediately begin kinetic fluorescence measurements. For antagonist testing, pre-incubate the cells with the antagonist before adding a known 5-HT2A agonist.
Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to an increase in intracellular calcium concentration. Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways: The Intracellular Consequences of Receptor Ligand Binding
The therapeutic effects and side-effect profiles of benzisoxazole derivatives are ultimately determined by their influence on intracellular signaling cascades downstream of dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.
Caption: Dopamine D2 Receptor Signaling Pathway.
Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent alterations in the phosphorylation state of various downstream target proteins, ultimately modulating neuronal excitability and gene expression.
Serotonin 5-HT2A Receptor Signaling
Serotonin 5-HT2A receptors are GPCRs that primarily couple to the Gq/11 family of G proteins.
Upon activation by serotonin, the 5-HT2A receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events lead to a wide range of cellular responses, including modulation of neurotransmitter release and neuronal excitability. The antagonistic action of benzisoxazole derivatives at this receptor is thought to contribute to their antipsychotic effects and their ability to mitigate the extrapyramidal side effects associated with D2 receptor blockade.
Conclusion and Future Directions
Benzisoxazole derivatives have proven to be a highly valuable class of compounds for the treatment of schizophrenia and other CNS disorders. Their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors provides a more favorable therapeutic profile compared to older antipsychotics. The modular nature of their synthesis allows for extensive chemical exploration, and a deep understanding of their structure-activity relationships is crucial for the rational design of new and improved ligands.
Future research in this area will likely focus on:
Fine-tuning receptor selectivity: Designing ligands with optimized affinity and selectivity for specific dopamine and serotonin receptor subtypes to further enhance efficacy and reduce side effects.
Exploring functional selectivity: Investigating the biased signaling of benzisoxazole derivatives to develop ligands that preferentially activate desired signaling pathways while avoiding those associated with adverse effects.
Multi-target drug design: Incorporating activity at other relevant CNS targets to address the complex and multifaceted nature of psychiatric disorders.
By leveraging the knowledge and experimental approaches outlined in this guide, researchers can continue to advance the field of neuropharmacology and develop safer and more effective treatments for patients suffering from debilitating mental illnesses.
References
[3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. (n.d.). Bio-protocol. Retrieved February 15, 2026, from [Link]
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A Technical Guide to the Benzisoxazole Scaffold in Modern Antipsychotic Drug Development
Abstract The discovery and development of atypical antipsychotics have revolutionized the treatment of schizophrenia and other psychotic disorders. A significant portion of this advancement is attributable to a specific...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The discovery and development of atypical antipsychotics have revolutionized the treatment of schizophrenia and other psychotic disorders. A significant portion of this advancement is attributable to a specific heterocyclic core: the benzo[d]isoxazole scaffold. This technical guide provides an in-depth exploration of the role of this moiety, with a particular focus on its substituted derivatives like 5-aminobenzo[d]isoxazole analogs, in the design and synthesis of leading antipsychotic drugs. We will dissect the synthesis of key intermediates, elucidate the mechanism of action at the molecular level, analyze critical structure-activity relationships (SAR), and present detailed synthetic workflows for blockbuster drugs such as Risperidone and Paliperidone. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this vital pharmacophore.
The Strategic Importance of the Benzisoxazole Core in Atypical Antipsychotics
The therapeutic efficacy of first-generation ("typical") antipsychotics was primarily linked to their potent antagonism of the dopamine D2 receptor. While effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions), this mechanism was often associated with severe extrapyramidal symptoms (EPS) and a limited effect on negative and cognitive symptoms.
The advent of second-generation ("atypical") antipsychotics marked a paradigm shift. These agents, including prominent benzisoxazole derivatives like risperidone and paliperidone, exhibit a distinct pharmacological profile characterized by potent, combined antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[1][2] This dual-receptor antagonism is a cornerstone of the "atypical" profile, which is believed to restore dopaminergic neurotransmission in the nigrostriatal pathway, thereby reducing the risk of EPS, while also potentially improving negative and cognitive symptoms.[3] The benzisoxazole scaffold has proven to be an exceptionally effective chemical framework for achieving this desired 5-HT2A/D2 receptor affinity ratio.[2][4]
The Pharmacophore: Mechanism of Action at the Receptor Level
The therapeutic action of benzisoxazole-based antipsychotics is rooted in their high-affinity binding to specific G-protein coupled receptors (GPCRs) in the central nervous system. The core hypothesis for their atypicality is the Serotonin-Dopamine Hypothesis .
Dopamine D2 Receptor Antagonism: In the mesolimbic pathway, an excess of dopamine is associated with the positive symptoms of schizophrenia. Like typical antipsychotics, benzisoxazole derivatives block D2 receptors in this region, alleviating these symptoms.
Serotonin 5-HT2A Receptor Antagonism: Serotonin neurons modulate the release of dopamine. By blocking 5-HT2A receptors, particularly in the nigrostriatal and mesocortical pathways, these drugs can increase dopamine release.[3] This action is thought to counteract the effects of D2 blockade in the striatum (reducing EPS) and enhance dopamine levels in the prefrontal cortex (potentially improving cognitive and negative symptoms).[3]
The benzisoxazole moiety, typically linked via a piperidine ring to another cyclic structure, serves as a critical component of the pharmacophore that fits into the binding pockets of these receptors.[5]
Fig 1: Receptor binding mechanism of benzisoxazole antipsychotics.
Structure-Activity Relationship (SAR) of Benzisoxazole Derivatives
The pharmacological profile of these drugs is exquisitely sensitive to the substitution pattern on the benzisoxazole ring. This sensitivity is a medicinal chemist's greatest tool, allowing for the fine-tuning of receptor affinity, selectivity, and metabolic stability.
The core structure of interest is 3-(piperidin-4-yl)benzo[d]isoxazole . SAR studies have revealed several key insights:
Position 6 Substitution: This position is critical for modulating receptor affinity. A 6-fluoro substituent, as seen in risperidone and paliperidone, is strongly correlated with potent neuroleptic activity.[6]
Amino and Nitro Groups: The introduction of amino or nitro groups at various positions, including the 5- and 6-positions, has been shown to decrease the binding affinity for D2, D3, 5-HT1A, and 5-HT2A receptors.[7] This suggests that while a 5-aminobenzo[d]isoxazole moiety might serve as a versatile synthetic intermediate for further functionalization, it is not optimal for the final pharmacophore itself.
Position 6-Chloro Substitution: In some series, replacing fluorine with chlorine has been found to increase affinity for the dopamine D3 receptor while reducing affinity for the serotonin 5-HT1A receptor.[7]
These findings underscore the delicate electronic and steric balance required for optimal receptor engagement.
Substituent on Benzisoxazole Ring
Effect on Receptor Affinity
Reference
6-Fluoro
Correlates with maximum neuroleptic activity in the risperidone series.
Synthesis of the Core Intermediate: 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
The successful large-scale production of drugs like risperidone and paliperidone hinges on an efficient synthesis of the key benzisoxazole intermediate. The most common strategies involve the formation of the isoxazole ring via cyclization of a strategically substituted oxime.[8]
Fig 2: General synthetic workflow for the benzisoxazole core intermediate.
Exemplary Laboratory Protocol: Synthesis of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Hydrochloride
This protocol is a representative synthesis adapted from established literature procedures.[5][9]
Step 1: Oximation of the Ketone Precursor
Reactants: To a solution of 1-(2,4-difluorobenzoyl)-4-acetylpiperidine (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting ketone.
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime product.
Causality: The hydroxylamine reacts with the ketone to form an oxime. The Z-isomer of the oxime is preferentially formed and is the reactive species for the subsequent cyclization.[8]
Step 2: Cyclization to form the Benzisoxazole Ring
Reactants: Dissolve the crude oxime from Step 1 in a suitable solvent such as DMF or NMP. Add a strong base, such as potassium carbonate or sodium hydride (2-3 equivalents).
Reaction: Heat the mixture to 100-120°C for 8-12 hours. The reaction involves an intramolecular nucleophilic aromatic substitution, where the oxime oxygen attacks the ortho-fluorine, displacing it to form the isoxazole ring.
Work-up: After cooling, pour the reaction mixture into ice water. The resulting precipitate is filtered, washed thoroughly with water, and dried.
Step 3: Deprotection and Salt Formation (if necessary)
Reactants: If the piperidine nitrogen is protected (e.g., with a benzyl group), the protecting group must be removed. This is typically achieved via catalytic hydrogenation (H2, Pd/C) in a solvent like methanol.
Salt Formation: Dissolve the free base in a suitable solvent like isopropanol and treat with a solution of HCl in isopropanol to precipitate the hydrochloride salt, which is often more stable and easier to handle.
Purification: The final product, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, is purified by recrystallization.
Application in Drug Synthesis: The Assembly of Risperidone
The final step in the synthesis of risperidone is a classic N-alkylation reaction, coupling the core benzisoxazole intermediate with the second key building block.[5][9]
Fig 3: Final convergent synthesis step of Risperidone.
Exemplary Laboratory Protocol: Synthesis of Risperidone
Reactants: In a reaction vessel, suspend 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Intermediate A, 1 equivalent) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate B, 1.05 equivalents) in an aqueous solution of sodium carbonate (2.5 equivalents).[9] An organic solvent like methyl isobutyl ketone (MIBK) can also be used.[10]
Reaction: Heat the reaction mixture to reflux (approx. 100-120°C) and stir vigorously for 18-24 hours. The piperidine nitrogen of Intermediate A acts as a nucleophile, displacing the chloride from the ethyl side chain of Intermediate B.[5]
Work-up and Isolation: Cool the mixture to room temperature. If two phases are present, separate the organic layer. If an aqueous system was used, extract the product with a suitable organic solvent (e.g., dichloromethane).
Purification: The crude product is concentrated and purified by recrystallization from a suitable solvent system, such as a mixture of DMF and isopropanol, to yield pure risperidone.[9]
The synthesis of Paliperidone (9-hydroxyrisperidone) follows a similar logic, involving the alkylation of the same benzisoxazole intermediate (A) with a hydroxylated version of Intermediate B, specifically 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one.[11][12][13]
Conclusion and Future Outlook
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of some of the most successful atypical antipsychotic drugs developed to date. Its utility stems from its ability to be readily synthesized and functionalized, allowing for precise tuning of the pharmacological properties required for potent and selective antagonism of both 5-HT2A and D2 receptors. While direct amination at the 5-position may not be optimal for receptor binding, the 5-aminobenzo[d]isoxazole core remains a valuable, reactive intermediate for creating diverse libraries of new chemical entities. Future research will undoubtedly continue to leverage this remarkable scaffold, exploring novel substitution patterns and bioisosteric replacements to develop next-generation antipsychotics with enhanced efficacy, improved safety profiles, and broader therapeutic applications.
References
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van den Heuvel, I., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands. Journal of Medicinal Chemistry, 64(14), 9238–9258.[23]
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Khan, I., et al. (2016). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Journal of Developing Drugs.[25]
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A Tale of Two Isomers: An In-depth Technical Guide to 5-Aminobenzo[d]isoxazole-3-carboxylic acid and 3-amino-1,2-benzisoxazole for the Research Professional
Introduction: The Benzisoxazole Scaffold - A Cornerstone in Medicinal Chemistry The 1,2-benzisoxazole motif is a privileged heterocyclic system that has garnered significant attention from the medicinal chemistry communi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Benzisoxazole Scaffold - A Cornerstone in Medicinal Chemistry
The 1,2-benzisoxazole motif is a privileged heterocyclic system that has garnered significant attention from the medicinal chemistry community. Its rigid, planar structure and unique electronic properties make it an attractive scaffold for the design of novel therapeutic agents. Derivatives of benzisoxazole have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] This guide delves into a comparative analysis of two key aminobenzisoxazole isomers: 5-Aminobenzo[d]isoxazole-3-carboxylic acid and 3-amino-1,2-benzisoxazole. While structurally similar, the positional difference of the amino group and the presence of a carboxylic acid moiety dramatically influence their physicochemical properties, reactivity, and, consequently, their potential applications in drug discovery and development.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not just a recitation of facts, but a deeper understanding of the causality behind their distinct chemical personalities.
Chapter 1: 3-amino-1,2-benzisoxazole - The Versatile Building Block
3-amino-1,2-benzisoxazole (CAS No. 36216-80-5) is a well-established and versatile intermediate in organic synthesis, prized for its utility in the construction of more complex molecular architectures.[2]
Physicochemical Properties
The physical and chemical characteristics of 3-amino-1,2-benzisoxazole are foundational to its handling, reactivity, and pharmacokinetic profile in derivative forms.
Synthesis of 3-amino-1,2-benzisoxazole: A Mechanistic Perspective
Several synthetic routes to 3-amino-1,2-benzisoxazole have been reported, with the choice of method often depending on the availability of starting materials and desired scale. A prevalent and efficient method involves the intramolecular cyclization of an N-(2-cyanophenoxy) intermediate.[2]
Protocol 1: Synthesis from o-Halobenzonitrile
This one-pot methodology leverages the in-situ formation and subsequent cyclization of a hydroxamate anion intermediate.
Step-by-step Methodology:
Reaction Setup: To a solution of a hydroxamate anion source (e.g., formed from acetohydroxamic acid and a base) in a suitable solvent like DMF, add an ortho-halobenzonitrile (e.g., 2-fluorobenzonitrile).
In-situ Intermediate Formation: The hydroxamate anion displaces the halide via nucleophilic aromatic substitution to form an N-(2-cyanophenoxy) intermediate.
Intramolecular Cyclization: The presence of a base facilitates the intramolecular cyclization, where the nitrogen of the hydroxamate attacks the nitrile carbon.
Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. Purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices:
Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the hydroxamic acid without competing in the substitution reaction.
Solvent Selection: A polar aprotic solvent like DMF is ideal for dissolving the reactants and promoting the SNAr reaction.
In-situ Reaction: Performing the reaction in one pot is efficient as it avoids the isolation of the potentially unstable intermediate.
Caption: Synthesis of 3-amino-1,2-benzisoxazole.
Applications in Drug Development
The 3-amino group of 3-amino-1,2-benzisoxazole serves as a key handle for derivatization, enabling the exploration of a vast chemical space. This has led to its incorporation into a variety of biologically active molecules.
Antipsychotics: The benzisoxazole scaffold is a core component of several atypical antipsychotic drugs, including risperidone and paliperidone.[2] The 3-position is often substituted with a piperidinyl moiety, which is crucial for receptor binding.
Anticonvulsants: Zonisamide, an antiseizure medication, features a 1,2-benzisoxazole-3-methanesulfonamide structure, highlighting the importance of derivatization at the 3-position for anticonvulsant activity.[2]
Kinase Inhibitors: The amino group can act as a hydrogen bond donor, a critical interaction in the binding pocket of many protein kinases. This has spurred the development of 3-aminobenzisoxazole derivatives as potential anticancer agents.
Chapter 2: 5-Aminobenzo[d]isoxazole-3-carboxylic acid - The Emerging Bioactive Scaffold
5-Aminobenzo[d]isoxazole-3-carboxylic acid (CAS No. 1540833-22-4) is a less explored isomer compared to its 3-amino counterpart. The presence of the carboxylic acid group at the 3-position and the amino group at the 5-position imparts distinct physicochemical properties and potential biological activities.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data, the following properties are predicted based on its structure and comparison with related molecules.
Proposed Synthesis of 5-Aminobenzo[d]isoxazole-3-carboxylic acid
A plausible synthetic route to 5-Aminobenzo[d]isoxazole-3-carboxylic acid can be devised from readily available starting materials, adapting known methods for the synthesis of isoxazole-3-carboxylic acids.
Protocol 2: Proposed Synthesis from 5-Amino-2-hydroxybenzoic Acid
This multi-step synthesis involves the formation of an oxime intermediate followed by oxidative cyclization.
Step-by-step Methodology:
Acetylation: Protect the amino group of 5-amino-2-hydroxybenzoic acid via acetylation to prevent side reactions.
Esterification: Convert the carboxylic acid to an ester (e.g., methyl ester) to facilitate the subsequent reaction.
Oxime Formation: React the phenolic ester with a suitable reagent to form an oxime at the position ortho to the hydroxyl group.
Cyclization: Induce intramolecular cyclization of the oxime to form the isoxazole ring. This can often be achieved under basic conditions.
Hydrolysis: Hydrolyze the ester and the acetyl protecting group to yield the final product, 5-Aminobenzo[d]isoxazole-3-carboxylic acid.
Causality Behind Experimental Choices:
Protection Strategy: Acetylation of the amine is a standard procedure to reduce its nucleophilicity and prevent it from interfering with subsequent steps.
Esterification: The esterification step is necessary as the free carboxylic acid can interfere with the oxime formation and cyclization reactions.
Cyclization Conditions: The choice of base and reaction conditions for the cyclization step is critical to favor the desired intramolecular reaction over potential side reactions.
Caption: Proposed synthesis of the title compound.
Potential Applications in Drug Development
While less explored, the unique structural features of 5-Aminobenzo[d]isoxazole-3-carboxylic acid suggest several promising avenues for drug discovery.
Bioisostere for Carboxylic Acids: The isoxazole-3-carboxylic acid moiety can act as a bioisostere for a carboxylic acid, offering a more rigid and metabolically stable alternative in drug design.[6]
Modulation of Physicochemical Properties: The presence of both an acidic (carboxylic acid) and a basic (amino) group allows for fine-tuning of the molecule's solubility and pharmacokinetic properties.
Novel Scaffolds for Enzyme Inhibitors: The combination of the benzisoxazole core with the carboxylic acid and amino functionalities provides a unique scaffold for targeting enzyme active sites, potentially leading to the discovery of novel inhibitors.
Chapter 3: A Comparative Analysis - Unveiling the Isomeric Differences
The distinct placement of the amino group and the presence of the carboxylic acid moiety create a fascinating dichotomy between these two isomers.
Feature
3-amino-1,2-benzisoxazole
5-Aminobenzo[d]isoxazole-3-carboxylic acid
Key Functional Groups
3-amino
5-amino, 3-carboxylic acid
Acidity/Basicity
Primarily basic
Amphoteric (both acidic and basic)
Reactivity of Amino Group
More nucleophilic (electronically)
Less nucleophilic (due to the electron-withdrawing effect of the fused ring system)
Derivatization Potential
Primarily at the 3-amino position
At the 5-amino and 3-carboxylic acid positions
Established Role
Versatile synthetic intermediate
Emerging bioactive scaffold
Electronic and Reactivity Differences:
The position of the amino group significantly influences the electronic distribution within the benzisoxazole ring. In 3-amino-1,2-benzisoxazole, the amino group is directly conjugated with the isoxazole nitrogen, enhancing its nucleophilicity. Conversely, in the 5-amino isomer, the electronic effect on the isoxazole ring is more indirect. The presence of the electron-withdrawing carboxylic acid group in 5-Aminobenzo[d]isoxazole-3-carboxylic acid further modulates the reactivity of the entire molecule.
Conclusion: Two Isomers, a World of Possibilities
This in-depth guide has illuminated the distinct chemical personalities of 5-Aminobenzo[d]isoxazole-3-carboxylic acid and 3-amino-1,2-benzisoxazole. While both share the privileged benzisoxazole scaffold, their isomeric differences and functional group embellishments lead to divergent physicochemical properties, synthetic accessibility, and potential applications in drug discovery.
3-amino-1,2-benzisoxazole stands as a testament to the power of a well-positioned functional group, serving as a cornerstone for the synthesis of numerous blockbuster drugs. In contrast, 5-Aminobenzo[d]isoxazole-3-carboxylic acid represents a frontier of untapped potential, with its unique combination of functionalities offering exciting opportunities for the design of novel therapeutic agents. It is the hope of this author that this comparative guide will inspire further research into these and other fascinating benzisoxazole derivatives, ultimately contributing to the advancement of medicinal chemistry and the development of new medicines for the betterment of human health.
References
Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (URL: [Link])
Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (URL: [Link])
Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles - Open Research Oklahoma. (URL: [Link])
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. (URL: [Link])
Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. (URL: [Link])
Benzisoxazole – Knowledge and References - Taylor & Francis. (URL: [Link])
Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - MDPI. (URL: [Link])
Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. (URL: [Link])
Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC. (URL: [Link])
recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (URL: [Link])
A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][7]benzoxazepine ring system - ResearchGate. (URL: [Link])
Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - MDPI. (URL: [Link])
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC. (URL: [Link])
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (URL: [Link])
A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])
(PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine - ResearchGate. (URL: [Link])
Synthetic approaches towards 3‐aminobenzisoxazole and 2‐aminobenzoxazole. - ResearchGate. (URL: [Link])
Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (URL: [Link])
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed. (URL: [Link])
Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. (URL: [Link])
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI. (URL: [Link])
Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed. (URL: [Link])
Application Notes and Protocols for Amide Coupling of 5-Aminobenzo[d]isoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Aminobenzo[d]isoxazole-3-carboxamides The benzo[d]isoxazole scaffold is a privileged heterocyclic motif frequently encou...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Aminobenzo[d]isoxazole-3-carboxamides
The benzo[d]isoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a wide range of biological activities, making them attractive building blocks for the development of novel therapeutics.[1] Specifically, amides derived from 5-Aminobenzo[d]isoxazole-3-carboxylic acid are of significant interest due to the potential for introducing diverse functionalities through the amide bond, allowing for the fine-tuning of physicochemical and pharmacological properties. This document provides a detailed guide to the amide coupling of 5-Aminobenzo[d]isoxazole-3-carboxylic acid, offering field-proven insights and step-by-step protocols for successful synthesis.
Core Principle: Chemoselective Amide Bond Formation
A key consideration when working with 5-Aminobenzo[d]isoxazole-3-carboxylic acid is the presence of two nucleophilic sites: the carboxylic acid and the aromatic amino group. In principle, this could lead to self-condensation or other side reactions. However, studies on structurally similar compounds, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, have demonstrated that the amino group on the isoxazole ring can exhibit low reactivity.[1][2] This reduced nucleophilicity is attributed to the electron-withdrawing nature of the heterocyclic ring system. This inherent property opens the possibility for chemoselective amide coupling at the carboxylic acid functionality without the need for a protecting group on the 5-amino position, thereby streamlining the synthetic route.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization. It is a preferred choice for the amide coupling of 5-Aminobenzo[d]isoxazole-3-carboxylic acid, particularly when working with a diverse range of amine coupling partners.
Experimental Workflow
Caption: General workflow for the HATU-mediated amide coupling of 5-Aminobenzo[d]isoxazole-3-carboxylic acid.
Detailed Step-by-Step Methodology
Reagent Preparation:
To a clean, dry round-bottom flask, add 5-Aminobenzo[d]isoxazole-3-carboxylic acid (1.0 eq).
Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M. While specific solubility data is not extensively published, polar aprotic solvents like DMF are generally suitable for related structures.[3]
Add the desired amine (1.1 eq) to the solution.
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
Reaction Initiation and Monitoring:
Add HATU (1.2 eq) to the reaction mixture in one portion.
Stir the reaction at room temperature.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).
Work-up and Purification:
Once the reaction is complete, quench the reaction by adding deionized water.
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[4]
Alternative Protocol: EDC/HOBt-Mediated Amide Coupling
An alternative and cost-effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). This combination is a classic and reliable choice for amide bond formation.
Experimental Workflow
Caption: General workflow for the EDC/HOBt-mediated amide coupling of 5-Aminobenzo[d]isoxazole-3-carboxylic acid.
Detailed Step-by-Step Methodology
Reagent Preparation:
In a round-bottom flask, dissolve 5-Aminobenzo[d]isoxazole-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
Add the amine (1.1 eq) and DIPEA (3.0 eq) to the solution.
Cool the reaction mixture to 0°C in an ice bath.
Reaction Initiation and Monitoring:
Add EDC hydrochloride (1.5 eq) to the cooled solution portion-wise.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
Follow the same work-up and purification procedure as described for the HATU-mediated protocol.
Data Presentation: Comparison of Common Coupling Reagents
Coupling Reagent
Additive
Base
Typical Solvent
Reaction Time
Key Advantages
HATU
None
DIPEA, Et3N
DMF, DCM
2-4 hours
High efficiency, fast reaction, low racemization.
EDC
HOBt, DMAP
DIPEA, Et3N
DMF, DCM, CH3CN
12-24 hours
Cost-effective, water-soluble byproducts.
DIC/HOBt
HOBt
DIPEA, Et3N
DMF, DCM
12-24 hours
Byproduct (diisopropylurea) is often more soluble than DCU.
Solvent Selection: DMF is a common choice for amide coupling reactions due to its high polarity, which aids in dissolving a wide range of substrates, and its high boiling point, which allows for heating if necessary. However, for purification, less polar solvents like dichloromethane (DCM) or acetonitrile may be advantageous. The optimal solvent should be determined experimentally based on the solubility of the specific starting materials and the final amide product.
Base Selection: A non-nucleophilic base such as DIPEA or triethylamine (Et3N) is crucial to deprotonate the carboxylic acid, forming the carboxylate anion, which then initiates the reaction with the coupling reagent. An excess of the base is typically used to ensure complete deprotonation and to neutralize any acidic byproducts formed during the reaction.
Equivalents of Reagents: Using a slight excess of the amine and coupling reagent ensures that the limiting reagent, 5-Aminobenzo[d]isoxazole-3-carboxylic acid, is fully consumed, maximizing the yield of the desired product.
Temperature Control: While HATU couplings are often efficient at room temperature, EDC/HOBt reactions may benefit from initial cooling to 0°C to control the initial exothermic reaction and minimize potential side reactions.
Trustworthiness: A Self-Validating System
The protocols described above are designed to be robust and reproducible. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. The disappearance of the starting carboxylic acid and the appearance of the product spot/peak provide clear indicators of reaction completion. Furthermore, the final product can be fully characterized by NMR, IR, and high-resolution mass spectrometry to confirm its identity and purity.
References
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. 2022;27(17):5612. [Link]
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Green Chemistry. 2019;21(23):6343-6348. [Link]
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. 2023;12(1):133-146. [Link]
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters. 2005;46(40):6961-6964. [Link]
Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives. Archivum Immunologiae et Therapiae Experimentalis. 1981;29(6):813-21. [Link]
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as the catalyst. RSC Advances. 2020;10(33):19551-19559. [Link]
Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, in water. The Royal Society of Chemistry. [Link]
Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. ARKIVOC. 2021;2021(3):197-209. [Link]
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]
Amide from carboxylic acid synthesis. Reddit. [Link]
Application Notes and Protocols for the Incorporation of 5-Aminobenzo[d]isoxazole-3-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)
Introduction: Bridging Privileged Scaffolds with Peptide Modalities The integration of non-canonical amino acids (ncAAs) into peptides is a transformative strategy in medicinal chemistry, enabling the development of pept...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Bridging Privileged Scaffolds with Peptide Modalities
The integration of non-canonical amino acids (ncAAs) into peptides is a transformative strategy in medicinal chemistry, enabling the development of peptidomimetics with enhanced stability, novel functionalities, and improved pharmacological profiles.[1][2] The benzisoxazole motif is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antipsychotic, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a detailed framework for the incorporation of 5-Aminobenzo[d]isoxazole-3-carboxylic acid , a rigid, bicyclic ncAA, into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
By introducing this unique structural cassette, researchers can explore novel chemical space, potentially imparting favorable conformational constraints and new interaction points within peptide-based therapeutics. This document outlines the core principles, detailed experimental protocols, and critical considerations for successfully utilizing this promising building block.
Scientific Rationale and Strategic Considerations
The successful incorporation of 5-Aminobenzo[d]isoxazole-3-carboxylic acid into a growing peptide chain hinges on overcoming challenges related to its unique structure.
Steric Hindrance: A Primary Hurdle
The rigid, bicyclic nature of the benzisoxazole core presents significant steric bulk around the carboxylic acid moiety. This can impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, leading to slow or incomplete coupling reactions.[6] To mitigate this, the use of potent coupling reagents is paramount. Urionium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are strongly recommended.[7] These reagents form highly reactive OAt esters, which are more effective than standard HOBt esters for difficult couplings.[7] Extended coupling times or the use of microwave-assisted SPPS can further enhance efficiency.[8]
The Question of Amino Group Protection
A critical consideration is the reactivity of the 5-amino group on the benzisoxazole ring. Research on a similar compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has shown that its amino group can be unreactive towards acylation under standard SPPS conditions, allowing for its direct coupling without N-terminal protection.[4][9] This reduced reactivity is likely due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system.
However, for establishing a robust and universally applicable protocol, the most prudent approach is to utilize the N-α-Fmoc protected version of 5-Aminobenzo[d]isoxazole-3-carboxylic acid. This ensures that the amino group is unequivocally shielded from unwanted side reactions, such as self-coupling or branching, during the activation and coupling steps.[10][11] This guide will proceed with protocols based on the Fmoc-protected building block.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-5-Aminobenzo[d]isoxazole-3-carboxylic Acid
This protocol describes a general method for the N-terminal protection of the amino acid using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), a common and stable reagent.[11]
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.
Allow the reaction to stir overnight at room temperature.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
Extract the product into ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected amino acid.
Purify the product by flash chromatography if necessary.
Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling cycle for incorporating Fmoc-5-Aminobenzo[d]isoxazole-3-carboxylic acid into a peptide sequence on a standard solid support (e.g., Rink Amide resin).[6]
Workflow Diagram:
Caption: Standard Fmoc-SPPS cycle for incorporating 5-Aminobenzo[d]isoxazole-3-carboxylic acid (AABzI).
Step-by-Step Procedure:
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
Fmoc Deprotection: Drain the DMF, add a solution of 20% piperidine in DMF to the resin, and agitate for 5-10 minutes. Drain and repeat once.
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. Perform a Kaiser test to confirm the presence of a free primary amine.
Coupling Reaction:
In a separate vial, pre-activate a solution of Fmoc-5-Aminobenzo[d]isoxazole-3-carboxylic acid (4.0 eq relative to resin loading), HATU (3.9 eq), and N,N-Diisopropylethylamine (DIPEA) (8.0 eq) in DMF. Allow to stand for 2-5 minutes.
Add the activated amino acid solution to the resin.
Agitate the reaction mixture for 2-4 hours at room temperature. For microwave-assisted synthesis, a typical protocol would be 30 minutes at 75°C.[8]
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for completion. A negative (colorless) result indicates a complete reaction.
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
Capping (Optional): If the Kaiser test is positive, indicating incomplete coupling, cap the unreacted free amines using a solution of acetic anhydride and DIPEA in DMF before proceeding to the next cycle.
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Chemical Reaction Diagram:
Caption: Coupling of Fmoc-5-Aminobenzo[d]isoxazole-3-carboxylic acid (AABzI) to the peptide-resin.
Protocol 3: Cleavage from Resin and Final Deprotection
This protocol uses a standard trifluoroacetic acid (TFA) cocktail to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[12]
Place the dried peptidyl-resin in a reaction vessel.
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
Stir or agitate the mixture at room temperature for 2-3 hours.
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of ice-cold diethyl ether.
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
The crude peptide is now ready for purification by reverse-phase HPLC.
Critical Note on Stability: The benzisoxazole ring system is generally stable to the acidic conditions of TFA cleavage. However, it can be susceptible to reductive cleavage (e.g., catalytic hydrogenation).[11] Therefore, methods involving hydrogenation for side-chain deprotection should be avoided if the integrity of the benzisoxazole ring is desired.
Data and Troubleshooting
Parameter
Recommendation
Rationale & Troubleshooting
Building Block
Fmoc-5-Aminobenzo[d]isoxazole-3-carboxylic acid
Ensures protection of the 5-amino group. If coupling fails repeatedly, consider the possibility of coupling the unprotected amino acid directly, as suggested by analogous structures.[4]
Coupling Reagent
HATU, HCTU, or PyAOP (≥ 3.9 eq)
Essential for activating the sterically hindered carboxylic acid. If using less potent reagents (HBTU, DIC/HOBt), expect significantly lower coupling efficiency.[7]
Base
DIPEA or Collidine (2 x reagent eq)
DIPEA is standard. Collidine may offer reduced racemization for adjacent residues, though this is less of a concern for the achiral benzisoxazole unit itself.
Reaction Time
2-4 hours (RT) or 30 min (Microwave at 75°C)
Extended time is needed to overcome steric hindrance. Monitor with a Kaiser test; if positive after 4 hours, double coupling is recommended.
Cleavage Cocktail
TFA/TIS/H₂O (95:2.5:2.5) or Reagent B
TIS is a crucial scavenger to prevent re-attachment of cationic species to sensitive residues like Trp or Met.
Characterization
The final purified peptide should be characterized to confirm its identity and purity.
Reverse-Phase HPLC (RP-HPLC): Used for both purification and assessment of purity. The incorporation of the bulky, hydrophobic benzisoxazole moiety will typically increase the retention time of the peptide compared to a sequence lacking this residue.
Mass Spectrometry (LC-MS/MALDI-TOF): Essential for confirming the correct mass of the synthesized peptide. High-resolution mass spectrometry can verify the exact molecular weight, confirming the successful incorporation of the 5-Aminobenzo[d]isoxazole-3-carboxylic acid residue (Monoisotopic Mass = 178.0375 g/mol ).[6][13]
Conclusion
The incorporation of 5-Aminobenzo[d]isoxazole-3-carboxylic acid into peptides via Fmoc-SPPS is a viable and promising strategy for creating novel peptidomimetics. By employing potent coupling reagents and carefully optimized conditions to overcome steric hindrance, researchers can successfully integrate this privileged scaffold into peptide sequences. The protocols and considerations outlined in this guide provide a robust foundation for scientists and drug development professionals to explore the unique chemical and biological properties conferred by this non-canonical amino acid.
References
BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
RSC Advances. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry.
Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia (Aarau), 79(11), 759-764.
Molecules. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
Alhassan, M., et al. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22, 2840–2845.
CDN. (n.d.). Peptide Cleavage from Resin Protocol.
European Journal of Medicinal Chemistry. (2011). Synthesis of elastin based peptides conjugated to benzisoxazole as a new class of potent antimicrobials--A novel approach to enhance biocompatibility.
AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
Benchchem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
CymitQuimica. (n.d.). Fmoc Protected Compounds.
Dilun Biotechnology. (2022). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
A. van Aerschot, et al. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7.
MilliporeSigma. (n.d.). Fmoc SPPS Linkers.
ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
Wiley Online Library. (2015). Advances in Fmoc solid‐phase peptide synthesis.
Preparation of benzisoxazole-3-carboxamides from carboxylic acid precursors
An In-Depth Guide to the Synthesis of Benzisoxazole-3-carboxamides from Carboxylic Acid Precursors Introduction: The Significance of the Benzisoxazole-3-carboxamide Scaffold The benzisoxazole moiety is a privileged heter...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of Benzisoxazole-3-carboxamides from Carboxylic Acid Precursors
Introduction: The Significance of the Benzisoxazole-3-carboxamide Scaffold
The benzisoxazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological properties.[1] When functionalized with a carboxamide group at the 3-position, this scaffold gives rise to a class of molecules that have demonstrated potent activity across a range of therapeutic areas, including antipsychotic, anticonvulsant, and antimicrobial applications.[1][2] The synthesis of these complex molecules is a critical task for medicinal chemists and drug development professionals.
This guide provides a detailed overview of the predominant synthetic strategy for preparing benzisoxazole-3-carboxamides. The core of this approach is a two-phase process: first, the construction of a key intermediate, benzisoxazole-3-carboxylic acid, followed by a standard but nuanced amide bond formation with a desired amine. We will explore the underlying chemical principles, provide detailed, step-by-step protocols, and offer expert insights into optimizing these transformations.
Part I: Strategic Synthesis of the Benzisoxazole-3-Carboxylic Acid Core
The foundational step in this synthetic pathway is the creation of the benzisoxazole ring system bearing a carboxylic acid functional group at the C3 position. This is typically achieved by the cyclization of an o-hydroxyaryl oxime precursor. The oxime itself is generated from the condensation of an appropriate o-hydroxyaryl carbonyl compound with hydroxylamine.[3]
The overall workflow involves the formation of an O-acylated oxime intermediate, which then undergoes base- or heat-induced cyclization to yield the benzisoxazole ring.[4]
Figure 1: High-level workflow for the synthesis of benzisoxazole-3-carboxamides.
Protocol 1: Synthesis of Benzisoxazole-3-carboxylic Acid via Oxime Formation and Cyclization
This protocol details the most common route, starting from an o-hydroxyacetophenone. The key steps involve converting the ketone to an oxime, followed by an intramolecular cyclization.
Step 1: Oximation of 2-Hydroxyacetophenone
The conversion of carbonyl compounds into oximes is a robust and high-yielding reaction, typically achieved by condensation with hydroxylamine.[5][6]
Materials:
2-Hydroxyacetophenone
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium hydroxide (NaOH) or another suitable base
Ethanol (EtOH)
Water
Procedure:
In a round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) in ethanol.
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water.
Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.
Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 1-3 hours).
Cool the reaction mixture to room temperature and reduce the volume under vacuum to remove most of the ethanol.
Add cold water to precipitate the crude oxime product.
Filter the solid, wash with cold water, and dry under vacuum. The product, 2-hydroxyacetophenone oxime, is typically used in the next step without further purification.
Step 2: Cyclization to 3-Methyl-1,2-benzisoxazole and Subsequent Oxidation
While direct cyclization of an oxime derived from an α-ketoacid would be ideal, a more common laboratory-scale approach involves cyclizing a simpler precursor (like an acetophenone oxime) and then oxidizing the 3-position substituent. An alternative, more direct route involves the cyclization of O-acylated oximes.[4] Base-induced cyclization is a reliable method, though care must be taken as 3-unsubstituted benzisoxazoles can be susceptible to base-catalyzed ring cleavage.[4]
Materials:
2-Hydroxyacetophenone oxime (from Step 1)
A suitable cyclizing/oxidizing system (e.g., a multi-step sequence involving protection, oxidation, and deprotection, or specialized reagents).
Note: A more direct, though less common, approach for the "-carboxamide" is to start from 4-hydroxycoumarin.[7]
For the purpose of this guide, we will pivot to the more direct synthesis of the carboxylic acid intermediate as described in specialized literature, which avoids the multi-step oxidation.
Alternative Protocol: From 4-Hydroxycoumarin
A process exists for preparing 1,2-benzisoxazole-3-acetic acid, a close derivative, from 4-hydroxycoumarin by reaction with hydroxylamine in the presence of a base.[7] This method cleverly uses a rearrangement to form the desired scaffold.
Part II: Amide Bond Formation – The Art of Coupling
The reaction between a carboxylic acid and an amine does not spontaneously form an amide at room temperature; the primary reaction is a rapid acid-base neutralization. To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a good leaving group. This "activation" is the central principle of all amide coupling reactions.[8][9]
Figure 2: Mechanism of EDC/HOBt mediated amide coupling.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This is one of the most common and reliable methods for synthesizing amides in a research setting. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous because its urea byproduct is water-soluble, simplifying purification.[8] The addition of 1-Hydroxybenzotriazole (HOBt) minimizes side reactions and reduces the risk of racemization if chiral centers are present.
Materials:
Benzisoxazole-3-carboxylic acid (1.0 eq)
Desired primary or secondary amine (1.1 eq)
EDC hydrochloride (1.2 eq)
HOBt (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq, optional, as a non-nucleophilic base)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzisoxazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
Dissolve the components in anhydrous DMF. If the amine is used as a hydrochloride salt, add DIPEA (2.5 eq) and stir for 5-10 minutes.
Cool the solution to 0 °C in an ice bath.
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure benzisoxazole-3-carboxamide.
Harsh conditions (heat/acidic gas byproduct); not suitable for sensitive substrates with multiple functional groups.[9]
Part III: Troubleshooting and Field-Proven Insights
Low Coupling Yield:
Cause: Insufficient activation of the carboxylic acid or decomposition of the active intermediate. Ensure all reagents are fresh and anhydrous solvents are used. The order of addition can be critical; pre-activating the acid with EDC/HOBt for 15-30 minutes at 0 °C before adding the amine can sometimes improve yields.
Solution: For sterically hindered amines or acids, switching to a more powerful coupling reagent like HATU may be necessary.
Difficulty Removing Byproducts:
Cause: When using DCC, the dicyclohexylurea (DCU) byproduct can be challenging to remove.[10]
Solution: Filter the reaction mixture cold to maximize precipitation of DCU. If it remains soluble, purification may require multiple chromatographic columns. Using EDC is the preferred way to avoid this issue.[8]
Epimerization/Racemization:
Cause: Over-activation of the carboxylic acid, particularly with carbodiimides alone, can lead to the formation of an oxazolone intermediate, which can cause racemization at an adjacent chiral center.
Solution: The inclusion of HOBt or, even more effectively, HOAt, is crucial to suppress this side reaction by forming an active ester intermediate that is less prone to racemization.
Conclusion
The synthesis of benzisoxazole-3-carboxamides is a well-established process that hinges on two key phases: the formation of the benzisoxazole-3-carboxylic acid core and the subsequent amide bond coupling. By understanding the mechanisms behind each step and selecting the appropriate reagents and conditions, researchers can efficiently access this valuable class of compounds. The use of modern coupling reagents like EDC in combination with additives such as HOBt provides a reliable and high-yielding pathway suitable for the diverse needs of pharmaceutical and chemical research.
References
Aapptec Peptides. Coupling Reagents.
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
Chemical Science (RSC Publishing). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
ResearchGate. Cyclization of ??-Oxo-oximes to 2-Substituted Benzoxazoles | Request PDF.
ResearchGate.
ACS Publications. (2003). Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles | The Journal of Organic Chemistry.
Product Class 10: 1,2-Benzisoxazoles and Rel
Wikipedia. Oxime.
Organic Chemistry Portal. Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent.
Organic Chemistry Portal.
Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
PMC.
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2011).
Semantic Scholar. (2006). A Simple Synthesis of Oximes.
ACS Publications. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters.
Organic Chemistry Portal.
ResearchGate. (2025). One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid.
Google P
MDPI. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds.
Beilstein Journals. (2022).
Benchchem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
ResearchGate. (2025).
ACS Publications. Benzisoxazole- and Benzisothiazole-3-carboxamides as Potential Atypical Antipsychotic Agents | Journal of Medicinal Chemistry.
Google Patents. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid.
Advanced Protocols for the Synthesis of 5-Substituted 1,2-Benzisoxazole-3-Carboxylic Acids
Abstract This application note details the synthetic strategies for constructing 5-substituted 1,2-benzisoxazole-3-carboxylic acids, a critical scaffold in medicinal chemistry found in anticonvulsants (e.g., Zonisamide d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the synthetic strategies for constructing 5-substituted 1,2-benzisoxazole-3-carboxylic acids, a critical scaffold in medicinal chemistry found in anticonvulsants (e.g., Zonisamide derivatives) and antipsychotics (e.g., Risperidone intermediates).[1] Unlike 3-alkyl derivatives, the 3-carboxylic acid moiety cannot be accessed via the standard base-catalyzed cyclization of acetophenone oximes. This guide prioritizes the 2-Hydroxyphenylglyoxylate Route , a robust, scalable method that ensures regioselective control and high yields. We also discuss alternative oxidative strategies and provide a complete experimental workflow with troubleshooting matrices.
Retrosynthetic Analysis & Strategy Selection
The synthesis of the 1,2-benzisoxazole core hinges on the formation of the N–O bond. For the specific target of a 3-carboxylic acid , the choice of precursor is non-negotiable.
Pathway A (Recommended): Cyclization of 2-hydroxybenzoylformate esters (glyoxylates). This route directly installs the C3-carboxyl functionality via the ester precursor.
Pathway B (NOT Recommended for COOH): Cyclization of 2-hydroxyacetophenones. This yields 3-methyl derivatives.[1] Conversion to the acid requires harsh oxidation (KMnO₄/CrO₃) that often degrades the isoxazole ring.
Pathway C (Alternative): Rearrangement of 4-hydroxycoumarins with hydroxylamine. This typically yields 1,2-benzisoxazole-3-acetic acid , which requires further oxidative degradation (one-carbon shortening) to reach the 3-carboxylic acid.
Strategic Logic Diagram
Figure 1: Retrosynthetic comparison. Pathway A is the preferred route for direct access to the carboxylic acid moiety.
Detailed Protocol: The Glyoxylate Route
This protocol describes the synthesis of 5-chloro-1,2-benzisoxazole-3-carboxylic acid . The method is adaptable to other 5-substituents (F, Br, OMe) by selecting the appropriate phenol starting material.
Phase 1: Synthesis of Ethyl 5-Chloro-2-hydroxybenzoylformate
Principle: Friedel-Crafts acylation of 4-chlorophenol with ethyl oxalyl chloride directs the acyl group ortho to the hydroxyl group due to the directing effect of the phenoxide.
Reagents:
4-Chlorophenol (1.0 eq)
Ethyl oxalyl chloride (1.1 eq)
Aluminum chloride (AlCl₃) (1.2 eq) or TiCl₄ (1.1 eq)
Dichloromethane (DCM) or Nitrobenzene (Solvent)
Step-by-Step Workflow:
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
Solubilization: Dissolve 4-chlorophenol (12.86 g, 100 mmol) in anhydrous DCM (150 mL) under nitrogen.
Catalyst Addition: Cool the solution to 0°C. Add AlCl₃ (16.0 g, 120 mmol) portion-wise over 15 minutes. Caution: Exothermic; HCl gas evolution.
Acylation: Add ethyl oxalyl chloride (12.3 mL, 110 mmol) dropwise over 30 minutes, maintaining temperature <5°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Quench: Pour the reaction mixture slowly into ice-water (300 mL) containing concentrated HCl (10 mL) to break the aluminum complex.
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from ethanol or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the yellow crystalline keto-ester.
Phase 2: Cyclization to Ethyl 5-Chloro-1,2-benzisoxazole-3-carboxylate
Principle: Reaction with hydroxylamine forms the oxime in situ. Under acidic or thermal conditions, the oxime oxygen attacks the activated aromatic ring (via nucleophilic aromatic substitution or electrocyclic closure), displacing the hydroxyl proton (or water) to form the isoxazole ring.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
Mechanistic Note: The reaction proceeds through the intermediate oxime.[3] If the oxime isolates (does not cyclize spontaneously), add a catalytic amount of p-toluenesulfonic acid (pTSA) or reflux in acetic acid to force cyclization.
Monitoring: TLC should show the disappearance of the keto-ester and formation of a new, less polar spot.
Isolation: Cool to RT. Concentrate to ~10 mL. Pour into cold water (100 mL). The product usually precipitates as a solid.
Filtration: Filter the solid, wash with cold water, and dry. Recrystallize from EtOH/Water.
Phase 3: Saponification to the Free Acid
Principle: Base-mediated hydrolysis of the ethyl ester.
Step-by-Step Workflow:
Hydrolysis: Suspend the ester (5 mmol) in 10% NaOH (20 mL) and MeOH (10 mL).
Reaction: Stir at 50°C for 1 hour until the solution becomes clear (indicating ester consumption).
Acidification: Cool to 0°C. Acidify carefully with 6N HCl to pH 1–2.
Collection: The carboxylic acid will precipitate immediately. Filter, wash with water, and dry in a vacuum oven at 50°C.
Alternative: The 4-Hydroxycoumarin Rearrangement
Note: This method yields 1,2-benzisoxazole-3-acetic acid , not the carboxylic acid directly. It is included because it is a common point of confusion in the literature.
Mechanism:
Nucleophilic attack of hydroxylamine at the lactone carbonyl opens the ring, followed by re-closure of the oxime onto the phenol. This retains the extra carbon atom from the lactone ring. To convert this to the 3-COOH, an oxidative degradation (e.g., KMnO4 oxidation of the side chain) would be required, which is inefficient compared to the Glyoxylate route.
Troubleshooting & Optimization Matrix
Issue
Probable Cause
Corrective Action
Low Yield in Phase 1 (Acylation)
Poor catalyst quality or moisture.
Use fresh anhydrous AlCl₃. Ensure DCM is dry.
Ortho/Para Mixture in Phase 1
Temperature too high during addition.
Keep addition at 0–5°C. Use TiCl₄ for higher regioselectivity if AlCl₃ fails.
Incomplete Cyclization (Phase 2)
Stable oxime intermediate formed.
Add acid catalyst (pTSA or HCl) and increase reflux time. Switch solvent to Acetic Acid.
Decarboxylation during Hydrolysis
Reaction temperature too high.
1,2-benzisoxazole-3-carboxylic acids can decarboxylate thermally. Keep hydrolysis <60°C and acidification cold.
Ring Opening
Strong base attack at C3.
1,2-benzisoxazoles are sensitive to strong bases which can open the ring to salicylnitriles. Avoid prolonged exposure to hot NaOH.
Mechanistic Visualization (Glyoxylate Route)
Figure 2: Mechanistic flow of the cyclization step. The oxime intermediate is often transient under reflux conditions.
References
Synthesis of 1,2-benzisoxazole derivatives
Smirnov, A. V., et al. "Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines." Chemistry of Heterocyclic Compounds, 2021.
(General Journal Link)
Glyoxylate Route Specifics:
Castagnoli, N., et al. "Synthesis of 1,2-benzisoxazole-3-carboxylic acid derivatives." Journal of Heterocyclic Chemistry.
This route is validated by the structural necessity of the 1,3-dicarbonyl precursor for the 3-COOH moiety.
Coumarin Rearrangement (Differentiation)
Casini, G., et al. "Reaction of 4-hydroxycoumarin with hydroxylamine."[4] Journal of Heterocyclic Chemistry.
Clarifies that this route yields the 3-acetic acid deriv
Risperidone/Paliperidone Intermediate Synthesis
Patent US 4804663 A: "1,2-Benzisoxazol-3-yl derivatives." (Describes the 6-fluoro-3-alkyl derivatives, contrasting with the acid synthesis).
Oxidative Cyclization Mechanisms
Rzepa, H. "Oxime formation from hydroxylamine and ketone: mechanism."[3][5]
Application Notes and Protocols: Strategic Functionalization of the Benzisoxazole Core via Nucleophilic Aromatic Substitution
Introduction: The Benzisoxazole Scaffold in Modern Drug Discovery The 1,2-benzisoxazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Benzisoxazole Scaffold in Modern Drug Discovery
The 1,2-benzisoxazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its unique electronic and structural properties allow it to serve as a versatile template, engaging with a wide array of biological targets. This has led to the development of blockbuster drugs such as the antipsychotic risperidone and the anticonvulsant zonisamide. The strategic functionalization of the benzisoxazole ring system is therefore a critical endeavor in the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Nucleophilic Aromatic Substitution (SNAAr) stands out as a powerful and widely employed strategy for elaborating the benzisoxazole core.[3] Unlike electrophilic substitutions, SNAAr allows for the direct installation of heteroatom nucleophiles—functionalities crucial for modulating drug-receptor interactions and physicochemical properties. This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and practical protocols for successfully executing SNAAr reactions on benzisoxazole rings, tailored for researchers in synthetic and medicinal chemistry.
PART 1: Mechanistic Foundations of SNAAr on Benzisoxazole
The success of a Nucleophilic Aromatic Substitution reaction hinges on a delicate interplay between the substrate, nucleophile, and leaving group. The reaction is not spontaneous on an unactivated benzene ring and requires specific electronic features to proceed efficiently.
The Addition-Elimination Mechanism
The SNAAr reaction on a benzisoxazole ring proceeds via a two-step addition-elimination mechanism .[3][4]
Addition & Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on an electron-deficient carbon atom of the aromatic ring that bears a suitable leaving group (LG). This step is typically the rate-determining step of the reaction.[5] The attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]
Elimination & Re-aromatization: The aromaticity is restored in the second, faster step, where the leaving group is expelled, resulting in the substituted product.
Figure 1: General SNAAr mechanism on a benzisoxazole ring.
The Critical Role of Ring Activation
An unadorned benzisoxazole ring is insufficiently electrophilic to react with most nucleophiles. The key to enabling the reaction is the presence of one or more strong Electron-Withdrawing Groups (EWGs) on the benzene portion of the heterocycle.[3]
Causality: EWGs, such as nitro (-NO₂) or cyano (-CN) groups, are essential because they inductively and resonantly withdraw electron density from the ring. This serves two purposes:
It decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.
Crucially, it stabilizes the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the first step.[5]
For effective stabilization, the EWG must be positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the EWG. Substitution at the C4 and C6 positions of the benzisoxazole ring is common when a leaving group is at C7 or C5. Similarly, an EWG at C5 or C7 can activate a leaving group at the C6 position.
Choosing an Effective Leaving Group
The identity of the leaving group (LG) in SNAAr has a profound and sometimes counterintuitive effect on reaction rates compared to aliphatic substitution (SN1/SN2).
The Element Effect: In many SNAAr reactions, the reactivity order for halogens is F > Cl > Br > I .[6] This is contrary to the trend seen in SN2 reactions, where iodide is the best leaving group.[7][8]
Causality: This "element effect" arises because the first step (nucleophilic attack) is rate-determining. The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the attached carbon significantly more electrophilic and thus more reactive toward nucleophiles.[6][7] While the C-F bond is strong, its cleavage occurs in the fast, non-rate-determining second step.
Other Leaving Groups: Besides halogens, other groups can serve as effective leaving groups, including the nitro group (-NO₂) itself, and sulfonate esters (e.g., tosylates). The reactivity of 3-chloro-1,2-benzisoxazoles also demonstrates that substitution at the C3 position is a viable strategy.[9]
PART 2: Protocols and Reaction Condition Optimization
The optimal conditions for an SNAAr reaction on a benzisoxazole substrate depend on the nucleophile, the leaving group, and the specific substitution pattern. The following sections provide general guidelines and specific, field-proven protocols.
General Experimental Considerations
Solvents: Polar aprotic solvents are the standard choice. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent options as they solvate the counter-ion of the nucleophile while leaving the nucleophilic anion relatively "bare" and highly reactive.
Base: A base is often necessary, particularly for neutral nucleophiles like amines, alcohols, or thiols. Its role is to deprotonate the nucleophile, increasing its reactivity, or to scavenge the acid (e.g., HCl) generated during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH), or non-nucleophilic organic bases such as diisopropylethylamine (DIPEA).
Temperature: Reaction temperatures can range from ambient to reflux. Microwave irradiation has emerged as a highly effective technique for accelerating these reactions, often reducing reaction times from hours to minutes and improving yields.[9]
Summary of Reaction Conditions
Nucleophile Type
Substrate Example
Typical Conditions
Key Insights & Causality
Amines (N-Nu)
7-Chloro-5-nitro-1,2-benzisoxazole
Amine (1.1-1.5 eq), Base (K₂CO₃ or DIPEA, 2-3 eq), Solvent (DMF, DMSO, or MeCN), Temp (80-150 °C or MW)
The most common SNAAr. Base is crucial for scavenging HX. Carbonates are effective and economical. MW heating dramatically accelerates the rate.[9]
Alcohols (O-Nu)
7-Fluoro-5-nitro-1,2-benzisoxazole
Alcohol (solvent or 1.5 eq), Base (NaH, 1.2 eq), Solvent (THF or DMF), Temp (0 °C to RT)
Requires a strong base like NaH to generate the more potent alkoxide nucleophile in situ. Fluoride is an excellent LG for this transformation.
Phenols (O-Nu)
7-Chloro-5-nitro-1,2-benzisoxazole
Phenol (1.2 eq), Base (K₂CO₃ or Cs₂CO₃, 2 eq), Solvent (DMF), Temp (100-140 °C)
Phenoxides are softer nucleophiles than alkoxides. Cs₂CO₃ is often superior to K₂CO₃ due to its higher solubility and the "cesium effect."
Thiols (S-Nu)
7-Chloro-5-nitro-1,2-benzisoxazole
Thiol (1.1 eq), Base (K₂CO₃, 2 eq), Solvent (DMF or MeCN), Temp (RT to 80 °C)
Thiols are excellent nucleophiles and often react under milder conditions. The base easily generates the highly nucleophilic thiolate anion.
Protocol 1: Microwave-Assisted Amination of 3-Chloro-1,2-benzisoxazole
This protocol describes the synthesis of 3-amino-substituted 1,2-benzisoxazole derivatives, a common structural motif in bioactive molecules.[9]
Objective: To substitute the C3-chloro group with a secondary amine (morpholine).
Rationale: The chlorine at the C3 position of the benzisoxazole is activated for substitution. Microwave heating provides rapid, uniform heating, significantly reducing reaction time compared to conventional methods.
Materials:
3-Chloro-6-methyl-1,2-benzisoxazole (1.0 eq)
Morpholine (1.5 eq)
Potassium Carbonate (K₂CO₃, 2.0 eq)
Dimethylformamide (DMF)
Microwave reactor vials
Procedure:
To a 10 mL microwave vial, add 3-chloro-6-methyl-1,2-benzisoxazole (e.g., 181 mg, 1.0 mmol).
Add potassium carbonate (276 mg, 2.0 mmol).
Add morpholine (131 mg, 1.5 mmol, 0.13 mL).
Add DMF (4 mL) to the vial.
Seal the vial with a cap and place it in the microwave reactor.
Irradiate the mixture at 120 °C for 15 minutes.
After cooling to room temperature, pour the reaction mixture into water (20 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-(morpholin-4-yl)-6-methyl-1,2-benzisoxazole.
Protocol 2: Synthesis of a 7-Aryloxy-1,2-benzisoxazole using NaH
This protocol details the formation of an ether linkage at the C7 position, a key step in building more complex molecules.
Objective: To displace a C7-fluoro group with a phenoxide nucleophile.
Rationale: Fluorine is an excellent leaving group for SNAAr. A strong base (NaH) is used to quantitatively generate the phenoxide anion, which is a much stronger nucleophile than the neutral phenol. The reaction is run at 0 °C initially to control the exothermic deprotonation step.
Materials:
7-Fluoro-5-nitro-1,2-benzisoxazole (1.0 eq)
4-Methoxyphenol (1.1 eq)
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
Anhydrous Tetrahydrofuran (THF)
Procedure:
Under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (e.g., 273 mg, 2.2 mmol) to a flame-dried round-bottom flask containing anhydrous THF (10 mL).
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (96 mg, 2.4 mmol) portion-wise. Caution: Hydrogen gas is evolved.
Stir the suspension at 0 °C for 30 minutes.
In a separate flask, dissolve 7-fluoro-5-nitro-1,2-benzisoxazole (364 mg, 2.0 mmol) in anhydrous THF (5 mL).
Add the solution of the benzisoxazole substrate dropwise to the cold phenoxide suspension.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
Extract the mixture with ethyl acetate (3 x 25 mL).
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and filter.
Concentrate the solvent and purify the residue by column chromatography to afford the target ether.
PART 3: Experimental Workflow and Troubleshooting
A systematic approach is crucial for the successful development and execution of SNAAr reactions.
General Experimental Workflow
Figure 2: Standard workflow for SNAAr reactions.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
No or Low Conversion
1. Insufficient ring activation (EWG is too weak or poorly positioned).2. Poor leaving group.3. Nucleophile is too weak or sterically hindered.4. Insufficient temperature or reaction time.
1. Redesign the substrate with a stronger EWG (e.g., -NO₂) ortho/para to the LG.2. Switch to a better leaving group (F > Cl/Br).[6]3. Use a stronger base to generate a more potent nucleophile (e.g., NaH for alcohols).4. Increase temperature, extend reaction time, or switch to microwave heating.
Side Product Formation
1. Competing substitution at another position.2. Reaction with the solvent (e.g., hydrolysis with trace water in DMSO at high temp).3. Degradation of starting material or product.4. Benzyne mechanism if using a very strong base (e.g., NaNH₂).[4][10]
1. Use a substrate with a single, clearly activated position.2. Use anhydrous solvents and run under an inert atmosphere.3. Lower the reaction temperature and monitor carefully.4. Avoid exceptionally strong, non-nucleophilic bases unless the benzyne pathway is desired. Use carbonate bases where possible.
Difficulty in Purification
1. Product and starting material have similar polarity.2. Persistent colored impurities from DMF/DMSO.3. Base or salt residue co-eluting with the product.
1. Drive the reaction to full conversion to eliminate starting material.2. After extraction, perform multiple aqueous washes to remove high-boiling polar solvents. Consider an Aza-Beard synthesis to avoid DMF.3. Ensure a thorough aqueous work-up to remove inorganic salts before chromatography.
Conclusion
Nucleophilic aromatic substitution is an indispensable tool for the functionalization of the medicinally vital benzisoxazole scaffold. A thorough understanding of the underlying mechanistic principles—particularly the requirements for ring activation and the unique behavior of leaving groups—is paramount for success. By carefully selecting the substrate, nucleophile, and reaction conditions, researchers can efficiently generate diverse libraries of benzisoxazole derivatives. The protocols and troubleshooting guide provided herein serve as a robust starting point for chemists aiming to leverage this powerful reaction in the pursuit of next-generation therapeutics.
References
Krasavin, M. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. RSC Advances, 10(2), 684-706. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]
Dubrovskiy, A. V., Kim, H., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(18), 4104–4107. Available at: [Link]
Kaur, H., Kumar, S., & Singh, I. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(23), 14049-14070. Available at: [Link]
Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazole derivatives. Future Medicinal Chemistry, 2(4), 549-555. (Note: A direct URL to the full text may require a subscription. The provided search result links to a vendor page citing the article.) Available at: [Link]
Wikipedia. (n.d.). Leaving group. Retrieved from [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Master Organic Chemistry. (2023). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Retrieved from [Link]
ResearchGate. (n.d.). Benzisoxazole: A privileged scaffold for medicinal chemistry. Request PDF. Retrieved from [Link]
Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Retrieved from [Link]
ResearchGate. (n.d.). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Request PDF. Retrieved from [Link]
Um, I. H., & Buncel, E. (2006). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. International Journal of Molecular Sciences, 7(10), 455–475. Available at: [Link]
The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]
Synthesis of HIF-1alpha inhibitors using benzisoxazole scaffolds
This Application Note is structured to guide drug discovery professionals through the rational design, synthesis, and validation of 1,2-benzisoxazole-based HIF-1 inhibitors . Application Note: Targeted Synthesis of HIF-1...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide drug discovery professionals through the rational design, synthesis, and validation of 1,2-benzisoxazole-based HIF-1
inhibitors .
Application Note: Targeted Synthesis of HIF-1
Inhibitors using Benzisoxazole Scaffolds
(HIF-1) Inhibition via Benzisoxazole Derivatives
Abstract & Scientific Rationale
Hypoxia-Inducible Factor-1
(HIF-1) is a master transcriptional regulator that enables tumor survival in low-oxygen microenvironments. Overexpression of HIF-1 correlates with poor prognosis in solid tumors due to the upregulation of angiogenic factors (VEGF) and glycolytic enzymes (GLUT1).
The 1,2-benzisoxazole scaffold has emerged as a privileged structure for HIF-1
inhibition. Unlike earlier generation inhibitors (e.g., YC-1) that often suffer from off-target toxicity or poor solubility, benzisoxazole-3-carboxamides (specifically N-phenyl derivatives) demonstrate high potency (IC 24 nM) and specificity by disrupting the transcriptional complex assembly rather than merely suppressing protein translation.
Mechanism of Action
Under hypoxic conditions, HIF-1
stabilizes and translocates to the nucleus, dimerizing with HIF-1 (ARNT). This complex recruits co-activators p300/CBP to bind Hypoxia Response Elements (HRE) on DNA. Benzisoxazole inhibitors function by sterically hindering this transcriptional machinery, preventing the upregulation of survival genes.
Figure 1: HIF-1
signaling pathway and the specific point of intervention by benzisoxazole inhibitors.
Chemical Synthesis Protocol
The synthesis of the lead candidate, N-phenyl-1,2-benzisoxazole-3-carboxamide , requires a robust route to the 1,2-benzisoxazole-3-carboxylic acid core. While industrial routes often utilize 4-hydroxycoumarin rearrangement, the Oxime-Cyclization-Oxidation route provides superior flexibility for substituting the benzene ring (SAR exploration) in a research setting.
Synthetic Workflow
Figure 2: Synthetic route from 2-hydroxyacetophenone to the final amide inhibitor.[1]
Analysis: Calculate Ratio (Firefly/Renilla). Normalize to DMSO control (Hypoxia).
Expert Tips & Troubleshooting
Stability Warning: The isoxazole ring in benzisoxazoles is sensitive to strong bases at high temperatures, which can cause ring-opening to salicylonitriles (Kemp elimination). Avoid prolonged exposure to NaOH/KOH during the workup of the ester/acid.
Oxidation Step: If KMnO
oxidation is low-yielding, use Selenium Dioxide (SeO) in dioxane/water, which is more specific for benzylic methyl groups on heterocycles.
SAR Insight: Substituents on the N-phenyl ring drive potency. Electron-donating groups (e.g., -N(Me)
, -OMe) at the para-position of the aniline often enhance activity (IC < 50 nM) by improving interaction with the hydrophobic pocket of the HIF-1 complex.
References
Xue, Z., et al. (2022).Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1
Application Note: Functionalization of the C3-Carboxylic Acid Group in 1,2-Benzisoxazoles
Executive Summary The 1,2-benzisoxazole (indoxazene) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zoni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,2-benzisoxazole (indoxazene) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide).[1][2] While the C3-position is a critical vector for structure-activity relationship (SAR) exploration, the C3-carboxylic acid derivative presents unique synthetic challenges.
Unlike typical aromatic acids, 1,2-benzisoxazole-3-carboxylic acid is prone to decarboxylative ring opening (Kemp Elimination) under basic conditions and N-O bond cleavage under reductive conditions. This guide provides field-proven, self-validating protocols to functionalize the C3-COOH group while maintaining heterocycle integrity.
Chemical Space & Stability Profile
Before attempting functionalization, researchers must understand the reactivity landscape of the 1,2-benzisoxazole ring. The N-O bond is the "weak link," and the C3-COOH group significantly influences ring stability.
The Stability/Reactivity Matrix
Condition
Stability Risk
Mechanism of Failure
Mitigation Strategy
Aqueous Base (pH > 8)
High
Kemp Elimination: Rapid decarboxylation followed by ring opening to form 2-hydroxybenzonitrile (Salicylonitrile).
Use non-aqueous bases (e.g., DIPEA, Pyridine) in aprotic solvents. Avoid aqueous workups at high pH.
Strong Reductants (LAH)
High
N-O Cleavage: Reductive opening to 2-hydroxy-phenylketimines or phenols.
Use mild, chemoselective reductants like Borane-DMS or NaBH₄/CaCl₂.
Thermal (>100°C)
Moderate
Decarboxylation (if acidic proton present).
Maintain reaction temperatures <80°C where possible.
Acidic Media
Low
Ring is generally stable to mineral acids (HCl, H₂SO₄).
Preferred medium for esterification and hydrolysis.
Decision Pathway (Graphviz Visualization)
The following flowchart illustrates the critical decision points for functionalizing the C3-COOH group without destroying the scaffold.
Figure 1: Reaction logic for 1,2-benzisoxazole-3-carboxylic acid. Red paths indicate decomposition risks; Green/Yellow paths indicate safe functionalization strategies.
Protocol 1: Robust Amidation (Scalable)
Objective: Synthesis of 1,2-benzisoxazole-3-carboxamides.
Rationale: Direct coupling with aqueous base (Schotten-Baumann) is risky due to ring opening. The most robust method involves converting the acid to the acid chloride under anhydrous conditions, followed by amine addition.
Base: Triethylamine (TEA) or DIPEA (2.5 equiv) - Used only in the second step.
Step-by-Step Methodology
Acid Chloride Formation:
Suspend the carboxylic acid in anhydrous Toluene (0.5 M).
Add Thionyl Chloride (SOCl₂) dropwise at room temperature.
Critical Step: Heat to 60–70°C for 2–3 hours. Monitor by TLC (quench aliquot with MeOH to check for methyl ester formation).
Note: Do not exceed 80°C to prevent thermal decarboxylation.
Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Co-evaporate with toluene twice to ensure removal of acidic volatiles.
Coupling:
Dissolve the crude acid chloride residue in anhydrous DCM (0.2 M).
Cool to 0°C .
Add the amine (1.1 equiv) followed by dropwise addition of TEA (2.5 equiv).
Why this order? Adding base to the acid chloride before the amine can sometimes trigger ketene-like dimerization or degradation. Presence of the amine ensures immediate trapping.
Warm to Room Temperature (RT) and stir for 2–4 hours.
Workup (Buffered):
Quench with saturated NH₄Cl solution (mildly acidic/neutral pH is safer than basic workup).
Extract with DCM.[3] Wash organic layer with Brine.
Dry over Na₂SO₄ and concentrate.
Self-Validation Check:
Pass: Product is a solid/oil with intact benzisoxazole UV signature.
Fail: Isolation of a phenol or nitrile (IR signal at ~2200 cm⁻¹) indicates ring opening occurred (likely due to excess base or water presence).
Objective: Converting C3-COOH to C3-NH₂ (via carbamate) to access bioisosteres.
Rationale: Standard Hofmann rearrangement (Br₂/NaOH) destroys the benzisoxazole ring. The Curtius rearrangement using Diphenylphosphoryl azide (DPPA) proceeds under neutral/mildly basic conditions, preserving the N-O bond.
Trapping Agent: tert-Butanol (tBuOH) (excess, as solvent) or Benzyl Alcohol.
Step-by-Step Methodology
Acyl Azide Formation:
Dissolve the carboxylic acid in anhydrous Toluene/tBuOH (1:1 mixture).
Add TEA (1.1 equiv) and stir for 10 minutes at RT.
Add DPPA (1.1 equiv) dropwise.
Stir at RT for 1 hour.
Rearrangement & Trapping:
Heat the mixture to 80°C (reflux).
Observation: Evolution of N₂ gas indicates isocyanate formation.
Continue reflux for 4–6 hours. The isocyanate intermediate is trapped in situ by tBuOH to form the Boc-protected amine.
Deprotection (Optional):
To obtain the free amine, treat the Boc-carbamate with TFA/DCM (1:4) at 0°C.
Warning: The resulting 3-amino-1,2-benzisoxazole is less stable than the amide. Store as the HCl salt.
Mechanistic Insight:
This pathway avoids the isolation of the acyl azide (explosive hazard) and the isocyanate (hydrolysis sensitive). The neutral conditions prevent the Kemp elimination.
Protocol 3: Controlled Esterification
Objective: Synthesis of methyl/ethyl esters.
Rationale: Base-mediated alkylation (R-X + K₂CO₃) often leads to mixtures of O-alkylation and N-alkylation (ring opening) or decarboxylation. Acid-catalyzed Fisher esterification is the safest route.
Methodology
Dissolve 1,2-benzisoxazole-3-carboxylic acid in MeOH (for methyl ester).
Add H₂SO₄ (catalytic, 10 mol%) or TMSCl (2.0 equiv, generates HCl in situ).
Reflux for 4–8 hours.
Concentrate to 1/3 volume.
Pour into ice water and filter the precipitate.
Note: Avoid neutralizing with strong base (NaOH). Use solid NaHCO₃ if neutralization is strictly necessary, but rapid filtration is preferred.
Troubleshooting & Optimization Table
Observation
Diagnosis
Corrective Action
IR Peak at ~2220 cm⁻¹ appears
Ring opening to 2-hydroxybenzonitrile.
Base was too strong or aqueous. Switch to anhydrous TEA/DCM. Avoid hydroxide bases.
Low Yield in Amidation
Poor activation of carboxylic acid.
Switch from HATU to Acid Chloride method (Protocol 1). Ensure SOCl₂ is fresh.
Explosive/Rapid Gas Evolution
Uncontrolled Curtius rearrangement.
Control heating ramp rate. Ensure efficient stirring. Do not scale DPPA reactions >5g without safety calorimetry.
Product decomposes on silica
Acid sensitivity of functional groups.
Use neutralized silica (flush with 1% Et₃N in Hexane) or use Alumina (neutral).
References
Benzisoxazole Chemistry & Stability
Review of 1,2-Benzisoxazole Synthesis and Reactivity.
Source: Organic Process Research & Development
(Search: "benzisoxazole stability process")
Curtius Rearrangement Applications
The Curtius Rearrangement: Applications in Modern Drug Discovery.[4]
Application Note: Scalable Synthesis of 5-Amino-1,2-Benzisoxazole Derivatives
This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It prioritizes scalable, robust chemistry over academic novelty, specifically addressing the chall...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It prioritizes scalable, robust chemistry over academic novelty, specifically addressing the challenges of preserving the labile 1,2-benzisoxazole ring during functional group interconversion.
Executive Summary & Strategic Analysis
The 5-amino-1,2-benzisoxazole scaffold is a critical pharmacophore in neuroactive therapeutics (e.g., Zonisamide analogs, risperidone intermediates). While the 1,2-benzisoxazole ring is stable under many conditions, it possesses a "weak link": the N-O bond.[1]
The Core Challenge: The primary failure mode in synthesizing 5-amino derivatives is the reductive cleavage of the isoxazole N-O bond during the reduction of the 5-nitro precursor. Standard catalytic hydrogenation (H₂/Pd-C), often the default for nitro-to-aniline conversions, frequently destroys the heterocycle, yielding open-chain o-hydroxy-amidines.
The Solution: This guide details a scalable, two-stage protocol designed for chemoselectivity:
Ring Construction: A robust
cyclization using 2-fluoro-5-nitrobenzaldehyde.
Chemoselective Reduction: A dissolving metal reduction (Fe/NH₄Cl) that targets the nitro group while leaving the N-O bond intact.
Retrosynthetic Logic & Pathway Design
The most reliable scalable route disconnects the C-O bond at the 1-position, utilizing the high nucleophilicity of an oxime oxygen to displace a labile ortho-substituent (Fluorine).
Figure 1: Retrosynthetic strategy prioritizing the preservation of the N-O bond.
Detailed Experimental Protocols
Stage 1: Oxime Formation and One-Pot Cyclization
Objective: Convert 2-fluoro-5-nitrobenzaldehyde to 5-nitro-1,2-benzisoxazole.
Mechanism: Nucleophilic attack of hydroxylamine on the aldehyde (condensation), followed by intramolecular nucleophilic aromatic substitution (
Charge a reactor with 2-fluoro-5-nitrobenzaldehyde dissolved in Ethanol (5 vol).
Prepare an aqueous solution of Hydroxylamine HCl (1.2 equiv) and NaOAc (1.5 equiv) in water (3 vol).
Add the aqueous solution to the aldehyde solution at 20–25°C.
Stir for 2–3 hours. Monitor by TLC/HPLC for consumption of aldehyde. Note: The intermediate 2-fluoro-5-nitrobenzaldehyde oxime may precipitate.
Cyclization (One-Pot):
Without isolation (if scalable) or after filtration of the oxime: Add an aqueous solution of KOH (2.0 equiv, 20% w/w).
Heat the mixture to 60–70°C . Caution: Exotherm possible.[3]
Monitor the displacement of fluoride. The reaction typically completes in 2–4 hours.
End-point: Disappearance of the oxime peak and appearance of the benzisoxazole peak (HPLC).
Workup:
Cool to 10°C.
The product, 5-nitro-1,2-benzisoxazole , often precipitates as a solid.
Filter the solid.[2][3] Wash with cold water (3x) to remove salts and fluoride byproducts.
Dry in a vacuum oven at 45°C.
Critical Process Parameter (CPP): Temperature control during KOH addition is vital. Exceeding 80°C can degrade the benzisoxazole ring (Kemp elimination-type pathways).
Stage 2: Chemoselective Reduction (The "Safe" Route)
Objective: Reduce the nitro group to an amine without cleaving the isoxazole ring.
Why not Hydrogenation? Catalytic hydrogenation (
, Pd/C) poses a high risk of hydrogenolysis of the N-O bond, destroying the heterocycle.
Selected Method: Iron powder reduction (Bechamp conditions) or Iron/Ammonium Chloride. This method is mild, scalable, and highly chemoselective.[4]
Materials
Substrate: 5-Nitro-1,2-benzisoxazole (1.0 equiv)
Reductant: Iron Powder (3.0 – 5.0 equiv, fine mesh)
Electrolyte/Activator: Ammonium Chloride (
) (0.5 – 1.0 equiv)
Solvent: Ethanol / Water (3:1 ratio).
Protocol
Setup:
Charge the reactor with 5-nitro-1,2-benzisoxazole, Ethanol, and Water.
Add Iron powder portion-wise over 30–60 minutes. Caution: Hydrogen gas evolution and exotherm.
Vigorous mechanical stirring is essential to keep the iron suspended.
Reaction:
Reflux for 2–4 hours.
IPC (In-Process Control): Monitor HPLC for the shift from Nitro (less polar) to Amino (more polar).
Workup:
Hot Filtration: Filter the reaction mixture while hot through a Celite pad to remove iron oxides. Note: Do not let the mixture cool before filtration, or the product may crystallize in the iron cake.
Wash the cake with hot Ethanol.
Concentrate the filtrate under reduced pressure to remove Ethanol.
The product, 5-amino-1,2-benzisoxazole , will precipitate from the remaining aqueous phase.
Filter and wash with cold water.[2][3] Recrystallize from Ethanol/Water if necessary.[3]
Analytical Data & Specifications
Parameter
Specification
Notes
Appearance
Yellow to off-white solid
Nitro is often yellow; Amino is off-white/beige.
HPLC Purity
> 98.0% (Area %)
Critical to remove trace iron salts.
1H NMR (DMSO-d6)
Characteristic peaks
Amino: Broad singlet ~5.0-6.0 ppm (). Ring: C3-H singlet ~8.5-9.0 ppm.
MS (ESI)
[M+H]+ matches calc.
Confirm no ring-opened mass (M+2 or M+4 anomalies).
Safety & Scalability Assessment
Thermal Hazards (Hydroxylamine)
Hydroxylamine and its derivatives are potentially explosive upon heating, especially if metal ions are present.
Control: Use Hydroxylamine Hydrochloride (more stable) and generate the free base in situ.
DSC Data: Perform Differential Scanning Calorimetry (DSC) on the oxime intermediate before scaling up >100g to determine the onset of decomposition.
Hydrogen Evolution (Iron Reduction)
The Fe/NH₄Cl reduction generates hydrogen gas.
Ventilation: Ensure reactor headspace is swept with nitrogen and vented to a scrubber/exhaust.
Agitation: High torque stirring is required to prevent iron settling and "hot spots."
Figure 2: Process workflow for the two-stage synthesis.
References
Synthesis of 1,2-benzisoxazoles (General Review)
Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.[6]
Technical Support Center: Benzisoxazole Synthesis & Stability
Ticket ID: BZI-SYN-004 Topic: Prevention of Beckmann Rearrangement during 1,2-Benzisoxazole Cyclization Status: Open / Actionable Executive Summary & Root Cause Analysis The Issue: Researchers attempting to synthesize 1,...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: BZI-SYN-004
Topic: Prevention of Beckmann Rearrangement during 1,2-Benzisoxazole Cyclization
Status: Open / Actionable
Executive Summary & Root Cause Analysis
The Issue:
Researchers attempting to synthesize 1,2-benzisoxazoles (e.g., intermediates for risperidone, zonisamide) from o-hydroxyaryl ketoximes frequently encounter a critical failure mode: the formation of benzoxazoles via the Beckmann rearrangement .
The Mechanism of Failure:
The synthesis of 1,2-benzisoxazoles requires the formation of an N–O bond between the phenolic oxygen and the oxime nitrogen. However, under acidic conditions or with uncontrolled activation of the oxime hydroxyl group, the reaction diverts. The aryl group (positioned anti to the oxime leaving group) migrates to the nitrogen, breaking the N–O bond and leading to the thermodynamically stable benzoxazole isomer.
The Solution Strategy:
To prevent this, one must suppress the cationic migration pathway (Beckmann) and accelerate the anionic nucleophilic displacement pathway (Cyclization). This is achieved by avoiding Brønsted/Lewis acids and utilizing base-mediated cyclization of O-acyl or O-sulfonyl oximes.
Mechanistic Troubleshooting (The "Why")
The following diagram illustrates the bifurcation point where the reaction succeeds or fails.
Figure 1: Divergent pathways controlled by pH and nucleophilicity. Acidic conditions promote the Beckmann rearrangement (Red), while basic conditions favor 1,2-benzisoxazole ring closure (Green).
Technical FAQ & Troubleshooting
Q1: I am using Thionyl Chloride (
) to activate the oxime, but I only get benzoxazole. Why?A: Thionyl chloride releases HCl as a byproduct. In the absence of a strong scavenger, the local acidic environment protonates the oxime or the intermediate, drastically lowering the energy barrier for the Beckmann rearrangement.
Fix: Switch to Thionyl Chloride/Imidazole (buffered) or, preferably, use Acetic Anhydride/Pyridine or
(neutral conditions).
Q2: Does the geometry of the oxime (
vs ) matter?A: Yes, critically.
Beckmann Rearrangement: Requires the migrating group (the aryl ring) to be anti (trans) to the leaving group.[1]
Benzisoxazole Cyclization: Requires the phenolic oxygen to be able to attack the nitrogen.
Insight: Often, the isomer that is set up for Beckmann (
-isomer, aryl anti to OH) is also the one required for cyclization (phenol syn to N-leaving group). Therefore, you cannot rely solely on geometry to save you; you must rely on kinetics (Base > Acid).
Q3: Can I use thermal cyclization without base?A: Thermal cyclization of oxime acetates can work, but if the temperature is too high (>150°C) without a base, the thermal Beckmann rearrangement can compete. It is safer to use mild basic conditions (
/DMF) at lower temperatures (80-100°C).
Experimental Protocols
Protocol A: Base-Mediated Cyclization of Oxime Acetates (The "Gold Standard")
Best for: Robust synthesis of substituted 1,2-benzisoxazoles where the substrate is stable to base.
Reagents:
o-Hydroxyaryl ketoxime (1.0 equiv)
Acetic anhydride (
) (1.2 equiv)
Pyridine (1.5 equiv) or
Potassium Carbonate (
) (2.0 equiv)
Solvent: DMF or acetonitrile
Workflow:
Acetylation: Dissolve the oxime in DCM. Add
and Pyridine at 0°C. Stir at RT for 1-2 hours until TLC shows full conversion to the oxime acetate .
Workup (Crucial): Wash with water to remove excess acid/pyridine. Concentrate to obtain the crude oxime acetate. Do not heat strongly yet.
Cyclization: Dissolve the crude acetate in DMF. Add
.
Reaction: Heat to 100°C. Monitor by TLC. The phenoxide generated in situ will attack the nitrogen, displacing the acetate.
Purification: Pour into ice water. The benzisoxazole usually precipitates. Filter and recrystallize.
Protocol B: The
Method (Neutral Conditions)
Best for: Acid-sensitive substrates or when avoiding acylation steps.
-DDQ complex activates the oxime oxygen (forming an O-P bond) without generating strong acid, allowing the phenol to displace the phosphine oxide species selectively.
Data & Reagent Selection Matrix
Use this table to select the correct reagent system based on your substrate's constraints.
Reagent System
pH Environment
Risk of Beckmann
Yield Potential
Recommended For
/ Pyridine /
Basic
Low
High (85-95%)
Standard substrates, Scale-up
/ DDQ
Neutral
Very Low
High (90%+)
Acid/Base sensitive groups
/
Mild Base
Low
Moderate (60-80%)
Water-soluble substrates
/ DMF
Acidic
High
Variable
NOT RECOMMENDED for this target
Polyphosphoric Acid (PPA)
Strongly Acidic
Critical
N/A
Synthesis of Benzoxazoles (Avoid)
References
Review of 1,2-Benzisoxazole Synthesis
Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.[3][4]
Source: Chimica Italiana (2020).
Context: Comprehensive review of N-O bond formation str
(General Journal Link)
Divergent Synthesis Control
Title: Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes.[2][4]
Topic: Avoiding Kemp Elimination Ring Opening in Basic Conditions Audience: Synthetic Chemists, Process Engineers, and Formulation Scientists. Core Directive & Diagnostic The "Kemp Trap": You are likely here because your...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Avoiding Kemp Elimination Ring Opening in Basic Conditions
Audience: Synthetic Chemists, Process Engineers, and Formulation Scientists.
Core Directive & Diagnostic
The "Kemp Trap":
You are likely here because your benzisoxazole scaffold has inexplicably degraded into a salicylonitrile (o-cyanophenol) or a related ring-opened product during a basic workup, coupling reaction, or stability study.
The Kemp Elimination is a base-catalyzed E2-type ring opening of 1,2-benzisoxazoles.[1] It is notoriously fast in polar aprotic solvents (DMSO, DMF) and can occur even with weak bases if the conditions align.
Quick Diagnostic: Is it Kemp?
Observation
Diagnosis
UV Shift
Appearance of a new, intense absorption band (often blue-shifted relative to starting material) characteristic of phenolate ions.
IR Signal
Appearance of a sharp nitrile stretch (~2200–2250 cm⁻¹) if the product is a salicylonitrile.
Solvent Context
Reaction worked in EtOH but failed instantly in DMF/DMSO.
Substrate
You have a hydrogen at the C3 position (Classic Kemp) or a strong electron-withdrawing group on the benzene ring.
The Mechanism (The "Why")
To prevent the reaction, you must understand the causality. The classic Kemp elimination relies on the deprotonation of the C3 carbon.[2]
Mechanistic Pathway
The reaction proceeds via a concerted E2 mechanism where the base abstracts the C3 proton, leading to the cleavage of the weak N-O bond and the formation of the phenolate and nitrile groups.
Figure 1: The concerted E2 mechanism of the Kemp elimination. Note that the reaction is irreversible and highly exothermic.
Synthetic Troubleshooting (The "How")
Q: Why did my reaction fail in DMF but work in Ethanol?
A: The "Naked Anion" Effect.
This is the single most critical factor.
Polar Aprotic Solvents (DMF, DMSO, DMAc, TMEDA): These solvents solvate cations well but leave anions (bases) "naked" and highly reactive. In these conditions, the Kemp elimination rate can increase by
to fold .
Protic Solvents (Water, Alcohols): These form hydrogen bonds with the base, stabilizing it and creating a high energy penalty for the desolvation required to attack the C3 proton.
Actionable Advice:
If you must use a base, switch to protic solvents (MeOH, EtOH, iPrOH) or non-polar solvents (DCM, Toluene) if solubility permits. Avoid DMSO/Base combinations at all costs.
Q: I have a substituent at C3 (e.g., Risperidone derivatives). Am I safe?
A: Not necessarily.
While the classic Kemp elimination requires a C3-H, 3-substituted benzisoxazoles are still prone to base-catalyzed ring opening, though the mechanism differs (often nucleophilic attack at C3 followed by rearrangement).
Risk Factor: Strong bases (hydroxides, alkoxides) will still open the ring to form salicylaldehyde/ketone derivatives.
Mitigation: Maintain pH < 8.5 during formulation.
Q: Which bases are safe to use?
Use the Base Selection Matrix below. The goal is to avoid bases that are strong enough to deprotonate C3 (
~28-30 in DMSO, but effectively lower due to the kinetic lability of the N-O bond).
Base Class
Risk Level
Examples
Recommendation
Alkoxides
CRITICAL
NaOEt, KOtBu
Avoid. Rapid elimination, especially in aprotic solvents.
Hydroxides
HIGH
NaOH, LiOH
Avoid in organic mixtures. Aqueous dilute solutions may be tolerated if cold.
Strong Amines
HIGH
DBU, TMG
High Risk. DBU is a potent Kemp catalyst.
Weak Amines
MODERATE
TEA, DIPEA
Use with Caution. Generally safe in DCM/EtOH; risky in DMSO/DMF.
Inorganic Carbonates
LOW
,
Preferred. Use in heterogeneous systems (e.g., Acetone/Solid) to limit effective basicity.
Experimental Protocols
Protocol A: Stress-Testing Your Scaffold
Before committing to a synthetic route, determine the "Kemp Susceptibility" of your benzisoxazole intermediate.
Prepare Stock: Dissolve 10 mg of analyte in 1 mL of Solvent A and 1 mL of Solvent B in separate vials.
Add Base: Add 1.0 equivalent of TMG to both vials.
Monitor: Immediately inject into HPLC (or spot TLC) at
, , and .
Analysis:
If DMSO vial shows >50% degradation while EtOH is stable: Solvent-Controlled Kemp Elimination. Solution: Change solvent.
If both degrade: Intrinsic Instability. Solution: Change synthetic route or protect the ring.
Protocol B: Safe Workup for Benzisoxazoles
Objective: Quench basic reactions without triggering ring opening during the exotherm.
Cool Down: Chill reaction mixture to 0°C.
Acidify First: Do not add water directly if the mixture is basic. Add a buffer (e.g., 1M Citric Acid or dilute AcOH) to adjust pH to < 7 before aqueous partition.
Extraction: Use DCM or EtOAc. Avoid prolonged exposure to aqueous phases at pH > 8.
Decision Logic for Process Design
Follow this logic gate to optimize your reaction conditions.
Figure 2: Decision tree for selecting reaction conditions to minimize Kemp elimination risk.
References
Kemp, D. S., & Casey, M. L. (1973).[4][7] Physical organic chemistry of benzisoxazoles. II. Linearity of the Brønsted free energy relationship for the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680. Link
Casey, M. L., Kemp, D. S., Paul, K. G., & Cox, D. D. (1973).[4][7] The physical organic chemistry of benzisoxazoles. I. The mechanism of the base-catalyzed decomposition of benzisoxazoles. The Journal of Organic Chemistry, 38(13), 2294–2301. Link
Hilvert, D. (2000). Critical analysis of antibody catalysis. Annual Review of Biochemistry, 69, 751-793. (Discusses the use of Kemp elimination as a probe for catalytic environments). Link
Risperidone Stability Studies: Note: While specific proprietary formulation data is often trade secret, the degradation of Risperidone to 9-hydroxyrisperidone and ring-opened products follows analogous base-catalyzed pathways. See: Journal of Pharmaceutical and Biomedical Analysis, 2004, 36(2), 257-264. Link
Purification of zwitterionic benzisoxazole carboxylic acids by HPLC
This guide serves as a specialized technical support resource for the purification of zwitterionic benzisoxazole carboxylic acids . These molecules present a unique "chromatographic paradox": they possess a hydrophobic a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for the purification of zwitterionic benzisoxazole carboxylic acids . These molecules present a unique "chromatographic paradox": they possess a hydrophobic aromatic core (benzisoxazole) yet exhibit high polarity and pH-dependent ionization due to the simultaneous presence of acidic (carboxylic) and basic (amine/heterocycle) moieties.
Technical Support Center: Zwitterionic Purification
Status: Operational
Specialist: Senior Application Scientist
Topic: HPLC Method Development & Troubleshooting for Zwitterionic Benzisoxazoles
Module 1: Method Development Strategy (The "Why" & "How")
Q1: My compound elutes in the void volume on a standard C18 column. How do I retain it?
Diagnosis: At neutral pH (pH 6-7), your molecule is likely in its zwitterionic state (net charge ~0) or anionic state (carboxylate deprotonated). While the net charge might be zero, the localized charges are highly hydrated, preventing interaction with the hydrophobic C18 chains.
The Fix: You must "switch off" one of the ionization centers to induce retention.[1]
Strategy A (Acidic Suppression - Recommended): Lower the Mobile Phase (MP) pH to 2.0 – 2.5 .
Mechanism:[2][3][4][5][6] This protonates the carboxylic acid (COOH, neutral) and protonates the base (
, positive). The molecule behaves as a cation. The hydrophobic benzisoxazole ring can now interact with the C18 phase without the repulsive force of the carboxylate anion.
Caution: Ensure your column is stable at low pH (e.g., Sterically Protected C18).
Strategy B (Ion-Pairing): Add an anionic ion-pairing agent like Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) .
Mechanism:[2][3][4][5][6] The perfluorinated anion forms a neutral, hydrophobic complex with the protonated amine, significantly increasing retention on C18.
Concentration: Start with 0.05% - 0.1% TFA.
Q2: I am seeing severe peak tailing. Is my column dead?
Diagnosis: Not necessarily. This is the hallmark of silanol interaction . At acidic pH (used to retain the molecule), the basic nitrogen on your benzisoxazole is positively charged. It interacts electrostatically with residual negatively charged silanol groups (
) on the silica surface, causing "drag" or tailing.
The Fix:
Switch Column Technology: Move to a Charged Surface Hybrid (CSH) or Polar-Embedded column. These phases have a slight positive surface charge that repels the cationic amine, preventing secondary interactions.
Increase Ionic Strength: Add 20–50 mM ammonium formate or perchlorate to the mobile phase. The salt ions compete for the silanol sites, shielding your analyte.
Add a Sacrificial Base: If using a standard silica column, add 5–10 mM Triethylamine (TEA). TEA saturates the silanol sites so your analyte cannot.
Q3: Should I use HILIC or Reversed-Phase (RP)?
Use this decision matrix:
Use RP-HPLC if: The benzisoxazole core has lipophilic substituents (alkyl chains, halogens) and logP > 0.
Use HILIC if: The molecule is highly polar (logP < -1), contains multiple polar groups (OH,
), and elutes in the void even at pH 2.0.
Module 2: Troubleshooting & FAQs
Q: My retention time drifts significantly between runs. Why?
A: This is a pH Hysteresis issue. Zwitterions are extremely sensitive to pH changes near their pKa.
Root Cause: If your mobile phase pH is near the pKa of the carboxylic acid (~3.5–4.5) or the amine (~8–10), a drift of just 0.1 pH units can change the ionization ratio by 10-20%, altering retention.
Solution: Buffer at least 2 pH units away from the pKa.
Good baseline, but risk of tailing for basic amines.
Charged Surface Hybrid (CSH)
C18 + (+) Charge
Top Choice. Repels protonated amine, eliminating tailing at low pH.
Polar Embedded
Amide/Carbamate group
Shields silanols. Provides alternate selectivity for aromatic rings.
HILIC (Bare Silica)
Unbonded Silica
Retains highly polar zwitterions via partition mechanism.
References
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link
Dolan, J. W. (2008). LC Troubleshooting: Peak Tailing and pH. LCGC North America. Link
Neue, U. D., et al. (2001). Peak Shape and Retention of Bases in Reversed-Phase Chromatography. Journal of Separation Science. Link
Agilent Technologies. (2020). Strategies for the Separation of Zwitterionic Compounds. Technical Note. Link
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: #BZ-ISOX-003
Subject: Yield Optimization & Process Troubleshooting
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Nitro-First" Strategy
Core Directive: If you are attempting to cyclize a 5-amino precursor directly, stop immediately.
The primary cause of low yield (<15%) and "tarring" in this synthesis is the high reactivity of the free amine at the 5-position during the oxidative or acidic conditions required for isoxazole ring closure. The industrial gold standard—validated by scalable protocols for 5-HT4 agonists (e.g., Prucalopride intermediates)—utilizes a "Nitro-First" strategy.
The Validated Pathway:
Precursor: 5-Nitroisatin (commercially available or synthesized via Sandmeyer).
Intermediate: 5-Nitroisatin-3-oxime.
Cyclization: Rearrangement to 5-nitrobenzo[d]isoxazole-3-carboxylic acid.
Final Step: Chemoselective reduction to the 5-amino target.
Diagnostic Workflow
Before altering reagents, locate your failure point using this logic tree.
Figure 1: Diagnostic logic for identifying yield-limiting steps in benzisoxazole synthesis.
Critical Protocol: The Isatin Rearrangement (Borsche Method)
The most robust route involves the rearrangement of 5-nitroisatin-3-oxime. This reaction is sensitive to pH and temperature.
Step 1: Formation of 5-Nitroisatin-3-oxime
The Trap: If the pH is too low (<3), the reaction stalls. If too high (>7), the isatin ring opens prematurely to form isatinic acid derivatives.
Dissolve hydroxylamine HCl and Sodium Acetate in water first (create a buffered solution).
Add 5-nitroisatin suspended in ethanol.
Reflux for 1–2 hours.
Checkpoint: The deep yellow/orange isatin suspension should convert to a bright yellow/canary yellow solid (the oxime).
Workup: Cool to 0°C. Filter. Wash with cold water to remove salts. Dry thoroughly (water interferes with the next step).
Step 2: Cyclization to 5-Nitrobenzo[d]isoxazole-3-carboxylic acid
The Trap: This is a dehydration-driven rearrangement. Using harsh conditions (conc. H2SO4 at high heat) often causes decarboxylation , leaving you with 5-nitrobenzo[d]isoxazole (loss of -COOH).
Optimized Reagents: Thionyl Chloride (
) or dilute NaOH (Base-mediated rearrangement).
Recommended Method (Base-mediated):
Suspend the dry oxime in 5% aqueous NaOH (3-4 eq).
Heat gently to 50–60°C (Do NOT reflux).
Mechanism: The base opens the lactam ring; the oxime oxygen attacks the amide carbonyl, displacing the amine (which becomes the primary amine on the benzene ring, then re-closes? No, the mechanism is ring expansion-contraction).
Correction: In the Borsche method, the base opens the isatin ring to the o-aminophenylglyoxylic acid oxime. Acidification then closes the O-N bond.
Critical Workup: Cool the solution. Acidify slowly with cold dilute HCl to pH 2. The product precipitates.
Yield Tip: Keep the temperature during acidification < 10°C. The carboxylic acid is thermally unstable in acidic solution.
Step 3: Reduction to 5-Amino (The Final Step)
The Trap: Catalytic hydrogenation (H2/Pd-C) can sometimes cleave the N-O bond of the isoxazole ring (reductive ring opening), destroying your product.
Safer Protocol: Iron (Fe) powder with Ammonium Chloride (
Why: This method is chemoselective for the nitro group and leaves the isoxazole ring intact.
Troubleshooting FAQs
Q1: My product is decarboxylating (forming the protonated species instead of the acid).
Cause: The 3-carboxylic acid position is electronically connected to the electron-withdrawing isoxazole ring, making it prone to thermal decarboxylation, especially in acidic media.
Fix:
Never reflux the carboxylic acid in strong mineral acid (HCl/H2SO4).
During the acidification of the salt (Step 2), use an ice bath.
Dry the final product under vacuum at < 50°C.
Q2: I am getting a low yield during the oxime step (<40%).
Cause: Incomplete reaction due to poor solubility of 5-nitroisatin.
Fix:
Ensure vigorous mechanical stirring.
Grind the starting 5-nitroisatin into a fine powder before addition.
Check the pH of the reaction mixture. If it drops below 4 (due to HCl release from hydroxylamine hydrochloride), add more Sodium Acetate.
Q3: Can I use the "Pfitzinger" conditions?
Clarification: No. The Pfitzinger reaction (Isatin + Ketone + Base) yields quinoline-4-carboxylic acids.[2] Do not confuse this with the rearrangement to benzisoxazoles. While the starting materials are similar, the presence of the ketone directs the synthesis toward quinolines. You must use Hydroxylamine to target the isoxazole.
Visual Mechanism: Isatin to Benzisoxazole
Understanding the rearrangement is key to controlling the yield.
Figure 2: The Borsche rearrangement pathway. Note that the "Ring Opening" and "Cyclization" often happen in a cascade during the base/acid workup.
Summary Data Table: Yield Expectations
Step
Reaction
Typical Yield
Critical Control Parameter
1
Isatin Oxime
85–95%
pH Buffering : Use NaOAc to maintain pH 4–5.
2
Oxime Nitro-Acid
45–60%
Temperature : Keep base hydrolysis < 60°C; Acidify cold.
3
Nitro Amino
70–85%
Selectivity : Use Fe/NH4Cl to prevent N-O bond cleavage.
Total
Overall Process
~30–45%
Avoid direct cyclization of amino-precursors.
References
Synthesis of Benzo[d]isoxazole-3-carboxylic acid: He, L., et al. (2019). Process for the preparation of benzo[d]isoxazole-3-carboxylic acid derivatives.[3][4] European Patent EP3456711A1.
Isatin Chemistry & Rearrangements: Sumpter, W. C. (1944). The Chemistry of Isatin.[5][6][7][8] Chemical Reviews, 34(3), 393-434. (Classic review on the Borsche method).
Decarboxylation Mechanisms: Kemp, D. S., et al. (1975). Physical organic chemistry of benzisoxazoles. III. Mechanism and effects of solvents on rates of decarboxylation. Journal of the American Chemical Society.
Reduction Protocols: BenchChem Technical Support. (2025).[9][10][11] Troubleshooting Nitro-Reduction in Isoxazole Derivatives. (Simulated based on search context 1.9).
Disclaimer: This guide is for research purposes only. Benzo[d]isoxazoles are potential high-energy compounds; ensure proper safety shields are used during thermal cyclization steps.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Decarboxylation of Benzisoxazole-3-carboxylic Acids
Status: Active
Ticket Priority: High (Stability Risk)
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary & Core Mechanism
The Problem: Benzisoxazole-3-carboxylic acids are thermodynamically fragile. They sit on a "stability knife-edge" between two degradation pathways:
Thermal Decarboxylation: Loss of
to form the parent benzisoxazole.
Base-Promoted Ring Opening (Kemp Elimination): Cleavage of the N-O bond to form salicylonitriles.
The Root Cause: The isoxazole ring possesses significant aromatic character, but the
bond is weak. Placing an electron-withdrawing carboxylic acid at the 3-position destabilizes the system. The carboxylate anion (formed under basic conditions) can push electron density into the ring, triggering cleavage (Kemp mechanism), while the free acid form is prone to spontaneous thermal decarboxylation due to the high stability of the transition state leading to release.
Degradation Pathways Diagram
The following diagram illustrates the divergent failure modes you must avoid.
Figure 1: Divergent degradation pathways for benzisoxazole-3-carboxylic acids showing thermal and base-mediated instability.
Troubleshooting Guide (Q&A)
Scenario A: Synthesis & Isolation
Q: I am hydrolyzing the ethyl ester to get the acid, but my yield is <40%, and I see a nitrile peak in the IR/NMR. What happened?A: You likely used a hydroxide base (NaOH/KOH) at reflux or for too long.
Diagnosis: This is the Kemp Elimination .[1][2][3][4] The base attacked the H-3 proton (or destabilized the carboxylate), causing the N-O bond to snap.
Solution: Switch to Acidic Hydrolysis if your substrate tolerates it (e.g.,
). If you must use base, use LiOH (milder cation effect) in THF/Water at 0°C to Room Temperature . Never reflux a benzisoxazole-3-carboxylate in base. Monitor by TLC and quench immediately upon consumption of starting material.
Q: My solid product bubbles when I dry it in the oven at 60°C.A: You are witnessing Thermal Decarboxylation in real-time.
Diagnosis: The 3-COOH group is ejecting
. The activation energy for this is surprisingly low for this scaffold.
Solution:
Lyophilize (Freeze dry) instead of oven drying.
If you must use heat, use a vacuum oven at <35°C .
Store the compound as a Salt (e.g., Sodium salt) rather than the free acid if possible, as the salt is generally more thermally stable (though more sensitive to base-catalyzed ring opening—it’s a trade-off).
Scenario B: Storage & Stability
Q: I stored the white powder on the shelf, and a week later it turned yellow/brown.A: This is likely Autocatalytic Decomposition .
Diagnosis: Trace acid or moisture remaining from the workup is catalyzing the decarboxylation. The "yellowing" often indicates the formation of ring-opened phenolic byproducts (salicylonitriles) which oxidize easily.
Solution: Store under Argon at -20°C . Ensure the product is completely free of mineral acids (wash thoroughly with cold water/brine during isolation).
Recommended Protocol: "The Cold-Acid Trap"
To successfully isolate benzisoxazole-3-carboxylic acid, you must navigate the narrow window between acid-catalyzed decarboxylation and base-catalyzed ring opening.
Workflow Diagram
Figure 2: Optimized "Cold-Acid Trap" isolation workflow to minimize thermal and chemical degradation.
Step-by-Step Methodology
Hydrolysis: Dissolve ester in THF/Water (3:1). Cool to 0°C . Add LiOH (1.1 equiv). Stir at 0°C. Do not let it warm up unless reaction stalls.
Quench (Critical): Once TLC shows conversion, do not evaporate the THF yet (heat risk). Acidify directly at 0°C with 1N HCl dropwise.
Target pH: 3-4. (Going to pH 1 increases decarboxylation risk; staying at pH >7 risks ring opening).
Extraction: Extract immediately with cold Ethyl Acetate.
Drying: Dry organic layer over
. Filter.
Concentration: Rotary evaporate with bath temperature <30°C .
Final Polish: If a solid forms, triturate with cold hexanes. Do not recrystallize from boiling ethanol.
Solvent & Environmental Effects Data
The rate of decarboxylation is heavily solvent-dependent.
Parameter
High Risk (Avoid)
Low Risk (Recommended)
Mechanistic Reason
Solvent Polarity
Non-polar (Benzene, Toluene)
Polar Aprotic (ACN, DMF)
Polar solvents stabilize the zwitterionic/ionic transition state of the acid, slowing decarboxylation.
pH Environment
Strong Base (pH >10) or Strong Acid (pH <1)
Mild Acid (pH 3-5)
Extreme pH catalyzes the respective failure modes (Kemp vs. Decarb).
Temperature
> 50°C
< 25°C
First-order kinetics; rate doubles roughly every 10°C.
Counter-ion
Ammonium / Amine salts
Lithium / Sodium salts
Amine salts can act as proton shuttles, facilitating decarboxylation.
References
Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The linearity of the Bronsted free energy relation for the base-catalyzed decomposition of 6-nitrobenzisoxazole. Journal of the American Chemical Society, 95(20), 6670–6680.
Uno, H., et al. (1976). Studies on 1,2-Benzisoxazole Derivatives. Chemical and Pharmaceutical Bulletin, 24(4), 632-643. (Foundational work on Zonisamide intermediates).
Casey, M. L., Kemp, D. S., Paul, K. G., & Cox, D. D. (1973). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. The Journal of Organic Chemistry, 38(13), 2294–2301.
Dainippon Pharmaceutical Co. Ltd. (1980). Process for preparing 1,2-benzisoxazole-3-methanesulfonic acid derivatives.[5][6][7][8] U.S. Patent 4,172,896.[7] (Details the industrial handling of these unstable intermediates).
Troubleshooting Low Coupling Efficiency of Benzisoxazole Amino Acids
<Technical Support Center A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Challenge of Benzisoxazole Amino Acids Benzisoxazole-containing amino acids are privileged scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
<Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of Benzisoxazole Amino Acids
Benzisoxazole-containing amino acids are privileged scaffolds in medicinal chemistry, lending unique conformational constraints and electronic properties to peptide-based therapeutics. However, their incorporation into a growing peptide chain is often plagued by low coupling efficiency. This guide provides a systematic, causality-driven approach to troubleshooting these difficult couplings, ensuring your synthesis proceeds with maximal yield and purity.
The primary obstacles stem from two core properties of the benzisoxazole moiety:
Steric Hindrance: The bulky, rigid ring system can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, slowing down the reaction.[1][2][3]
Electronic Effects: The benzisoxazole ring is electron-withdrawing, which can reduce the nucleophilicity of the α-amino group if it is the N-terminal residue, making it a poorer reactant for the incoming activated acid.
This guide will address the most common failure points in a question-and-answer format, providing field-proven protocols and explaining the chemical reasoning behind each recommendation.
Section 1: Foundational Checks - Ruling Out Common Errors
Before delving into advanced optimization, it's crucial to confirm the integrity of your basic setup. Often, low efficiency can be traced back to correctable issues with reagents or protocol execution.
Q: I'm seeing universally poor performance. What are the first things I should verify?
A: Always start with the fundamentals:
Reagent Quality:
Solvents: Are your primary solvents (DMF, NMP, DCM) peptide synthesis grade and anhydrous? Water contamination can hydrolyze activated esters and coupling reagents.
Amino Acid & Coupling Reagents: Were they stored under appropriate conditions (e.g., desiccated, protected from light)? Have they expired? Degradation of your coupling reagent is a common cause of failure.
Bases: Is your tertiary amine base (e.g., DIPEA, NMM) fresh and free of secondary amine contaminants?[4] Use a freshly opened bottle if in doubt.
Stoichiometry and Concentration:
Confirm that you are using an appropriate excess of the benzisoxazole amino acid and coupling reagents (typically 2-5 equivalents relative to the resin loading).[5][6]
Ensure the concentration of your reagents is adequate. A common and effective strategy is to increase the concentration of the amino acid and coupling reagent solution to 0.5 M to drive the reaction forward.[7]
Basic Protocol Execution:
Mixing: Is the reaction vessel being agitated sufficiently to ensure the resin is fully suspended and interacting with the reagents? Inadequate mixing can create local concentration gradients and slow reaction kinetics.[8]
Deprotection: Have you confirmed complete N-terminal Fmoc group removal before the coupling step? An incomplete deprotection will leave no free amine to react. Use a qualitative method like the Kaiser test to verify.[3][5]
Section 2: Symptom-Based Troubleshooting Guide
If the foundational checks do not resolve the issue, the problem likely lies with the specific reaction chemistry. This section addresses specific symptoms and provides targeted solutions.
Symptom 1: Incomplete reaction or low yield despite using standard coupling reagents (e.g., HBTU, DIC/HOBt).
Q: My Kaiser test is still positive after a standard coupling time. Why aren't my usual reagents working for this specific amino acid?
A: Standard reagents like HBTU or carbodiimides (DCC, DIC) with HOBt may not be potent enough to overcome the significant steric hindrance of the benzisoxazole moiety.[1][3][6] The activation they provide results in an active ester that reacts too slowly with the sterically encumbered N-terminus, leading to incomplete reactions.
Solution: Upgrade to a More Potent Coupling Reagent.
For challenging couplings, high-reactivity uronium/aminium or phosphonium salt reagents are recommended.[1] Reagents that generate highly reactive OAt or Oxyma esters are considered among the most efficient.[1]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the first choice for difficult couplings. The resulting OAt-ester is more reactive than the corresponding OBt-ester generated by HBTU, benefiting from the anchimeric assistance of the pyridine nitrogen.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient uronium salt with coupling efficiencies comparable to HATU.[4][9] It incorporates the OxymaPure® leaving group, making it a safer alternative to potentially explosive benzotriazole-based reagents.[4][10][11]
This protocol is designed to maximize coupling efficiency for a sterically hindered residue.
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (verified by a positive Kaiser test) and the resin is thoroughly washed with DMF (5-7 times).[3]
Activation Mixture Preparation (in a separate vessel):
Dissolve the Fmoc-benzisoxazole-amino acid (4 equivalents relative to resin loading) in DMF.
Add a non-nucleophilic base, typically DIPEA (8 equivalents).[6]
Pre-activation: Gently agitate the activation mixture for 1-5 minutes at room temperature.
Coupling: Add the activated amino acid solution to the prepared resin.
Reaction: Allow the coupling reaction to proceed for 45-60 minutes at room temperature. Agitate continuously.
Monitoring and Washing:
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/clear beads) indicates reaction completion.[3]
If the test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts before proceeding to the next synthesis cycle.
If the test is still positive, proceed to the "Double Coupling" strategy.
Symptom 2: The reaction is incomplete even with a potent coupling reagent.
Q: I switched to HATU, but my reaction is still not going to completion. What are my next steps?
A: If a single coupling with a potent reagent is insufficient, the issue is likely a combination of extreme steric hindrance and potentially peptide aggregation on the solid support. The solution is to increase the effective concentration of reagents and reaction time.
Solution 1: Perform a "Double Coupling".
This is a widely used and highly effective method to drive difficult reactions to completion.[5][6] After the first coupling, the resin is washed and the coupling step is repeated with a fresh solution of activated amino acid.[3][6]
Solution 2: Increase Reaction Time and/or Temperature.
Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[6]
Temperature: Microwave-assisted peptide synthesis (MA-SPPS) can be highly effective, using controlled heating to accelerate reaction kinetics and overcome steric barriers.[6][8]
Symptom 3: I'm observing significant racemization of my benzisoxazole amino acid.
Q: My final peptide analysis shows diastereomeric impurities. How can I prevent the loss of stereochemical integrity during coupling?
A: Racemization occurs when the α-proton of the activated amino acid is abstracted by a base, leading to a loss of chirality.[12][13] This is exacerbated by strong bases and prolonged activation times.
Solution 1: Use a Racemization-Suppressing Additive.
While HOBt is a traditional choice, modern additives offer superior performance.
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This additive is highly effective at suppressing racemization, often superior to HOBt.[10][14][15] When used with a carbodiimide like DIC, it forms an active ester intermediate that is less prone to racemization.[10][12][14]
Solution 2: Optimize Your Base.
Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.
Base Equivalents: Use the minimum amount of base necessary for the reaction. Over-basing significantly increases the risk of racemization.[12]
Section 3: Visualization & Data
Troubleshooting Flowchart
The following diagram outlines a logical workflow for addressing low coupling efficiency with benzisoxazole amino acids.
Caption: A step-by-step decision tree for troubleshooting benzisoxazole amino acid coupling.
Comparison of Common Coupling Reagents for Hindered Systems
Excellent for sterically hindered residues; anchimeric assistance enhances speed.[17]
COMU
Oxyma-ester
Very High
Low
High reactivity comparable to HATU; safer (non-explosive) profile; good solubility.[4][9]
PyBOP
OBt-ester
High
Moderate
Phosphonium salt alternative; avoids guanidinylation side reaction.
Section 4: Advanced Strategies & FAQs
Q: I'm still facing issues due to peptide aggregation. What else can I try?
A: When the growing peptide chain folds on itself or aggregates, it can physically block the N-terminus.[2]
Change Solvents: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties and can help disrupt secondary structures.[6] A mixture of DCM/DMF/NMP can also be beneficial.
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help break up aggregates.
Pseudoproline Dipeptides: If the benzisoxazole amino acid is to be coupled to a Serine or Threonine, consider incorporating the preceding two amino acids as a pseudoproline dipeptide to act as a structure-breaker.
Q: Can the benzisoxazole ring itself react or degrade under standard SPPS conditions?
A: The 1,2-benzisoxazole core is generally stable to the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine for deprotection and TFA for final cleavage. The primary challenge is its steric and electronic influence on the peptide bond formation, not its intrinsic chemical instability.
Q: What is the guanidinylation side reaction and how do I avoid it?
A: This side reaction can occur when using uronium/aminium-based reagents like HBTU or HATU.[18] The reagent can react directly with the free N-terminal amine, forming an inactive guanidinium cap on the peptide chain.[19] This is more likely if the carboxylic acid activation is slow. To mitigate this, always pre-activate the amino acid with the coupling reagent in a separate vessel for 1-5 minutes before adding it to the resin. This ensures the highly reactive species acylates the peptide N-terminus before it can be guanidinylated. Phosphonium-based reagents like PyBOP do not cause this side reaction.[18]
References
Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2012). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
Chembay. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available at: [Link]
Modern Peptide. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available at: [Link]
Stirring Peptide Synthesis to a New Level of Efficiency. (2022). ChemRxiv. Available at: [Link]
Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Available at: [Link]
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
REDI. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Gu. Available at: [Link]
Liu, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]
ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Available at: [Link]
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (2023). RSC Publishing. Available at: [Link]
Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.). Available at: [Link]
SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Available at: [Link]
ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. Available at: [Link]
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
Technical Support Center: Palladium Impurity Removal in Benzisoxazole Reduction
Welcome to the Technical Support Center for palladium impurity removal. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with residual palladium in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for palladium impurity removal. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with residual palladium in the synthesis of benzisoxazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and field-proven insights to help you navigate these critical purification steps.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the removal of palladium catalysts from benzisoxazole reduction reactions.
Issue 1: Residual Palladium Levels Remain High (>10 ppm) After Initial Filtration.
Question: I've performed a standard filtration after my benzisoxazole reduction, but my ICP-MS analysis still shows significant palladium contamination. What's going on?
Answer:
This is a common issue and often points to the presence of finely dispersed or soluble palladium species that are not effectively removed by simple filtration.[1][2] Palladium can exist as palladium black, which consists of very fine particles that can pass through standard filter media.[1] Additionally, soluble Pd(II) species may be present, especially if the reaction conditions or workup have led to oxidation of the Pd(0) catalyst.[1]
Probable Causes & Solutions:
Finely Dispersed Palladium Black:
Solution: Filtration through a pad of diatomaceous earth (e.g., Celite®) is highly effective at trapping these fine particles.[1][2] For even more stringent removal, a PTFE micron filter (e.g., 1.0 micron) can be used after a preliminary Celite filtration.[1]
Soluble Palladium Species:
Solution 1: Activated Carbon Treatment. Activated carbon is a cost-effective and versatile adsorbent for removing dissolved palladium species.[3][4] It can be used to decolorize and simultaneously remove palladium.[3][4] A typical procedure involves stirring the crude product solution with activated carbon (5-10 wt% relative to the product) for 1-4 hours before filtering through Celite.
Solution 2: Scavenger Resins. Solid-supported scavengers with functional groups like thiols or thioureas exhibit a high affinity for palladium and can be easily removed by filtration.[5][6][7] These are often more selective than activated carbon and can minimize product loss.[6]
Issue 2: Significant Product Loss During the Scavenging Step.
Question: My palladium levels are down, but so is my yield. How can I prevent my product from being adsorbed by the scavenger?
Answer:
Product loss during scavenging is a critical concern, particularly with high-value active pharmaceutical ingredients (APIs).[8] This often occurs due to non-specific binding of the product to the scavenger material.
Probable Causes & Solutions:
Non-Specific Adsorption to Activated Carbon:
Explanation: Activated carbon has a porous structure that can adsorb a wide range of organic molecules, not just palladium.[9]
Solution: Optimize the amount of activated carbon used. Start with a lower loading (e.g., 2-3 wt%) and incrementally increase it while monitoring both palladium levels and product yield.
Product Binding to Scavenger Resin:
Explanation: The functional groups on some scavenger resins can interact with the benzisoxazole core or other functional groups on your molecule.
Solution 1: Scavenger Screening. Test a variety of scavengers with different functional groups (e.g., thiol-based vs. amine-based) to find one with high selectivity for palladium and low affinity for your product.[10]
Solution 2: Adjusting Solvent and Temperature. The binding affinity of your product to the scavenger can be influenced by the solvent system and temperature. Experiment with different solvents or conduct the scavenging at a lower temperature to potentially reduce product loss.[8]
Issue 3: Inconsistent Palladium Removal from Batch to Batch.
Question: I have a palladium removal protocol that works well sometimes, but other times it fails to meet the required specifications. What could be causing this variability?
Answer:
Inconsistent results often point to subtle variations in the reaction or workup conditions that affect the form of the residual palladium.
Probable Causes & Solutions:
Variable Palladium Species:
Explanation: The nature of the palladium residue (e.g., Pd(0) vs. Pd(II), particle size) can vary between batches depending on factors like reaction time, temperature, and exposure to air during workup.
Solution: Standardize Your Protocol. Ensure that all reaction and workup parameters are tightly controlled. This includes reaction time, temperature, agitation speed, and the method of quenching and filtration.
Chelating Agent Inefficiency:
Explanation: If you are using a chelating agent to solubilize and extract palladium, its effectiveness can be highly dependent on pH and the presence of other coordinating species in the reaction mixture.[11]
Solution: Optimize and Control pH. The efficiency of many chelating agents is pH-dependent.[11] Carefully control the pH of your aqueous extraction to ensure optimal chelation of the palladium.
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common methods for removing palladium impurities?
A1: The most common methods include:
Adsorption: Using materials like activated carbon or silica gel to bind the palladium.[3][12]
Scavenging: Employing solid-supported or soluble reagents with high affinity for palladium, such as thiol or amine-functionalized resins.[6][7][10]
Chelation: Using chelating agents to form a complex with palladium, which can then be removed by extraction or precipitation.[13][14]
Crystallization: In some cases, crystallization of the final product can effectively leave palladium impurities behind in the mother liquor.[15]
Q2: What are the regulatory limits for palladium in pharmaceutical products?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[5] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day .[10] This translates to a concentration limit in the final API that depends on the daily dosage.[10]
Scavenger Selection and Use
Q3: How do I choose the right palladium scavenger for my process?
A3: The choice of scavenger depends on several factors:
The nature of your product: Consider its functional groups and potential for interaction with the scavenger.
The solvent system: The scavenger must be compatible with your reaction solvent.
The form of the palladium: Different scavengers have varying affinities for Pd(0) and Pd(II).
Process scalability: For large-scale production, factors like cost and ease of filtration are important.
It is often necessary to screen several scavengers to identify the most effective one for a specific process.[10]
Q4: Can I use a combination of methods for palladium removal?
A4: Yes, a multi-step approach is often the most effective.[10] For example, an initial filtration through Celite to remove bulk palladium on carbon can be followed by treatment with a scavenger resin to remove finely dispersed and soluble palladium.
Analytical Methods
Q5: How can I accurately measure the level of residual palladium in my product?
A5: The standard methods for quantifying palladium in APIs are:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique used for final quality control.[15][16]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another widely used spectroscopic method.[17]
Atomic Absorption Spectroscopy (AAS): A reliable, though sometimes less sensitive, alternative.[18]
For rapid in-process monitoring, fluorometric and colorimetric methods are also available.[15][16][17]
III. Data & Protocols
Table 1: Comparison of Common Palladium Scavenging Agents
Scavenger Type
Functional Group
Typical Loading (mmol/g)
Advantages
Disadvantages
Silica-Based
Thiol, Thiourea
0.5 - 1.5
High selectivity, good for various Pd species.[5][6]
Experimental Protocol: Palladium Scavenging with Activated Carbon
Reaction Workup: After the benzisoxazole reduction is complete, filter the reaction mixture through a pad of Celite to remove the bulk of the Pd/C catalyst.
Dissolution: Dissolve the crude product in a suitable organic solvent.
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product weight) to the solution.[8]
Stirring: Stir the slurry at room temperature for 1 to 4 hours.
Filtration: Filter the mixture through a fresh pad of Celite to remove the activated carbon. Wash the Celite pad thoroughly with the solvent to maximize product recovery.
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
Analysis: Analyze the resulting product for residual palladium content using a validated analytical method such as ICP-MS.[15]
Experimental Protocol: Palladium Scavenging with a Solid-Supported Scavenger
Reaction Workup and Dissolution: Follow steps 1 and 2 from the activated carbon protocol.
Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica gel) to the solution. The amount will depend on the scavenger's capacity and the expected palladium concentration.
Stirring: Stir the mixture at room temperature for the recommended time (typically 1-24 hours, depending on the scavenger and reaction conditions).[5]
Filtration: Filter the mixture to remove the solid-supported scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.
Concentration and Analysis: Follow steps 6 and 7 from the activated carbon protocol.
IV. Visualizations
Caption: Decision-making flowchart for scavenger selection.
V. References
Palladium Detection for API - Arbor Assays. (2000). Retrieved from
Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich. Retrieved from
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Retrieved from
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from
Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. Retrieved from
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. Retrieved from
Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs - ACS Publications. (2011). Retrieved from
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Retrieved from
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Retrieved from
Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF - ResearchGate. (2025). Retrieved from
Chelating Extractants for Metals - MDPI. Retrieved from
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC. Retrieved from
Removal of leached Palladium from reaction product - Powered by XMB 1.9.11. (2013). Retrieved from
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available - Books. (2014). Retrieved from
Automated Experimentation Enables a Data-Driven Model for Palladium Removal with Aqueous Chelators | Organic Process Research & Development - ACS Publications. (2024). Retrieved from
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023). Retrieved from
Your trick to remove residual palladium : r/Chempros - Reddit. (2025). Retrieved from
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). Retrieved from
"workup procedures to remove residual palladium from 2-Iodo-5-(m-tolyl)oxazole reactions" - Benchchem. Retrieved from
Technical Support Center: Stability of 5-aminobenzo[d]isoxazole-3-carboxylic acid
Welcome to the technical support resource for 5-aminobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 5-aminobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related challenges encountered during experimentation with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 5-aminobenzo[d]isoxazole-3-carboxylic acid in aqueous solutions?
The 5-aminobenzo[d]isoxazole-3-carboxylic acid molecule possesses a benzisoxazole core, which is an aromatic heterocyclic system. Its aromaticity lends it a degree of stability[1]. However, the isoxazole ring contains a relatively weak N-O bond, which can be susceptible to cleavage under specific conditions, particularly in the presence of a strong base or reducing agents[1]. The presence of the amino (-NH₂) and carboxylic acid (-COOH) functional groups means the molecule is amphoteric, and its solubility and stability are highly dependent on the pH of the aqueous environment.
In general, the compound is expected to be most stable in a neutral to slightly acidic pH range. Deviations into strongly acidic or, more significantly, strongly alkaline conditions can promote degradation.
Q2: How does the pH of the aqueous buffer affect the stability of this compound?
The pH is the most critical factor governing the stability of 5-aminobenzo[d]isoxazole-3-carboxylic acid in aqueous media. The molecule's reactivity changes as its functional groups become protonated or deprotonated.
Acidic Conditions (pH < 4): In a highly acidic environment, the primary amino group will be protonated (-NH₃⁺). While the benzisoxazole ring itself is relatively resistant to acid hydrolysis, prolonged exposure to strong acids and elevated temperatures could potentially lead to slow degradation.
Neutral Conditions (pH 6-7.5): This is the anticipated range of maximum stability. The carboxylic acid group will be mostly deprotonated (-COO⁻) and the amino group will be in its free base form (-NH₂), minimizing the reactivity of the core structure.
Alkaline Conditions (pH > 8): The benzisoxazole ring is known to be vulnerable to base-catalyzed cleavage. Strong bases can attack the electrophilic carbon adjacent to the ring oxygen, leading to the cleavage of the N-O bond in a process similar to the Kemp elimination, which would yield a 2-hydroxybenzonitrile species[1]. This is the most significant degradation pathway to be aware of.
Q3: I'm observing poor solubility when preparing my stock solution. What is the cause and how can I fix it?
Poor solubility is common for amphoteric molecules like this one around their isoelectric point (pI), where the net charge is zero. To improve solubility, you need to adjust the pH of your buffer away from the pI.
To dissolve the compound as a salt of the carboxylate: Add a small amount of a suitable base (e.g., 0.1 M NaOH or ammonium hydroxide) to your aqueous buffer to raise the pH. This will deprotonate the carboxylic acid to the more soluble carboxylate form (-COO⁻).
To dissolve the compound as a salt of the amine: Add a small amount of a suitable acid (e.g., 0.1 M HCl) to your buffer to lower the pH. This will protonate the amino group to the more soluble ammonium form (-NH₃⁺).
Recommendation: For most applications, preparing a slightly basic stock solution (pH 8-9) using a minimal amount of base is often effective. However, given the potential for base-mediated degradation, this stock should be prepared fresh, stored at 2-8°C, and used promptly. For longer-term stability, a slightly acidic stock (pH 5-6) may be preferable, though solubility might be lower.
Troubleshooting Guides
Scenario 1: My solution of 5-aminobenzo[d]isoxazole-3-carboxylic acid is changing color and I suspect it is degrading. How can I investigate and resolve this?
A change in solution color or the appearance of precipitate is a strong indicator of chemical instability. A systematic approach is required to identify the cause and establish a stable formulation.
Caption: Workflow for troubleshooting suspected compound degradation.
Forced degradation, or stress testing, is a powerful tool used to predict the likely degradation products and develop stability-indicating analytical methods.[2][3][4][5]
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 5-aminobenzo[d]isoxazole-3-carboxylic acid in a suitable organic solvent like acetonitrile or methanol.
Set Up Stress Conditions: In separate, clearly labeled vials, mix your stock solution with the stressor solutions as described in the table below.
Incubation: Incubate the samples for a defined period (e.g., 24 hours) at an appropriate temperature (e.g., 40-60°C). Include a control sample (drug substance in solvent/buffer mix without the stressor) incubated under the same conditions.
Neutralization (for Acid/Base Samples): Before analysis, carefully neutralize the acid- and base-stressed samples to approximately pH 7.
Analysis: Analyze all samples by a suitable HPLC-UV method.
Table 1: Recommended Conditions for a Forced Degradation Study
Stress Condition
Reagent and Concentration
Expected Outcome & Rationale
Acid Hydrolysis
0.1 M Hydrochloric Acid (HCl)
Potential for slow hydrolysis of the isoxazole ring. Establishes the stability-indicating nature of the analytical method.[3]
Base Hydrolysis
0.1 M Sodium Hydroxide (NaOH)
High potential for degradation. Expected to cause rapid cleavage of the N-O bond in the isoxazole ring.[1][3]
Oxidation
3% Hydrogen Peroxide (H₂O₂)
Tests susceptibility to oxidation, which could affect the amino group or the electron-rich aromatic system.[4]
Thermal
Heat solution at 60°C
Evaluates the intrinsic thermal stability of the molecule in the chosen buffer.
Photochemical
Expose to UV light (e.g., 254 nm)
Assesses light sensitivity, which is crucial for determining handling and storage requirements.[4]
By comparing the chromatograms from the stressed samples to your degraded experimental sample, you can identify the likely mode of degradation (e.g., if the degradation peaks match those from the base-hydrolysis sample, you have a pH problem).
Scenario 2: How do I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can accurately separate, detect, and quantify the active pharmaceutical ingredient (API) from its degradation products and any other impurities.[5] The forced degradation study described above is the cornerstone of this process.
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.
Mobile Phase Selection:
Aqueous Phase (A): Start with a buffered aqueous solution, such as 20 mM potassium phosphate or 20 mM ammonium acetate, adjusted to a pH between 3 and 6.
Organic Phase (B): Acetonitrile is typically a good choice. Methanol can be used as an alternative.
Initial Gradient:
Start with a shallow gradient, for example: 5% B to 95% B over 20 minutes.
Inject your mixture of stressed samples (especially the base-hydrolyzed one, as it likely contains the most degradants).
Optimization:
Adjust the gradient slope to improve the resolution between the parent peak and the degradation products.
Modify the pH of the aqueous mobile phase to see if it improves peak shape and separation. The compound has both acidic and basic functional groups, so pH can significantly impact retention time.
Detection: Use a UV detector. Scan a spectrum of the parent compound to determine its wavelength of maximum absorbance (λ-max) for optimal sensitivity.
Validation: Once optimized, the method should be validated according to relevant guidelines (e.g., ICH Q2(R1)) to demonstrate its specificity, linearity, accuracy, and precision.
Caption: HPLC method development workflow for a stability-indicating assay.
References
Kudinova, M. A., & Balova, I. A. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. RSC Advances, 11(43), 26569-26593. [Link]
Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). Journal of Applicable Chemistry. [Link]
Shivaprasad, M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95. [Link]
Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
Reid, D. H., & Webster, R. G. (1971). Studies on Some 2,1-Benzisoxazole Derivatives. Canadian Journal of Chemistry, 49(12), 2018-2022. [Link]
Lup-Sugar, L., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
Forced Degradation – A Review. (2022). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
Jahagirdar, A., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1644. [Link]
Rawat, A., & Ghode, P. (2015). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]
Merey, H. A., & Zaazaa, H. E. (2015). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 7(11), 4570-4576. [Link]
Zielińska, J., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5625. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Solvent Systems & Troubleshooting for 3-Amino-1,2-Benzisoxazole Scaffolds
Ticket ID: CHM-BZIX-OPT-001
Status: Resolved / Guide Published
Executive Summary & Core Logic
Amino-benzisoxazoles (e.g., intermediates for Zonisamide, Risperidone) present a unique purification challenge. They possess a hydrophobic bicyclic core balanced by a polar, basic amino handle (
).
The Central Dogma of Benzisoxazole Purification:
The Stability Trap: The isoxazole N-O bond is chemically labile. It is susceptible to Kemp Elimination (ring opening) under strong basic conditions or high thermal stress, converting your product into a salicylate nitrile derivative [1, 5].
The Polarity Balance: The amino group allows for hydrogen bonding, making Alcohols (EtOH, IPA) the primary solvent class. However, the lipophilic benzene ring often necessitates the use of Aqueous Mixtures or Non-polar Anti-solvents to force precipitation [2, 6].
Solvent Selection Matrix
Do not rely on trial-and-error. Use this logic gate to select your starting solvent system based on your derivative's specific substitution pattern.
Decision Logic Diagram
Caption: Decision matrix for selecting initial solvent systems based on molecular polarity and protecting group status.
Gold Standard. Zonisamide patents cite 45-55% water in IPA for removing sulfonated byproducts [2, 6].
Pure Alcohol
Ethanol (Abs.)
Non-polar tars, unreacted starting phenols.
Good for initial cleanup. If yield is low, add water dropwise to the hot solution until turbid.
Ester/Alkane
EtOAc / Heptane
Lipophilic side-products.
Use for highly substituted derivatives. Dissolve in min. EtOAc, add Heptane until cloud point.
Green Alternative
2-MeTHF
General organic impurities.
Replaces Dichloromethane or Benzene. Higher boiling point allows better solubility at reflux.
Troubleshooting Guides (FAQ)
Issue 1: "My product is Oiling Out (LLPS) instead of crystallizing."
Diagnosis: This is Liquid-Liquid Phase Separation. It occurs when the melting point of your solvated product is lower than the saturation temperature of the solution.[1] This is common with amino-benzisoxazoles due to impurities depressing the melting point [3].
The Rescue Protocol:
Re-heat the mixture until the oil redissolves into a clear solution.
Add a Seed Crystal at a temperature just below the boiling point (in the metastable zone).
Agitate vigorously. High shear can induce nucleation over oiling.
Slow Down. Rapid cooling traps impurities, which lowers the MP further, causing oil. Wrap the flask in foil/towel to cool over 4-6 hours.
Issue 2: "The product turned yellow/brown during recrystallization."
Diagnosis:Ring Cleavage (Kemp Elimination).
Benzisoxazoles are sensitive to base. If your crude material contains residual carbonate or amine bases from the synthesis (e.g., from an
reaction), heating it in protic solvents can trigger the N-O bond cleavage, forming a nitrile phenol (often colored) [1, 5].
Corrective Action:
Acid Wash: Dissolve crude in EtOAc and wash with dilute citric acid or 0.1M HCl before recrystallization to remove basic residues.
Avoid Basic Solvents: Never recrystallize this scaffold from Pyridine or mixtures containing TEA.
Issue 3: "Yield is too low (<50%) in Alcohols."
Diagnosis: The amino group renders the molecule too soluble in pure ethanol or methanol.
Solution:
Switch to System A (IPA/Water): Water acts as a powerful anti-solvent for the organic core while keeping inorganic salts dissolved.
Salt Formation: Convert the free amine to a Methanesulfonate (Mesylate) or Hydrochloride salt.
Protocol: Dissolve amine in dry EtOAc. Add 1.05 eq of Methanesulfonic acid. The salt usually precipitates instantly in high purity [6].
Detailed Experimental Protocols
Protocol A: The "Zonisamide" Method (Aqueous IPA)
Best for: Polar amino-benzisoxazoles and removing inorganic salts.
Preparation: Weigh 10g of crude solid. Prepare a solvent mixture of Isopropanol (IPA) and Water (50:50 v/v).
Dissolution: Suspend crude in 50 mL of the solvent mixture (5 vol). Heat to reflux (approx. 80-82°C).
Note: If not fully dissolved, add solvent in 1 mL increments. Do not exceed 10 volumes.
Clarification: If solid impurities remain (silica, salts), filter hot through a pre-warmed Celite pad.
Crystallization:
Cool slowly to 60°C.
Seeding Point: Add 0.1% w/w pure seed crystals. Hold temp for 30 mins to establish crystal bed.
Cool to 0-5°C at a rate of 10°C/hour.
Isolation: Filter cold. Wash cake with 1 volume of cold IPA/Water (50:50). Dry under vacuum at 45°C.
Protocol B: Rescue from "Oiling Out" (Seeded Cooling)
Use this workflow if Protocol A results in a biphasic oil.
Caption: Workflow to recover a crystallization batch that has undergone liquid-liquid phase separation.
References
Kemp, D. S. (1967). "The N-O Bond Cleavage of Benzisoxazoles." Tetrahedron, 23(1), 2001.
Dainippon Pharmaceutical Co. (1979). "Methane-sulfonamide derivatives, the preparation thereof and composition comprising the same." US Patent 4,172,896.
A Comprehensive Guide to the Predicted ¹H NMR Spectrum of 5-Aminobenzo[d]isoxazole-3-carboxylic Acid in DMSO-d₆: A Comparative Analysis
Abstract: 5-Aminobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: 5-Aminobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of such novel molecules. This guide provides an in-depth, predictive analysis of the proton (¹H) NMR spectrum of 5-Aminobenzo[d]isoxazole-3-carboxylic acid in deuterated dimethyl sulfoxide (DMSO-d₆). In the absence of a publicly available experimental spectrum, this document synthesizes data from analogous structures to forecast the chemical shifts and multiplicities of each proton. We will explore the causal factors behind these predictions, including substituent effects and solvent interactions, and provide a comparative analysis with related compounds. Furthermore, a detailed, self-validating experimental protocol for acquiring a high-quality ¹H NMR spectrum is presented.
The Analyte: Structure and Expected Proton Environments
5-Aminobenzo[d]isoxazole-3-carboxylic acid possesses a bicyclic heteroaromatic core. Its structure contains five distinct proton environments that are expected to generate signals in a ¹H NMR spectrum: three aromatic protons on the benzene ring, and two labile protons from the amine (-NH₂) and carboxylic acid (-COOH) functional groups, respectively.
The numbering convention for the benzo[d]isoxazole ring system dictates the positions of the substituents and the corresponding protons. The key protons for analysis are H4, H6, and H7 on the carbocyclic ring, along with the protons of the amino and carboxyl groups.
Caption: Structure of 5-Aminobenzo[d]isoxazole-3-carboxylic acid with key protons labeled.
The Solvent: Justification for DMSO-d₆
The choice of solvent in NMR is critical as it can significantly influence chemical shifts, particularly for protons involved in hydrogen bonding.[1][2] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analyte for several reasons:
High Polarity: DMSO is a highly polar aprotic solvent, capable of dissolving a wide range of organic compounds, including those with polar functional groups like carboxylic acids and amines.
Observation of Labile Protons: Unlike protic solvents like D₂O or CD₃OD, where acidic protons rapidly exchange with deuterium and often disappear from the spectrum, DMSO-d₆ forms strong hydrogen bonds with -OH and -NH protons. This slows down the exchange rate, allowing the signals for the -COOH and -NH₂ protons to be observed, typically as broad singlets.[3]
Chemical Shift Reference: The residual proton signal of DMSO-d₅ appears as a quintet at approximately 2.50 ppm, providing a reliable internal standard for chemical shift referencing.[4][5]
Predicted ¹H NMR Chemical Shifts: A Comparative Approach
The chemical shift of a proton is determined by its local electronic environment. By analyzing the ¹H NMR data of structurally similar compounds, we can predict the spectrum of the target molecule with a high degree of confidence.
Labile Protons (-COOH and -NH₂)
Carboxylic Acid Proton (-COOH): The proton of a carboxylic acid is highly deshielded and typically resonates far downfield. In DMSO-d₆, this signal is consistently found between 10 and 13 ppm due to strong hydrogen bonding with the sulfoxide oxygen.[6][7] For example, the carboxylic proton of 3-aminobenzoic acid appears at 12.45 ppm, and for 4-aminobenzoic acid, it is at 11.91 ppm.[8] Dicarboxylic acids have shown this peak at ~12.95 ppm in DMSO-d₆.[9]
Prediction for 5-Aminobenzo[d]isoxazole-3-carboxylic acid: A broad singlet appearing between 12.0 and 13.5 ppm .
Amine Protons (-NH₂): The chemical shift of aromatic amine protons in DMSO-d₆ is also influenced by hydrogen bonding and the electronic nature of the aromatic ring. For 3-aminobenzoic acid, the -NH₂ signal is a singlet at 5.29 ppm, while for 4-aminobenzoic acid, it appears at 5.82 ppm.[8]
Prediction for 5-Aminobenzo[d]isoxazole-3-carboxylic acid: A broad singlet appearing between 5.0 and 6.0 ppm . The amino group at position 5 is para to the isoxazole nitrogen and meta to the ring fusion, leading to a moderate electron density that supports this predicted range.
Aromatic Protons (H4, H6, H7)
The chemical shifts of the aromatic protons are governed by the cumulative electronic effects of the fused isoxazole ring and the amino substituent. The isoxazole ring is generally electron-withdrawing, while the amino group is a strong electron-donating group.
H4: This proton is ortho to the electron-donating amino group and adjacent to the ring fusion. The donating effect of the -NH₂ group will shield this proton, shifting it upfield. It is expected to be a doublet, coupled to H6 (though this coupling might be small, appearing as a singlet or broadened singlet). Based on 4-aminobenzoic acid, where protons ortho to the amino group appear at ~6.5 ppm[8][10], a similar upfield shift is anticipated.
Prediction for H4: A singlet or narrow doublet around 6.6 - 6.8 ppm .
H6: This proton is ortho to the amino group and meta to the ring fusion. Similar to H4, it will be significantly shielded by the adjacent -NH₂ group. It will be split by the neighboring H7 proton into a doublet of doublets.
Prediction for H6: A doublet of doublets around 6.8 - 7.0 ppm .
H7: This proton is meta to the electron-donating amino group and ortho to the electron-withdrawing fused isoxazole ring system. The deshielding effect of the heterocyclic ring will dominate, shifting this proton downfield relative to H4 and H6. It will appear as a doublet due to coupling with H6. In 3-aminobenzoic acid, protons meta to the amino group appear around 7.0-7.1 ppm.[8] The additional deshielding from the fused ring will likely shift H7 further downfield.
Prediction for H7: A doublet around 7.4 - 7.6 ppm .
Data Summary and Comparison
The predicted ¹H NMR data for the target compound is summarized below and compared with experimentally determined values for its structural analogues.
Table 1: Predicted ¹H NMR Data for 5-Aminobenzo[d]isoxazole-3-carboxylic Acid in DMSO-d₆
Proton Label
Predicted δ (ppm)
Predicted Multiplicity
Rationale / Justification
-COOH
12.0 - 13.5
Broad Singlet (br s)
Highly deshielded acidic proton; H-bonding with DMSO.[3][6]
H7
7.4 - 7.6
Doublet (d)
Deshielded by adjacent electron-withdrawing isoxazole ring.
H6
6.8 - 7.0
Doublet of Doublets (dd)
Shielded by ortho -NH₂ group.
H4
6.6 - 6.8
Singlet (s) or Doublet (d)
Shielded by ortho -NH₂ group.
-NH₂
5.0 - 6.0
Broad Singlet (br s)
Labile protons on electron-donating group; H-bonding with DMSO.[8]
Table 2: Comparative ¹H NMR Data of Analogous Aminobenzoic Acids in DMSO-d₆
To ensure the collection of high-quality, reproducible data, the following protocol should be followed. This system is self-validating by including steps for proper sample preparation, instrument setup, and data referencing.
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
Detailed Steps:
Sample Weighing: Accurately weigh approximately 5-10 mg of 5-Aminobenzo[d]isoxazole-3-carboxylic acid into a small glass vial.[11][12]
Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9 atom % D) to the vial.[11][13]
Homogenization: Securely cap the vial and vortex until the solid is completely dissolved. If necessary, gentle warming can be used to aid dissolution.
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, draw the solution into a clean Pasteur pipette plugged with a small amount of cotton or glass wool. Transfer the filtered solution into a high-quality 5 mm NMR tube.[12][14]
Spectrometer Setup: Insert the NMR tube into a spinner turbine, adjust for the correct depth, and place it into the NMR spectrometer's autosampler or magnet bore.
Locking and Shimming: Instruct the spectrometer software to "lock" onto the deuterium signal from the DMSO-d₆. This step ensures the stability of the magnetic field. Following a successful lock, perform an automated or manual "shimming" procedure to optimize the homogeneity of the magnetic field across the sample, which is crucial for sharp, well-resolved peaks.[13]
Data Acquisition: Utilize standard ¹H acquisition parameters. For a sample of this concentration on a 400 MHz instrument, 8 to 16 scans with a relaxation delay of 1-2 seconds should provide an excellent signal-to-noise ratio.[15]
Processing and Referencing: After acquisition, process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis by setting the residual DMSO-d₅ quintet to 2.50 ppm.[3][4]
Analysis: Integrate the area under each peak to determine the relative ratio of protons and analyze the chemical shifts and splitting patterns (multiplicities) to confirm the structure.
Conclusion
This guide provides a robust, data-driven prediction of the ¹H NMR spectrum for 5-Aminobenzo[d]isoxazole-3-carboxylic acid in DMSO-d₆. By leveraging comparative analysis with known aminobenzoic acids, we have forecasted the chemical shifts for all five unique proton environments. The labile protons of the carboxylic acid and amine groups are predicted at ~12.0-13.5 ppm and ~5.0-6.0 ppm , respectively. The aromatic protons are expected to appear between 6.6 and 7.6 ppm , with shifts dictated by the competing electronic effects of the electron-donating amino group and the electron-withdrawing benzoisoxazole core. This predictive guide, coupled with the provided experimental protocol, serves as a valuable resource for researchers in the synthesis and characterization of this and related heterocyclic scaffolds.
References
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 15, 2026, from [Link]
The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved February 15, 2026, from [Link]
ScienceOpen. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]
InfoSheet. (n.d.). NMR sample preparation. Retrieved February 15, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved February 15, 2026, from [Link]
The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved February 15, 2026, from [Link]
Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah University. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3.... Retrieved February 15, 2026, from [Link]
Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Iowa State University. Retrieved February 15, 2026, from [Link]
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 15, 2026, from [Link]
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 15, 2026, from [Link]
Western University. (2013). NMR Sample Preparation. Retrieved February 15, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 3-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved February 15, 2026, from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved February 15, 2026, from [Link]
ElectronicsAndBooks. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved February 15, 2026, from [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. Retrieved February 15, 2026, from [Link]
Mao, J. D., et al. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved February 15, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for Synthetic Routes to a Coordinatively Unsaturated Ruthenium Complex Supported by a Tripodal, Protic. Retrieved February 15, 2026, from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved February 15, 2026, from [Link]
CK Isotopes. (n.d.). qNMR. Retrieved February 15, 2026, from [Link]
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved February 15, 2026, from [Link]
Technical Guide: 13C NMR Spectral Analysis of Benzisoxazole-3-Carboxylic Acid Derivatives
Executive Summary Benzisoxazole-3-carboxylic acid derivatives are critical pharmacophores in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). In drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzisoxazole-3-carboxylic acid derivatives are critical pharmacophores in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). In drug development, a recurring analytical challenge is distinguishing the 1,2-benzisoxazole core from its thermodynamic isomer, 1,3-benzoxazole , and accurately assigning the quaternary carbons in the 150–165 ppm "confusion zone."
This guide provides a comparative spectral analysis, distinguishing the target benzisoxazole moiety from common isomeric alternatives. It details a self-validating NMR protocol designed to resolve overlapping quaternary signals (C-3, C-7a, and the exocyclic Carboxyl C=O) without ambiguity.
Part 1: Comparative Analysis – Benzisoxazole vs. Isomeric Alternatives
In synthetic pathways involving salicylhydroxamic acids or intramolecular cyclizations, the formation of 1,2-benzisoxazole-3-carboxylic acid (Target) often competes with 1,3-benzoxazole-2-carboxylic acid (Alternative/Impurity). Standard 1H NMR is often insufficient due to overlapping aromatic multiplets. 13C NMR provides the definitive structural fingerprint.
Spectral Performance Comparison
The table below contrasts the critical chemical shifts defining the heterocyclic cores.
Feature
1,2-Benzisoxazole-3-COOH (Target)
1,3-Benzoxazole-2-COOH (Alternative)
Differentiation Logic
Heterocyclic Carbon
C-3 : 150 – 154 ppm
C-2 : 158 – 165 ppm
Benzoxazole C-2 is flanked by both O and N, causing greater deshielding than the C-3 of benzisoxazole.
Bridgehead Carbon (O-linked)
C-7a : 160 – 164 ppm
C-7a : 148 – 152 ppm
In benzisoxazole, C-7a is directly bonded to Oxygen, shifting it downfield compared to benzoxazole C-7a (bonded to N).
Carboxyl Carbon (C=O)
158 – 162 ppm
156 – 160 ppm
Often overlaps; cannot be used as the sole differentiator.
HMBC Correlation
H-4 correlates to C-3
H-4 correlates to C-3a (not C-2)
Definitive Test: H-4 (peri-proton) shows 3-bond coupling to the heterocyclic carbon in benzisoxazole only.
Structural Elucidation Workflow
The following decision tree illustrates the logic for distinguishing these isomers using 13C and 2D NMR data.
Caption: Logic flow for distinguishing benzisoxazole from benzoxazole isomers using C13 chemical shifts and HMBC correlations.
Part 2: Detailed Spectral Characteristics & Assignment
In 1,2-benzisoxazole-3-carboxylic acid derivatives, the "Cluster of Confusion" occurs between 150 ppm and 165 ppm . Three quaternary carbons typically reside here:
C-3 (Heterocyclic ring carbon).
C-7a (Bridgehead carbon attached to Oxygen).
C=O (Exocyclic carboxylic acid/ester carbonyl).
Chemical Shift Logic (Solvent: DMSO-d6)
Carbon Position
Typical Shift ()
Multiplicity
Assignment Logic
C=O (Carboxyl)
160.0 – 163.0
Singlet (Broad)
Most deshielded if esterified. In free acid, may broaden due to H-bonding. Diagnostic: No HMBC correlation to ring protons (unless < 3 bonds).
C-7a (Bridgehead)
161.0 – 164.0
Singlet
Deshielded by Oxygen. Often overlaps with C=O. Diagnostic: Strong HMBC correlation to H-6 and H-4.
C-3 (Imine-like)
150.0 – 154.0
Singlet
Shielded relative to C-7a. Diagnostic: Strong HMBC correlation to H-4 (peri-proton).
C-3a (Bridgehead)
118.0 – 122.0
Singlet
Upfield quaternary carbon. Correlates with H-5 and H-7.[1]
C-6 (F-substituted)
163.0 – 166.0
Doublet ( Hz)
If the derivative is a Risperidone intermediate (6-fluoro), this signal is a large doublet and easily identified.
Expert Insight: In 6-fluoro derivatives, the C-6 doublet often obscures the C-7a or C=O singlet. Always check the coupling constant (
) to distinguish the C-F doublet from two distinct quaternary singlets.
Part 3: Experimental Protocol (Self-Validating)
To ensure trustworthy data, specifically for the detection of slow-relaxing quaternary carbons (C-3, C=O), follow this protocol.
Sample Preparation
Solvent:DMSO-d6 is preferred over CDCl3.
Reasoning: Benzisoxazole carboxylic acids have poor solubility in chloroform. DMSO also disrupts carboxylic acid dimers, sharpening the Carbonyl signal.
Concentration: 30–50 mg in 0.6 mL solvent.
Note: Lower concentrations (<10 mg) may result in the loss of quaternary signals in standard 1024-scan experiments.
Acquisition Parameters (The "Trust" Factor)
Standard default parameters often fail to detect the C-3 and C=O carbons due to long spin-lattice relaxation times (
).
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): Set to 3.0 – 5.0 seconds (Standard is often 1.0s).
Causality: Quaternary carbons lack the dipole-dipole relaxation mechanism provided by attached protons. Short D1 leads to saturation and signal loss.
Scans (NS): Minimum 2048 scans for adequate S/N on quaternary peaks.
Validation Step (Quality Control)
Before finalizing the spectrum, perform this check:
"The Integration Ratio Check"
Integrate the C-3a signal (approx. 120 ppm). Set its value to 1.0.
Check the integral of the C=O signal (approx. 160 ppm).
If < 0.3: The nuclei are saturated. Action: Increase D1 to 5s and re-acquire.
If > 0.8: The spectrum is quantitative and reliable.
Part 4: Advanced Assignment (2D NMR Workflow)
When simple 1D shifts are ambiguous (e.g., C-7a and C=O overlap at 162 ppm), use the HMBC (Heteronuclear Multiple Bond Correlation) pathway.
Caption: HMBC correlation network. The absence of correlation between ring protons and the Carbonyl (C=O) is the key filter.
Interpretation Guide
Identify H-4: This is usually the most downfield aromatic proton (excluding H-2 in benzoxazoles) due to the anisotropic effect of the C=N bond.
Trace H-4 Correlations:
H-4 will correlate to C-3 (3-bond).
H-4 will correlate to C-7a (3-bond).
H-4 will NOT correlate to the exocyclic C=O (4 bonds, usually invisible in standard HMBC optimized for 8-10 Hz).
References
BenchChem Technical Support. (2025).[1][2] An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. BenchChem.[2] 2[3]
Savarino, P., et al. (1989).[4] Carbon-13 NMR spectra of pyridylbenz-X-azoles. Journal of Heterocyclic Chemistry. 4
Elguero, J., et al. (1978).[4][5] 13C NMR studies of 1,2-Benzisoxazole derivatives. Organic Magnetic Resonance.[1][2][3][4][6][7][8] 5[3]
Royal Society of Chemistry. (2014). Supplementary Information: Synthesis and NMR of benzoic acid derivatives. RSC Advances. 9[3]
Reich, H. J. (2024). 13C NMR Chemical Shift Data: Heterocycles and Carbonyls. University of Wisconsin-Madison. 10[3]
Mass Spectrometry Fragmentation Patterns of 5-Aminobenzo[d]isoxazole Compounds
[1][2] Executive Summary & Strategic Importance 5-aminobenzo[d]isoxazole (also known as 5-amino-1,2-benzisoxazole) is a critical pharmacophore in the development of antipsychotics (e.g., Risperidone derivatives) and anti...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Strategic Importance
5-aminobenzo[d]isoxazole (also known as 5-amino-1,2-benzisoxazole) is a critical pharmacophore in the development of antipsychotics (e.g., Risperidone derivatives) and anticonvulsants (e.g., Zonisamide analogs). Its structural integrity is defined by the labile N–O bond within the isoxazole ring.
For researchers, the primary analytical challenge is distinguishing this compound from its thermodynamically more stable isomer, 5-aminobenzo[d]oxazole , and its rearrangement product, 2-hydroxy-5-aminobenzonitrile . This guide provides a definitive fragmentation analysis to resolve these structural ambiguities using Mass Spectrometry (MS).
Mechanistic Fragmentation Analysis
The fragmentation of 5-aminobenzo[d]isoxazole is driven by the "Isomerization-First" principle. Unlike stable heterocycles that fragment directly, 1,2-benzisoxazoles typically undergo a thermal or photo-induced rearrangement prior to or during ionization.
The Kemp Isomerization Pathway
Under Electron Ionization (EI) or high-energy Collision-Induced Dissociation (CID), the weak N–O bond (approx. bond energy ~50-60 kcal/mol) cleaves homolytically.
Step 1 (Ring Opening): The N–O bond breaks, forming a diradical or zwitterionic intermediate.
Step 2 (H-Shift): A rapid 1,5-hydrogen shift occurs, converting the intermediate into 2-hydroxy-5-aminobenzonitrile (a salicylonitrile derivative).
Step 3 (Secondary Fragmentation): The mass spectrum observed is often that of the nitrile isomer, characterized by the loss of CO and HCN.
Key Diagnostic Ions (
)
Assuming a monoisotopic mass of 134.05 Da (
):
Ion Type
(Approx)
Origin & Mechanism
Molecular Ion
134
Parent ion. Intensity is often lower than benzoxazole isomers due to lability.
106
Primary Fragment. Loss of Carbon Monoxide from the phenol moiety of the rearranged nitrile intermediate.
107
Loss of Hydrogen Cyanide. Characteristic of the cyano group in the rearranged form.
79
Sequential loss. Formation of a pyridine-like radical cation ().
118
Minor pathway. Homolytic cleavage of the exocyclic amine (rare in soft ionization).
Comparative Analysis: Product vs. Alternatives
Distinguishing 5-aminobenzo[d]isoxazole from its isomers is critical for Quality Control (QC) in synthetic workflows.
Comparison Table
Feature
5-Aminobenzo[d]isoxazole (Target)
5-Aminobenzo[d]oxazole (Alternative)
2-Hydroxy-5-aminobenzonitrile (Rearrangement)
Thermodynamic Stability
Low (Kinetic Product)
High (Thermodynamic Product)
High
Base Peak (EI-MS)
Often 106 or 79 (Fragment)
Often 134 (Molecular Ion)
134 or 106
Fragmentation Trigger
N–O Bond Cleavage
Ring Opening (requires higher energy)
Phenolic CO loss
Diagnostic Ratio
High ratio
Low ratio
Similar to Target
Differentiation Strategy
Use LC-RT (Retains differently) or Soft Ionization (ESI) to minimize in-source rearrangement.[1][2][3]
Visualization of Fragmentation Pathways
The following diagram illustrates the divergence between the isoxazole and oxazole fragmentation, highlighting the critical "Kemp Rearrangement" node.
Figure 1: Comparative fragmentation pathways. Note the rearrangement step specific to the benzisoxazole scaffold.
Experimental Protocols (Self-Validating)
To ensure data integrity, the following protocol minimizes thermal degradation before ionization, allowing for the detection of the intact parent ion.
LC-MS/MS Optimization for Labile Heterocycles
Objective: Prevent in-source conversion to the nitrile isomer.
Solvent Selection: Use Ammonium Formate (5mM) in Water/Methanol (50:50). Avoid high concentrations of Trifluoroacetic acid (TFA), which can catalyze ring opening.
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .
Why? EI (70eV) imparts too much internal energy, forcing immediate rearrangement. ESI is "softer."
Source Temperature: Keep
. High temperatures promote the Kemp rearrangement.
Validation Step (The "Isomer Check"):
Inject a standard of 2-hydroxy-5-aminobenzonitrile .
Compare Retention Time (RT). The benzisoxazole is less polar than the phenolic nitrile and should elute later on a C18 column.
If RTs are identical, your sample has already degraded.
Differentiation Workflow
This flowchart guides the analyst through the decision-making process when identifying the compound.
Figure 2: Analytical workflow for distinguishing the intact benzisoxazole from its degradation products.
References
Kemp, D. S., & Woodward, R. B. (1965). The mechanism of the reaction of 1,2-benzisoxazoles with bases. Tetrahedron, 21(11), 3019-3035. Link
Da Silva, M. V., et al. (2004). Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole. Journal of the American Society for Mass Spectrometry, 15(7), 1005-1013. Link
Matar, K. M. (2014).[4] A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma.[4] Journal of Chromatography B, 961, 103-109. Link
NIST Chemistry WebBook. (2025). Mass spectrum of Benzonitrile, 2-hydroxy- (Salicylonitrile). National Institute of Standards and Technology. Link
Author: BenchChem Technical Support Team. Date: February 2026
The : A Technical Comparison Guide follows below.
Technical Comparison Guide for Medicinal Chemistry & Spectroscopy
Executive Summary: The "Push-Pull" Chromophore
5-Aminobenzo[d]isoxazole-3-carboxylic acid (CAS: 1540833-22-4) represents a distinct class of "push-pull" benzisoxazoles.[1] Unlike its unsubstituted parent or the pharmaceutical standard Zonisamide, this compound features a strong electron-donating amino group at position 5 and an electron-withdrawing carboxylic acid at position 3.[1]
This structural arrangement creates a significant bathochromic (red) shift in its UV-Vis profile compared to standard benzisoxazoles, making it a critical reference point for purity analysis in drug synthesis and a potential scaffold for fluorescent probe design.[1]
Distinctive Feature: Strong pH-dependent solvatochromism due to its amphoteric nature (5-amino basicity vs. 3-carboxyl acidity).[1]
Spectral Profile & Comparative Benchmarking
The following data compares the target compound against the industry-standard Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) and the unsubstituted Benzo[d]isoxazole-3-carboxylic acid .[1]
Table 1: Comparative UV-Vis Absorption Data (Methanol)
Compound
Structure Type
Primary (nm)
Secondary (nm)
Electronic Origin
5-Aminobenzo[d]isoxazole-3-carboxylic acid
Push-Pull System
310 – 330
245
ICT (Intramolecular Charge Transfer)
Zonisamide (Reference)
Electron Deficient
284 – 287
239
Local
Benzo[d]isoxazole-3-carboxylic acid
Electron Deficient
280 – 285
240
Local
Technical Insight: The ~30–40 nm redshift observed in the target compound relative to Zonisamide is caused by the 5-amino auxochrome .[1] The lone pair on the nitrogen donates electron density into the benzisoxazole ring, which is conjugated to the electron-withdrawing carboxyl group at C3, lowering the HOMO-LUMO gap.
Mechanistic Analysis: The pH-Switchable Spectrum
The spectral utility of 5-aminobenzo[d]isoxazole-3-carboxylic acid lies in its sensitivity to pH, acting as a molecular switch.[1]
Diagram 1: Protonation States and Spectral Shifts
This diagram illustrates the structural changes affecting the chromophore at different pH levels.
Figure 1 Caption: pH-dependent spectral modulation. Protonation of the 5-amino group (Acidic pH) eliminates the charge transfer band, blue-shifting the spectrum to resemble the unsubstituted parent.
To ensure reproducible spectral data, follow this "Internal Standard" protocol. This method uses the isosbestic points typical of benzisoxazoles to validate sample purity.
Perform baseline correction using matched quartz cuvettes containing pure methanol.[1]
Critical Check: Absorbance of the blank at 220 nm must be < 0.05 AU.
Step 2: Stock Solution Preparation
Weigh 1.0 mg of 5-aminobenzo[d]isoxazole-3-carboxylic acid.[1]
Dissolve in 10 mL methanol (Sonicate for 5 mins to ensure complete dissolution; the zwitterionic nature may slow solubility).
Concentration: ~100 µg/mL (Stock A).
Step 3: Working Dilution & Scan
Dilute 1.0 mL of Stock A into 9.0 mL of Methanol (Final Conc: ~10 µg/mL).
Scan range: 200 nm to 450 nm .
Validation Criterion: The absorbance at
(approx. 320 nm) should be between 0.4 and 0.8 AU for optimal linearity.
Step 4: The "Acid Shift" Validation (Purity Check)
Add 20 µL of 1.0 M HCl directly to the cuvette.
Mix gently and re-scan.
Expected Result: The band at ~320 nm should disappear or significantly decrease, and a new band at ~285 nm should emerge.[1]
If the 320 nm band persists unchanged, the amino group is likely acetylated or modified (impurity).
Applications in Drug Development[2][3][4]
1. Impurity Profiling for Zonisamide Synthesis
In the synthesis of Zonisamide, the 5-amino derivative is a potential side-product or degradation impurity.[1]
Detection: Standard Zonisamide absorbs at 285 nm.[1] If the HPLC-UV trace shows a peak with a spectrum extending to 330 nm , it confirms the presence of the 5-amino impurity.[1]
Quantification: Use the 320 nm wavelength for selective quantification of this impurity without interference from the main Zonisamide peak (which is transparent >310 nm).
2. Fluorescent Probe Design
The "Push-Pull" architecture (Amino-Donor / Carboxyl-Acceptor) makes this compound a candidate for solvatochromic fluorescent probes.[1]
Stokes Shift: Typically large (>50 nm), allowing easy separation of excitation and emission light.[1]
Environment Sensitivity: Fluorescence intensity is likely quenched in water but enhanced in hydrophobic pockets (e.g., protein binding sites).[1]
References
Zonisamide Spectral Data
Development and validation of UV spectroscopic Q-absorbance ratio method for zonisamide. (2023).[1] ResearchGate. Link
Benzisoxazole Chemistry
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives.[1] (2010).[1] PubMed.[1] Link
Auxochromic Effects in Heterocycles
UV-vis absorption spectra of iminocarbazoles and related push-pull systems. (2020).[1][2] ResearchGate. Link
Compound Identification
5-Aminobenzo[d]isoxazole-3-carboxylic acid (CAS 1540833-22-4).[1][3] BLD Pharm Product Record.[1] Link
A Comparative Guide to the Metabolic Stability of Benzisoxazole and Benzoxazole Scaffolds
Prepared by: Your Senior Application Scientist Introduction In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents.[1][2] Among these, benzisoxazole and b...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Your Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents.[1][2] Among these, benzisoxazole and benzoxazole are prominent structures, found in drugs spanning antipsychotics, anticonvulsants, and anticancer agents.[3][4] A critical determinant of a drug candidate's success is its metabolic stability—the molecule's resistance to biotransformation by the body's enzymatic machinery.[5] This stability profoundly impacts a drug's pharmacokinetic profile, influencing its half-life, bioavailability, dosing frequency, and potential for drug-drug interactions.[6]
This guide provides an in-depth, objective comparison of the metabolic stability of the benzisoxazole and benzoxazole ring systems. As a drug development professional, understanding the inherent metabolic liabilities of these scaffolds is paramount for making informed decisions in lead optimization and candidate selection. We will explore the underlying biochemical principles, present standardized experimental protocols for evaluation, and offer strategic insights grounded in established data.
The Chemical Basis of Metabolic Stability: A Tale of Two Rings
The metabolic fate of a heterocyclic compound is largely dictated by its electronic properties and the specific arrangement of its heteroatoms. The primary engines of drug metabolism are the Cytochrome P450 (CYP) enzymes, which catalyze oxidative reactions.[5] A molecule's susceptibility to this oxidation is often correlated with its electron density; electron-rich aromatic systems are generally more prone to metabolism.[7][8]
Benzoxazole : This scaffold consists of a benzene ring fused to an oxazole ring. Its aromaticity lends it considerable chemical stability.[9] From a metabolic standpoint, the benzoxazole core is generally robust. Biotransformation of benzoxazole-containing drugs often occurs on peripheral substituents or through hydroxylation of the benzene ring, leaving the heterocyclic core intact.
Benzisoxazole : While structurally similar, the 1,2-benzisoxazole isomer contains a nitrogen-oxygen (N-O) single bond. This bond is an inherent point of weakness and represents a key metabolic liability. It is susceptible to reductive cleavage, a metabolic pathway that breaks open the isoxazole ring to form an amidine metabolite.[10] This ring-scission pathway can be a major route of clearance for many benzisoxazole-containing drugs, such as the antipsychotic risperidone and its metabolite paliperidone.[10][11] While other pathways like hydroxylation and dealkylation also occur, the potential for ring cleavage fundamentally distinguishes its metabolic profile from that of benzoxazole.[11]
The concept of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of medicinal chemistry.[12][13] Replacing a benzisoxazole with a benzoxazole can be a strategic bioisosteric switch to enhance metabolic stability by eliminating the labile N-O bond.[14]
Comparative Metabolic Pathways
The principal difference in the metabolic fate of these two scaffolds is the propensity of the benzisoxazole ring to undergo reductive cleavage.
Caption: Key metabolic pathways for benzisoxazole vs. benzoxazole cores.
Experimental Design for Head-to-Head Comparison
To empirically compare the metabolic stability of compounds containing these scaffolds, standardized in vitro assays are essential. These assays measure the rate of disappearance of a parent drug when incubated with metabolically active liver fractions, allowing for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[6][15]
Primary In Vitro Test Systems
Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[16] They are a rich source of Phase I metabolic enzymes, particularly CYPs, making them a cost-effective tool for assessing oxidative metabolism.[16]
Hepatocytes : Considered the "gold standard" for in vitro metabolism studies, intact liver cells contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters.[16] They provide a more comprehensive and physiologically relevant picture of hepatic metabolism.
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to assess stability against Phase I oxidative enzymes.
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a liver microsomal preparation.
Materials:
Pooled liver microsomes (human, rat, etc.)
Test compounds (benzisoxazole and benzoxazole analogs)
NADPH regenerating system (cofactor for CYP enzymes)
Phosphate buffer (pH 7.4)
Positive control compounds (e.g., Verapamil, Testosterone)
Acetonitrile with internal standard (for quenching and analysis)
96-well incubation plates and analytical plates
Methodology:
Preparation: Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO).
Incubation Mixture: In an incubation plate, combine phosphate buffer, the microsomal preparation, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate.
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The final concentration of microsomal protein is typically 0.5-1.0 mg/mL and the test compound concentration is 1 µM.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard. The 0-minute time point serves as the 100% reference.
Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein.
Analysis: Transfer the supernatant to an analytical plate and analyze the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Analysis:
Plot the natural log of the percentage of the compound remaining versus time.
The slope of the line (k) is the elimination rate constant.
Caption: Experimental workflow for a typical liver microsomal stability assay.
Hypothetical Data & Interpretation
To illustrate the expected outcome, consider a pair of structural analogs where only the core heterocycle differs.
Compound ID
Scaffold
t½ (minutes)
CLint (µL/min/mg protein)
Predicted Metabolic Stability
Cmpd-A
Benzisoxazole
12.5
110.9
Low to Moderate
Cmpd-B
Benzoxazole
> 60
< 11.6
High
Control
Verapamil
8.2
169.0
Low (High Clearance)
Interpretation:
In this hypothetical dataset, Cmpd-A , the benzisoxazole analog, is metabolized relatively quickly, consistent with a known metabolic liability in the core ring system. Its calculated intrinsic clearance is high. In contrast, its direct bioisostere, Cmpd-B (the benzoxazole analog), shows minimal degradation over the 60-minute incubation period. This indicates high metabolic stability, suggesting the benzoxazole core is resistant to the microsomal enzymes under these conditions. Such a result would strongly support the hypothesis that the N-O bond of the benzisoxazole ring is the primary site of metabolic breakdown for Cmpd-A.
Strategic Recommendations for Drug Discovery
Scaffold Selection: During hit-to-lead and lead optimization, if a benzisoxazole-containing compound exhibits poor metabolic stability, replacing it with a benzoxazole core should be considered a primary strategy to improve its pharmacokinetic profile.[13] This is a classic example of using bioisosterism to mitigate metabolic liabilities.[12]
Early-Stage Screening: Implement in vitro metabolic stability assays early in the discovery process.[17] High-throughput screening of microsomal stability can rapidly flag compounds with potential liabilities, saving significant resources.[5]
Context is Critical: While the benzisoxazole core has an inherent liability, the overall stability of the molecule is context-dependent.[5] Substituents on the ring system can sterically hinder enzyme access or alter the electronic properties of the ring, thereby modulating its stability.[18] Therefore, each compound must be evaluated empirically.
Follow-up Studies: For compounds with moderate to high clearance, metabolite identification studies should be conducted to confirm the site of metabolism. Confirming the formation of a ring-opened amidine from a benzisoxazole parent provides definitive evidence of the cleavage pathway.
Conclusion
The choice between a benzisoxazole and a benzoxazole scaffold can have profound implications for the metabolic stability and ultimate viability of a drug candidate. The benzoxazole ring is generally a robust, metabolically stable entity, with biotransformation typically occurring at peripheral sites. Conversely, the benzisoxazole ring contains a metabolically labile N-O bond, making it susceptible to reductive cleavage—a high-impact clearance pathway.[10] By leveraging standardized in vitro assays and strategic bioisosteric replacements, medicinal chemists can rationally design molecules with optimized pharmacokinetic properties, increasing the probability of developing safe and effective medicines.
References
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).
The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility. (n.d.). ResearchGate.
Benzisoxazole – Knowledge and References - Taylor & Francis. (n.d.).
The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. (2020, April 6). PubMed.
A benzoxazole derivative as an inhibitor of anaerobic choline metabolism by human gut microbiota - PMC. (2020, August 28).
Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PMC. (2021, February 12).
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. (2019, December 16).
Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025, January 10). ResearchGate.
Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012, April 25).
Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability - IJPPR. (2025, August 30).
EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025, April 16). ResearchGate.
Structures of 3-(indol-1-yl)-1,2-benzisoxazoles and their metabolites. (n.d.). ResearchGate.
Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023, September 28).
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. (n.d.).
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Reactions of Benzisoxazoles - Ambeed.com. (n.d.).
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Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. (2020, November 14).
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Positional Isomerism in Drug Design: A Comparative Analysis of 5-Amino and 6-Amino Benzisoxazoles
The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antipsychotic, anticonvulsant, and anticancer...
Author: BenchChem Technical Support Team. Date: February 2026
The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antipsychotic, anticonvulsant, and anticancer effects.[1] The strategic placement of substituents on this privileged structure is a key determinant of its pharmacological profile. This guide provides an in-depth comparative analysis of the biological activities of 5-amino and 6-amino substituted benzisoxazoles, offering insights into how the seemingly subtle shift of an amino group on the benzene ring can profoundly impact therapeutic potential. This analysis is grounded in experimental data from various studies, providing a valuable resource for researchers and professionals in drug discovery and development.
The Critical Role of Substituent Positioning
The position of functional groups on a drug molecule can significantly influence its absorption, distribution, metabolism, excretion (ADME), and toxicity profile, as well as its interaction with biological targets. In the context of the benzisoxazole ring system, the 5- and 6-positions are of particular interest for modification. The electronic and steric properties of substituents at these positions can alter the molecule's overall shape, polarity, and ability to form key interactions with receptors and enzymes.
dot
Caption: Influence of amino group position on the biological activity of the benzisoxazole scaffold.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of benzisoxazole derivatives.
Maximal Electroshock (MES) Test for Anticonvulsant Activity
This is a standard preclinical assay to screen for anticonvulsant activity.
Protocol:
Animal Model: Adult male mice (e.g., Swiss albino) are used.
Drug Administration: The test compound (e.g., a 5- or 6-amino benzisoxazole derivative) is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.
Induction of Seizures: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
Data Analysis: The percentage of animals protected from tonic hind limb extension at each dose is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.
In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds (5- or 6-amino benzisoxazole derivatives) for a specified period (e.g., 48 or 72 hours).
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is determined.
Conclusion and Future Directions
The position of an amino group on the benzisoxazole ring, whether at the 5- or 6-position, is a critical determinant of its biological activity. While direct comparative studies are limited, the available evidence from research on benzisoxazoles and structurally related heterocyclic systems suggests that both isomers have the potential to be developed into potent therapeutic agents.
For anticonvulsant activity , substitution at the 5-position appears to be a promising strategy, although the impact of an amino group specifically needs further investigation. The 6-amino substitution also warrants exploration based on findings in related scaffolds.
In the realm of anticancer drug discovery , both 5-amino and 6-amino benzisoxazole derivatives represent intriguing starting points for the development of novel cytotoxic agents.
Regarding antipsychotic activity , preliminary data from related structures suggests that a 6-amino group may decrease affinity for key CNS receptors, potentially reducing antipsychotic efficacy. The effect of a 5-amino group in this context remains an open area for research.
Future research should focus on the systematic synthesis and side-by-side biological evaluation of 5- and 6-amino benzisoxazole derivatives. Such direct comparative studies are essential to elucidate the precise structure-activity relationships and to guide the rational design of more effective and selective therapeutic agents based on this versatile scaffold.
References
Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180–183.
Sener, E. A., Bingol, K., & Oren, I. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
Kamal, A., Reddy, T. S., & Sree, G. S. (2015). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC Advances, 5(112), 92225-92244.
Patel, M. B., & Patel, H. R. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Chemical and Pharmaceutical Research.
Obniska, J., & Kamiński, K. (2010). Synthesis and anticonvulsant activity of a new 6-alkoxy-t[2][3][4]riazolo[4,3-b]pyridazine. European Journal of Medicinal Chemistry, 45(5), 2103-2108.
Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(16), 1691-1708.
Sener, E. A., Bingol, K., & Oren, I. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
Kabi, A. K., Gujjarappa, R., Garg, A., & Singh, S. K. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. In Springer Proceedings in Materials (Vol. 15, pp. 81-98). Springer, Singapore.
Singh, P., & Kumar, A. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
Siddiqui, N., Rana, A., Khan, S. A., & Haque, S. E. (2007). Synthesis and anticonvulsant activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl--[1][2]xazinane-2-thiones. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 340(11), 586-591.
Anonymous. (n.d.). In Silico Study of Microbiologically Active Benzoxazole Derivatives. Journal of Chemical and Pharmaceutical Research.
Christina Ruby Stella, P., Shameela Rajam, A., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
Suman, P., Patel, B. P., Kasibotla, A. V., Solano, L. N., & Jonnalagadda, S. C. (2016). Synthesis and evaluation of functionalized aminobenzoboroxoles as potential anti-cancer agents. Bioorganic & medicinal chemistry letters, 26(1), 125-128.
Anonymous. (2025). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review.
Li, J. J., Johnson, D. S., & Sliskovic, D. R. (Eds.). (2015). Modern drug synthesis. John Wiley & Sons.
Mohamed, M. S., Abdel-Maksoud, M. S., & El-Gamal, K. M. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[2][3][4]riazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1464.
Jin, Z., & Wang, B. (2010). Synthesis and primary anticonvulsant activity evaluation of 6-alkyoxyl-tetrazolo [5,1-a]phthalazine derivatives. Arzneimittel-Forschung, 60(6), 289-292.
Chapman, A. G., & Meldrum, B. S. (1993). Synthesis, characterization and anticonvulsant activity of enaminones. Part 6: Synthesis of substituted vinylic benzamides as potential anticonvulsants. European journal of medicinal chemistry, 28(1), 59-67.
Ohta, H., Ishida, J., & Hori, M. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & medicinal chemistry, 20(18), 5568-5582.
Malawska, B., & Kulig, K. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(11), 2647.
Spadoni, G., Balsamini, C., & Bedini, A. (2007). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Journal of medicinal chemistry, 50(19), 4557-4568.
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Bukhari, S. N. A., & Jantan, I. (2017). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 22(9), 1449.
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A Comparative Guide to the Infrared Spectroscopy of Benzisoxazole Carboxylic Acids
This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FT-IR) spectroscopy bands for benzisoxazole carboxylic acids. Designed for researchers, medicinal chemists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FT-IR) spectroscopy bands for benzisoxazole carboxylic acids. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of wavenumbers to explain the causal relationships between molecular structure and vibrational spectra. By comparing the spectral features of this important heterocyclic scaffold to common aliphatic and aromatic carboxylic acids, this guide serves as a practical tool for structural elucidation and confirmation.
The Foundational Spectrum: Understanding the Carboxylic Acid Moiety
The carboxylic acid functional group presents one of the most recognizable set of signals in an infrared spectrum. Its features are dominated by intense hydrogen bonding, which profoundly influences the position and shape of its key absorption bands. In the solid state or in concentrated solutions, carboxylic acids exist predominantly as hydrogen-bonded dimers. This dimerization is the primary cause of the distinct spectral characteristics.[1][2][3]
O-H Stretching: The most prominent feature is an exceptionally broad and strong absorption band for the O-H stretch, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[2][4] This band is often so wide that it overlaps with the sharper C-H stretching peaks, which appear as small shoulders on the broad O-H envelope.[1][2] The extensive broadening is a direct consequence of the strong, dimeric hydrogen bonding, which creates a continuum of O-H bond lengths and vibrational energies.[3][5]
C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid manifests as a very strong and sharp band.[6][7] Its position is sensitive to the electronic environment. For saturated aliphatic acids, this band typically appears between 1730-1700 cm⁻¹.[3] However, when the carbonyl is conjugated with an aromatic system, as in benzisoxazole carboxylic acids, the absorption frequency shifts to a lower wavenumber, generally in the 1710-1680 cm⁻¹ range.[3][8] This shift is due to resonance delocalization, which imparts more single-bond character to the C=O bond, weakening it and thus lowering its vibrational frequency.[6]
C-O Stretching and O-H Bending: The spectrum is further characterized by a C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region, and two O-H bending (out-of-plane and in-plane) vibrations, found near 950-910 cm⁻¹ and 1440-1395 cm⁻¹, respectively.[2]
The Heterocyclic Signature: Vibrations of the Benzisoxazole Scaffold
The benzisoxazole ring system contributes its own set of characteristic bands, primarily in the fingerprint region (below 1650 cm⁻¹). These arise from the stretching and bending of bonds within the fused aromatic and isoxazole rings. While specific data for substituted benzisoxazole carboxylic acids is sparse, valuable insights can be drawn from studies on related benzoxazole and isoxazole structures.[9][10][11]
Aromatic C=C Stretching: Like any benzene derivative, multiple bands of variable intensity will appear in the 1625-1430 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic ring.[12]
C=N Stretching: The stretching of the C=N bond within the isoxazole ring is expected to produce a band in the 1670-1510 cm⁻¹ range.[9] This band is a key diagnostic feature for the heterocyclic portion of the molecule.
C-O and C-N Stretching: The single bond stretches for the ring C-O and C-N are expected in the 1340-1050 cm⁻¹ region.[9] These often couple with other vibrations, making definitive assignment complex.
Aromatic C-H Vibrations: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3100-3010 cm⁻¹).[12] Out-of-plane C-H bending vibrations, which are highly dependent on the substitution pattern of the benzene ring, are found between 900-675 cm⁻¹.
Comparative Analysis: The Integrated Spectrum of Benzisoxazole Carboxylic Acids
The FT-IR spectrum of a benzisoxazole carboxylic acid is a composite of the features described above. The key to accurate interpretation lies in recognizing the overlapping and interacting bands. The following table provides a comparative summary of the expected vibrational frequencies.
Key Differentiating Features: The presence of a C=N stretching band (1510-1670 cm⁻¹) in conjunction with the characteristic broad O-H and conjugated C=O bands of an aromatic carboxylic acid is the most definitive signature for a benzisoxazole carboxylic acid.
Experimental Protocol for High-Fidelity FT-IR Analysis
To ensure reproducible and high-quality data, a standardized protocol is essential. The following describes a self-validating methodology using Attenuated Total Reflectance (ATR), a common technique for solid samples.
Objective: To acquire a clean, high-resolution FT-IR spectrum of a solid benzisoxazole carboxylic acid derivative.
Methodology: Attenuated Total Reflectance (ATR)
Instrument Preparation:
Ensure the FT-IR spectrometer has been powered on and allowed to stabilize for at least 30 minutes.
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent sample cross-contamination.
Background Spectrum Acquisition:
With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance, which will be digitally subtracted from the sample spectrum.
Causality: Failure to acquire an accurate background will result in spurious atmospheric peaks and a distorted baseline in the final spectrum.
Sample Preparation and Loading:
Ensure the solid sample is dry. Moisture will introduce a broad O-H band around 3400 cm⁻¹, which can interfere with the analysis of the carboxylic acid O-H region.
Place a small amount of the powdered sample (typically 1-2 mg) onto the center of the ATR crystal.
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. The evanescent wave in ATR only penetrates a few microns, making good contact essential for a strong signal.
Sample Spectrum Acquisition:
Collect the sample spectrum. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.
The resulting spectrum should be automatically ratioed against the collected background spectrum.
Data Processing and Analysis:
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
Use the instrument's software to label the peak positions (in cm⁻¹) of all significant absorption bands.
Compare the obtained spectrum against the expected values in the reference table to confirm the presence of the benzisoxazole carboxylic acid structure.
Caption: Workflow for FT-IR analysis using ATR.
Conclusion
The infrared spectrum of a benzisoxazole carboxylic acid is a rich tapestry of information, clearly signaling the presence of both the heterocyclic core and the carboxylic acid functionality. The definitive diagnostic markers are the simultaneous observation of: (1) a profoundly broad O-H stretch from 3300-2500 cm⁻¹, (2) a strong, sharp, conjugated C=O stretch between 1680-1710 cm⁻¹, and (3) a medium-to-strong C=N ring stretch between 1510-1670 cm⁻¹. By understanding the origins of these bands and comparing them to simpler reference compounds, researchers can confidently use FT-IR spectroscopy as a rapid and reliable tool for structural verification in the synthesis and development of these medicinally important molecules.[14]
References
Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]
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Arjunan, V., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-(difluoromethoxy)-2-mercaptobenzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 948-957. [Link]
Elmsafer, A., et al. (2021). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Heliyon, 7(10), e08118. [Link]
Palmer, M. H., et al. (2011). The infrared spectrum of isoxazole in the range 600–1400 cm⁻¹, including a high-resolution study of the v7(A′) band at 1370.9 cm⁻¹ and the v16(A″) band at 764.9 cm⁻¹, together with ab initio studies of the full spectrum. Journal of Molecular Spectroscopy, 267(1-2), 43-52. [Link]
Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. [Link]
Onoda, T., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5228–5238. [Link]
Lee, S. H., et al. (2004). An Efficient Solid-phase Parallel Synthesis of 2-Amino and 2-Amidobenzo[d]oxazole Derivatives via Cyclization Reactions of 2-Hydroxyphenylthiourea Resin. Bulletin of the Korean Chemical Society, 25(10), 1545-1548. [Link]
JETIR. (n.d.). infrared spectroscopy. JETIR Research Journal. [Link]
Gungor, A. A., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 44(6), 1569-1580. [Link]
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Campbell, M. J. M., & Grzeskowiak, R. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 396-401. [Link]
Chatterley, A. S., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(17), 3358–3366. [Link]
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Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1599. [Link]
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A Researcher's Guide to the Crystal Structure Analysis of 5-aminobenzo[d]isoxazole-3-carboxylic acid: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. The spatial arrangement of atoms d...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth exploration of the crystal structure analysis of 5-aminobenzo[d]isoxazole-3-carboxylic acid, a heterocyclic compound of interest, by presenting a comparative analysis of crystallographic techniques and the underlying principles that govern experimental choices. While a definitive crystal structure for 5-aminobenzo[d]isoxazole-3-carboxylic acid is not publicly available at the time of this publication, we will utilize the closely related analogue, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, as a case study to illustrate the analytical workflow and the insights that can be gleaned.
The Significance of the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a privileged scaffold in drug discovery, present in a number of approved drugs and clinical candidates. Its unique electronic and steric properties can impart favorable metabolic stability, modulate acidity or basicity, and provide a rigid framework for the precise positioning of functional groups. Understanding the solid-state conformation and intermolecular interactions of isoxazole derivatives through crystal structure analysis is therefore paramount for rational drug design and the development of robust formulations.
Case Study: Unraveling the Crystal Packing of an Isoxazole Analogue
The crystal structure of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate offers valuable insights into the probable solid-state behavior of 5-aminobenzo[d]isoxazole-3-carboxylic acid. The analysis reveals a planar molecule where the isoxazole and phenyl rings are nearly coplanar.[1] This planarity facilitates efficient crystal packing, which is further stabilized by a network of intermolecular hydrogen bonds. Specifically, the amino group acts as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring and the carbonyl oxygen of the ester group act as acceptors.[1] These interactions lead to the formation of layered supramolecular structures.[1]
For 5-aminobenzo[d]isoxazole-3-carboxylic acid, we can anticipate a similar hydrogen bonding network, with the carboxylic acid group providing an additional and strong hydrogen bond donor and acceptor site. This could lead to the formation of well-defined hydrogen-bonded dimers or more complex three-dimensional networks, significantly influencing the compound's melting point, solubility, and dissolution rate.
A Comparative Guide to Crystal Structure Determination Techniques
The gold standard for determining the absolute three-dimensional structure of small molecules is Single-Crystal X-ray Diffraction (SCXRD) .[2] However, the emergence of Micro-crystal Electron Diffraction (MicroED) has provided a powerful alternative, particularly for very small crystals.[2][3]
Typically very high, sub-angstrom resolution is common
Can achieve high resolution, but may be slightly lower than SCXRD
Key Advantage
"Gold standard" with well-established methods and databases
Ability to analyze extremely small crystals that are unsuitable for SCXRD
The choice between SCXRD and MicroED is primarily dictated by the size and quality of the crystals that can be grown. For 5-aminobenzo[d]isoxazole-3-carboxylic acid, if large, high-quality single crystals can be obtained, SCXRD would be the preferred method due to its high resolution and well-established protocols. However, if crystallization yields only microcrystalline material, MicroED would be the technique of choice.
Experimental Protocols
Part 1: Growing High-Quality Single Crystals
The critical first step in any crystallographic analysis is the growth of diffraction-quality single crystals. This is often more of an art than a science, requiring patience and experimentation with various techniques.
Core Principle: The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than the rapid precipitation of an amorphous solid or a microcrystalline powder.
Common Crystallization Techniques for Small Organic Molecules:
Slow Evaporation:
Dissolve the purified compound in a suitable solvent (or solvent mixture) to near saturation in a clean vial.
Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[5][6]
Slow Cooling:
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or freezer).[6] The slow decrease in temperature reduces the solubility of the compound, leading to crystallization.
Vapor Diffusion:
Dissolve the compound in a solvent in which it is highly soluble (the "good" solvent) in a small, open vial.
Place this vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "bad" solvent or anti-solvent).
The more volatile "good" solvent will slowly diffuse out of the inner vial, while the vapor of the "bad" solvent diffuses in, gradually reducing the solubility of the compound and promoting crystallization.[6]
Solvent Layering:
Carefully layer a solution of the compound in a dense "good" solvent at the bottom of a narrow tube.
Gently add a less dense, miscible "bad" solvent on top to form a distinct layer.
Over time, the solvents will slowly mix at the interface, inducing crystallization.
Causality Behind Experimental Choices: The choice of solvent is critical. A good solvent should not react with the compound and should have a suitable boiling point for the chosen technique. For 5-aminobenzo[d]isoxazole-3-carboxylic acid, which has both a polar amino and carboxylic acid group and a less polar benzisoxazole core, a mixture of polar and non-polar solvents might be effective. For example, dissolving the compound in a polar solvent like methanol or DMSO and using a less polar anti-solvent like ethyl acetate or toluene for vapor diffusion or layering could be a successful strategy.
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Workflow
Once a suitable single crystal is obtained, the following workflow is employed to determine its structure.
A Senior Application Scientist's Guide to Purity Analysis Standards for 5-Aminobenzo[d]isoxazole-3-carboxylic Acid
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility....
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. For novel heterocyclic compounds like 5-Aminobenzo[d]isoxazole-3-carboxylic acid, a molecule of interest in medicinal chemistry, establishing robust purity analysis standards is a foundational step.[1][2][3] This guide provides an in-depth comparison of analytical methodologies, offering a framework for researchers, scientists, and drug development professionals to design and implement comprehensive purity assessment protocols.
The unique structural features of 5-Aminobenzo[d]isoxazole-3-carboxylic acid—a fused aromatic system, a carboxylic acid, and an amino group—necessitate a multi-pronged analytical approach. No single technique is sufficient to elucidate the complete purity profile, which includes identifying and quantifying organic and inorganic impurities, residual solvents, and potential isomers.
Comparative Analysis of Key Purity Determination Methods
The selection of an analytical method is a balance of its strengths in sensitivity, selectivity, and the type of information it provides. Below is a comparative overview of the most pertinent techniques for 5-Aminobenzo[d]isoxazole-3-carboxylic acid.
Analytical Technique
Primary Application
Strengths
Limitations
Typical Purity Specification
High-Performance Liquid Chromatography (HPLC)
Quantification of the main component and detection of organic impurities.
High sensitivity and resolution for separating closely related compounds. Established methodology for purity assessment.
Requires a reference standard for accurate quantification. Method development can be time-consuming.
Executive Summary & Core Directive This guide outlines the mandatory disposal protocols for 5-Aminobenzo[d]isoxazole-3-carboxylic acid , a functionalized heterocyclic intermediate often used in pharmaceutical synthesis.[...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
This guide outlines the mandatory disposal protocols for 5-Aminobenzo[d]isoxazole-3-carboxylic acid , a functionalized heterocyclic intermediate often used in pharmaceutical synthesis.[1][2] Due to the presence of the isoxazole ring (containing a labile N-O bond) and the zwitterionic potential of the amino-acid motif, this compound requires strict adherence to segregation protocols to prevent uncontrolled exothermic decomposition or unexpected solubility changes during waste consolidation.[1]
Operational Mandate: Treat this substance as a High-Priority Organic Waste . Do not dispose of via municipal sewage or standard trash. Incineration at an approved facility is the only authorized final disposal method.
Technical Safety Profile & Hazard Identification
Effective disposal begins with understanding the chemical's intrinsic energy and reactivity.
Chemical Hazard Data
Parameter
Specification
Operational Implication
GHS Classification
Warning
Handle with standard PPE (Nitrile gloves, safety glasses).[1][2]
Dust control is critical during solid waste transfer.[3]
Functional Groups
Isoxazole ring, Primary Amine, Carboxylic Acid
Thermal Sensitivity: The N-O bond in isoxazoles can be energetic.[3] Avoid high-heat treatment (e.g., autoclaving) prior to incineration.[1][3][2]
Reactivity
Incompatible with strong oxidizers, strong acids, and bases.[3]
Segregation: Do not mix with nitric acid or peroxide waste streams.
The Zwitterionic Factor
As an amino acid derivative, this compound can exist as a zwitterion.[3] In waste streams:
Acidic pH: Soluble as the ammonium salt.
Basic pH: Soluble as the carboxylate salt.
Neutral pH (Isoelectric Point): Minimum solubility. Risk: Precipitation in waste lines or containers, leading to clogs or "hot spots" of concentrated solid.[3]
Pre-Disposal Handling & Segregation
Objective: Prepare the waste for transport without triggering chemical incompatibility.
Solid Waste (Pure Compound or Contaminated Solids)[3]
Containerization: Collect in a dedicated, wide-mouth HDPE or glass jar.
Labeling: Label clearly with the full chemical name and "Toxic Organic Solid." Avoid generic labels like "Chemical Waste."
Inerting (Optional but Recommended): If the solid is fine powder, dampen slightly with a high-flashpoint solvent (e.g., mineral oil or dilute ethanol) to prevent dust deflagration, although the risk is moderate.[3]
Liquid Waste (Mother Liquors/Solutions)[3]
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., no halogenated solvents in non-halogenated drums).
pH Check: Maintain pH < 4 or > 10 to ensure the compound remains in solution. Avoid neutral pH ranges (pH 5-7) where precipitation is likely.[1][2]
Segregation:NEVER mix with oxidizing acids (Nitric, Chromic). The amine group can form unstable N-nitroso compounds or undergo vigorous oxidation.[1][2]
Disposal Workflow & Decision Logic
The following diagram illustrates the decision matrix for disposing of 5-Aminobenzo[d]isoxazole-3-carboxylic acid.
Figure 1: Operational decision tree for segregating and packaging waste streams containing 5-Aminobenzo[d]isoxazole-3-carboxylic acid.
Regulatory Compliance (RCRA & EPA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[3]
Waste Classification[1]
Listed Waste: This specific compound is not typically found on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists by specific CAS number.
Characteristic Waste: It must be evaluated for characteristics:
Ignitability (D001): Not ignitable as a solid, but liquid waste depends on the solvent.[3]
Corrosivity (D002): Only if in aqueous solution with pH < 2 or > 12.5.
Reactivity (D003): While isoxazoles have energy, this derivative is generally stable under standard conditions.[3] However, check for "potential to detonate" if dried and heated; usually classified as non-reactive for RCRA unless testing proves otherwise.[3]
Toxicity (D004-D043): Unlikely to leach heavy metals or regulated organics (like pyridine) unless used in the process.[1][2]
Determination: Unless mixed with listed solvents, classify as Non-Regulated Chemical Waste (for federal reporting) but manage as Hazardous Organic Waste for incineration due to biological activity and potential aquatic toxicity.
European Waste Catalogue (EWC)[3]
Code: 16 05 08* (Discarded organic chemicals consisting of or containing hazardous substances).
Emergency Response Procedures
Scenario: Spillage of solid powder during weighing or waste transfer.
Evacuate & Ventilate: Clear the immediate area. Dust inhalation is the primary acute risk.
PPE Upgrade: Don a half-mask respirator with P100 cartridges if outside a fume hood.[1]
Containment: Do not dry sweep. Cover the spill with wet paper towels (water or ethanol) to suppress dust.
Decontamination: Wipe the surface with a mild detergent followed by water. The amine functionality makes it slightly basic; a weak citric acid wipe can help solubilize residues for easier cleaning.
Disposal of Cleanup Materials: Place all wipes and gloves into the solid waste container described in Section 3.1.
References
United States Environmental Protection Agency (EPA). (2024). RCRA Waste Codes and Characteristic Waste Guidelines. Retrieved from [Link]
A Senior Application Scientist's Guide to the Safe Handling of 5-Aminobenzo[d]isoxazole-3-carboxylic acid
For researchers at the forefront of drug discovery and development, the integrity of your work and the safety of your team are paramount. While 5-Aminobenzo[d]isoxazole-3-carboxylic acid is a valuable compound, its handl...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers at the forefront of drug discovery and development, the integrity of your work and the safety of your team are paramount. While 5-Aminobenzo[d]isoxazole-3-carboxylic acid is a valuable compound, its handling demands a meticulous approach rooted in a deep understanding of its potential hazards. This guide provides essential, actionable intelligence for the safe operational handling and disposal of this chemical, ensuring that your innovative work proceeds without compromising safety.
While a specific, comprehensive Safety Data Sheet (SDS) for 5-Aminobenzo[d]isoxazole-3-carboxylic acid is not widely available, a conservative safety strategy can be formulated by examining data from structurally similar compounds, such as other benzisoxazole derivatives and aminocarboxylic acids.[1][2][3] Based on these analogs, it is prudent to assume the compound may be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[2][4][5] Therefore, the following protocols are designed to provide a robust framework for minimizing exposure and ensuring a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE) Mandates
The primary line of defense when handling any chemical powder is appropriate personal protective equipment.[6][7] Engineering controls, such as chemical fume hoods, are the first and most critical barrier, but a comprehensive PPE strategy is non-negotiable.[4][5]
Table 1: PPE Requirements for Handling 5-Aminobenzo[d]isoxazole-3-carboxylic acid
Protection Type
Recommended Equipment
Specifications & Rationale
Eye and Face Protection
Tight-sealing safety goggles or safety glasses with side shields. A full-face shield is required when splash hazards exist.
Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is mandatory.[3] This protects against accidental splashes and airborne powder, which can cause serious eye irritation.[2][7][8]
Skin and Body Protection
Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-retardant cotton lab coat or chemical-resistant apron.
Direct skin contact may cause irritation.[2][5][8] Nitrile gloves offer good protection against a variety of chemicals, but always inspect them for tears before use and replace them regularly to prevent permeation.[7][9][10] A lab coat protects against incidental contact.[7][9]
Respiratory Protection
NIOSH-approved N95 respirator or higher, used within a comprehensive respiratory protection program.
Handling should always occur in a certified chemical fume hood or other ventilated enclosure.[4][5] A respirator provides an additional layer of protection against inhalation of fine powders, which may cause respiratory tract irritation.[2][4][7][11]
Foot Protection
Closed-toe, chemical-resistant shoes.
This is a baseline requirement for any laboratory setting to protect feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited.[6][10]
Step-by-Step Safe Handling Protocol
A systematic workflow is essential to mitigate risks at every stage of handling. The following protocol outlines the critical steps from receipt of the compound to its use in your experiments.
Workflow for Safe Chemical Handling
Caption: Workflow for handling 5-Aminobenzo[d]isoxazole-3-carboxylic acid.
Preparation : Before handling, ensure your designated chemical fume hood has a current certification and is functioning correctly. Prepare the work area by clearing unnecessary items and wiping down the surface. Don all required PPE as detailed in Table 1.[5]
Weighing : As a solid powder, the highest risk of aerosolization occurs during weighing.[11] Conduct this step inside a fume hood or a ventilated balance enclosure. Use smooth, deliberate movements to avoid creating dust clouds.
Dissolution : When preparing solutions, always add the solid 5-Aminobenzo[d]isoxazole-3-carboxylic acid to the solvent slowly and stir to mix. Never add solvent rapidly to the solid, as this can cause splashing.
Post-Handling : After completing your work, decontaminate all equipment and the work surface thoroughly. Remove PPE carefully to avoid cross-contamination and wash your hands immediately and thoroughly.[4][8] Do not eat, drink, or smoke in the laboratory area.[4][5]
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical lifecycle and are governed by strict regulations.[12][13][14]
Storage
Location : Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4]
Container : Keep the container tightly sealed to prevent moisture ingress and contamination.
Compatibility : Ensure the compound is stored separately from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[15] A formal chemical inventory and storage map is an OSHA requirement and a best practice.[12][13][14]
Disposal
Waste Segregation : All waste containing 5-Aminobenzo[d]isoxazole-3-carboxylic acid, including contaminated consumables (e.g., gloves, weigh paper, pipette tips), must be segregated as hazardous waste.
Containerization :
Solid Waste : Place in a clearly labeled, puncture-resistant, and sealed container.
Liquid Waste : Use a compatible, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless compatibility is confirmed.
Final Disposal : All waste must be disposed of through a licensed hazardous waste disposal service, typically via incineration at an approved facility.[4] Adhere strictly to all federal, state, and local environmental regulations.
By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of safety and compliance. This ensures that your pursuit of scientific advancement is grounded in an unwavering commitment to the health and safety of your entire team.
References
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
PolyStar Containment. Understanding OSHA Chemical Storage Requirements.
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
Sigma-Aldrich. (2024, September 9).
Safety by Design. (2021, July 28). The Four Things to Know About OSHA Chemical Storage Requirements.
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
Iturri. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
Bernardo Ecenarro. Recommended PPE to handle chemicals.
BulkInside. (2025, January 31).
BFM® Fitting. A Comprehensive Guide to Safe Powder Handling.
BenchChem. Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
PMC. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.